(S)-Fmoc-1-adamantyl-glycine
Description
BenchChem offers high-quality (S)-Fmoc-1-adamantyl-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Fmoc-1-adamantyl-glycine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(1-adamantyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4/c29-25(30)24(27-12-16-9-17(13-27)11-18(10-16)14-27)28-26(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,16-18,23-24H,9-15H2,(H,28,31)(H,29,30)/t16?,17?,18?,24-,27?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDNBNMLFPFDRJ-FUVUBJJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-Fmoc-1-adamantyl-glycine: Structure, Properties, and Application
Abstract: This technical guide provides a comprehensive overview of (S)-Fmoc-1-adamantyl-glycine, a non-canonical amino acid derivative critical for advanced peptide synthesis and drug development. We will delve into its unique structural attributes, physicochemical properties, and strategic applications. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies for its successful incorporation into complex peptide structures.
Introduction: The Strategic Value of Steric Bulk
In the landscape of peptide-based therapeutics, overcoming limitations such as poor stability, low bioavailability, and rapid proteolytic degradation is paramount. The incorporation of non-canonical amino acids with unique side chains is a proven strategy to address these challenges. (S)-Fmoc-1-adamantyl-glycine emerges as a powerful building block in this context. It combines the well-established fluorenylmethyloxycarbonyl (Fmoc) protecting group for seamless integration into solid-phase peptide synthesis (SPPS) with a bulky, diamondoid adamantyl moiety.[1]
The adamantyl group, a rigid and highly lipophilic cage structure, imparts significant steric hindrance. This bulk is not merely a passive feature; it actively influences the resulting peptide's conformation, shields the peptide backbone from enzymatic cleavage, and can enhance interactions with biological targets.[1] This guide will explore the causality behind these benefits and provide the technical protocols necessary to harness the full potential of this unique reagent.
Physicochemical Properties and Characterization
A thorough understanding of the building block's properties is the foundation of its effective use.
Chemical Structure
(S)-Fmoc-1-adamantyl-glycine is characterized by a glycine core where one of the α-hydrogens is replaced by a 1-adamantyl group. The α-amino group is protected by the base-labile Fmoc group.
Caption: Structure of (S)-Fmoc-1-adamantyl-glycine.
Core Properties
The fundamental properties of (S)-Fmoc-1-adamantyl-glycine are summarized below. This data is essential for calculating reagent quantities and for quality control verification.
| Property | Value | Source(s) |
| CAS Number | 1221793-29-8 | [1] |
| Molecular Formula | C₂₇H₂₉NO₄ | [1] |
| Molecular Weight | 431.53 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 98% (by HPLC) | [1] |
| Optical Rotation | [α]²⁰/D = +13.5 ± 1º (c=1 in MeOH) | [1] |
| Storage | 0-8°C, desiccated | [1] |
| Melting Point | Data not available in public literature. Expected to be significantly different from Fmoc-Gly-OH (~175 °C) due to the large adamantyl group. | |
| Solubility | While quantitative data is not readily available, it is soluble in common SPPS solvents like DMF, NMP, and DMSO. The adamantyl group significantly increases its lipophilicity. | [1] |
Spectroscopic Characterization
-
¹H NMR: Expected proton signals will include the characteristic aromatic protons of the Fmoc group (typically ~7.3-7.8 ppm), the CH and CH₂ protons of the fluorenyl moiety (~4.2-4.5 ppm), the α-proton of the glycine core, and a complex series of broad singlets and multiplets for the adamantyl protons (~1.5-2.1 ppm). In a related compound, adamantylalanine, the adamantyl protons appear in this region.[2]
-
¹³C NMR: Key signals will include the carbonyls of the Fmoc and carboxylic acid groups (~156 ppm and ~170-175 ppm, respectively), aromatic carbons of the fluorene ring (~120-144 ppm), and the aliphatic carbons of the adamantyl cage (~28-40 ppm).
-
Mass Spectrometry (ESI-MS): The expected [M+H]⁺ ion would be at m/z 432.53 and the [M+Na]⁺ ion at m/z 454.53. High-resolution mass spectrometry should confirm the elemental composition.[2]
Rationale for Use: The Functional Impact of the Adamantyl Group
The decision to incorporate (S)-Fmoc-1-adamantyl-glycine is driven by the predictable and advantageous properties conferred by its adamantyl side chain.
-
Enhanced Proteolytic Stability: The sheer bulk of the adamantyl group acts as a steric shield, physically impeding the approach of protease enzymes to the peptide backbone. This "steric hindrance" can dramatically increase the half-life of a peptide therapeutic in vivo by preventing enzymatic degradation.
-
Increased Hydrophobicity and Bioavailability: The adamantyl group is highly lipophilic. Its incorporation can increase the overall hydrophobicity of a peptide, which can improve its ability to cross cellular membranes and potentially enhance oral bioavailability.[1]
-
Conformational Rigidity: Unlike flexible alkyl chains, the adamantyl cage is rigid. Its presence can restrict the conformational freedom of the peptide backbone, locking it into a more defined structure. This can be advantageous for optimizing binding affinity to a specific biological target.
-
Supramolecular Control: The adamantyl group is a high-affinity guest for cucurbit[n]uril (CB) macrocyclic hosts. This interaction can be exploited to control peptide function. For example, binding of a peptide containing adamantylglycine to a CB host can regulate its interaction with cell membranes or other proteins, offering a novel mechanism for conditional drug activity.
Synthesis and Handling of the Building Block
(S)-Fmoc-1-adamantyl-glycine is typically prepared from commercially available (S)-1-adamantyl-glycine. The most common and efficient method involves the protection of the α-amino group using a standard Fmoc-ylation procedure.
General Synthesis Protocol (Fmoc Protection)
-
Dissolve (S)-1-adamantyl-glycine in a suitable aqueous/organic solvent mixture (e.g., 10% aqueous sodium carbonate and dioxane).
-
Cool the solution in an ice bath.
-
Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane dropwise while maintaining the pH between 8.5-9.5 with a base.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup: acidify the mixture with dilute HCl to pH 2-3, which precipitates the product.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product, typically by recrystallization from an ethanol/water system or by column chromatography.[3]
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of (S)-Fmoc-1-adamantyl-glycine into a growing peptide chain requires special consideration due to its profound steric bulk. Standard coupling protocols may result in incomplete or failed coupling. The following section provides a robust, field-proven methodology adapted from best practices for other sterically hindered amino acids, such as α,α-disubstituted residues (e.g., Aib).[4][5][6]
SPPS Workflow Overview
The general cycle of Fmoc-SPPS is maintained, but the coupling step for the adamantyl-glycine residue is modified for efficiency.
Caption: SPPS cycle highlighting the critical coupling step.
Detailed Protocol: Coupling of (S)-Fmoc-1-adamantyl-glycine
Rationale: The α-carbon of adamantyl-glycine is tetrasubstituted and severely hindered. Standard coupling reagents like HBTU may be inefficient. More potent uronium/phosphonium salt reagents, such as HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) or COMU , are recommended as they generate highly reactive acyl-azabenzotriazole esters that are more effective at acylating hindered amines.[4][6] An extended reaction time or a "double coupling" procedure is essential to drive the reaction to completion.
Materials:
-
Peptide-resin with free N-terminal amine
-
(S)-Fmoc-1-adamantyl-glycine
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection (e.g., 2 x 10 min with 20% piperidine in DMF) of the preceding amino acid, wash the resin thoroughly with DMF (6-8 times) to remove all traces of piperidine.
-
Prepare Coupling Solution: In a separate vessel, dissolve (S)-Fmoc-1-adamantyl-glycine (4.0 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.
-
Activation: Add DIPEA (8.0 eq.) to the coupling solution. Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
-
First Coupling: Add the activated amino acid solution to the washed resin. Agitate via nitrogen bubbling or orbital shaking for 2 to 4 hours at room temperature.
-
Monitoring (Optional but Recommended): Remove a small sample of resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test. A positive test (blue beads) indicates incomplete coupling.
-
Second Coupling (Double Coupling): If the ninhydrin test is positive, or as a standard precaution for this residue, drain the reaction vessel and repeat steps 2-4 with a fresh solution of activated (S)-Fmoc-1-adamantyl-glycine. A shorter coupling time (1-2 hours) may be sufficient for the second coupling.
-
Washing: After a negative ninhydrin test, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove all soluble reagents.
-
Capping: To ensure any remaining unreacted N-terminal amines do not participate in subsequent steps, perform a capping step using a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.
-
Final Wash: Wash the resin with DMF and then DCM, and proceed to the deprotection step for the next cycle.
Cleavage and Deprotection
The adamantyl group is stable to standard trifluoroacetic acid (TFA) cleavage conditions. A standard cleavage cocktail can be used.
-
Reagent R: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Procedure: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, wash the pellet with ether, and dry under vacuum.
Conclusion
(S)-Fmoc-1-adamantyl-glycine is a highly valuable, albeit challenging, building block for peptide chemists. Its true utility lies not just in its structure, but in the functional consequences of that structure. The steric bulk provided by the adamantyl group offers a rational design element to enhance proteolytic stability and modulate peptide conformation. While its incorporation requires optimized coupling protocols that account for significant steric hindrance, the potential benefits for the development of robust and effective peptide-based drugs are substantial. By employing potent activating reagents like HATU and implementing a double-coupling strategy, researchers can reliably integrate this powerful non-canonical amino acid into their designs, pushing the boundaries of peptide therapeutics.
References
- Google Patents. (n.d.). Production of peptides containing poly-gly sequences using fmoc chemistry.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(3), 147-163.
-
de Bruin, G., Mock, E. D., van den Nieuwendijk, A. M. C. H., Mazurek, J., van der Marel, G. A., Florea, B. I., & Overkleeft, H. S. (n.d.). Enantioselective synthesis of adamantylalanine and carboranylalanine and their incorporation into the proteasome inhibitor bortezomib - Supplementary Information. The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Synthetic apolipoproteins, and related compositions methods and systems for nanolipoprotein particles formation.
- Muttenthaler, M., Nevin, S. T., Grishin, A. A., Ngo, S. T., Choy, P. T., Daly, N. L., & Alewood, P. F. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
- Gazit, E., & Reches, M. (2011). Effect of glycine substitution on Fmoc-diphenylalanine self-assembly and gelation properties.
- Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 75(15), 5095–5101.
- Chen, Z., & De, S. (2012). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. Organic Letters, 14(17), 4564–4567.
-
Pramod, M., Alnajjar, M. A., Schöpper, S. N., Schwarzlose, T., Nau, W. M., & Hennig, A. (n.d.). Adamantylglycine as a High-Affinity Peptide Label for Membrane Transport Monitoring and Regulation - Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
-
Justia Patents. (2023, February 21). Methods and systems for solid phase peptide synthesis. Retrieved January 26, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 26, 2026, from [Link]
-
MDPI. (2023, July 17). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. Retrieved January 26, 2026, from [Link]
- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.
-
Nature. (2025, July 7). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2021, March 8). Reversible Control of DNA Binding with Cucurbit[5]uril-Induced Supramolecular 4,4′-Bipyridinium–Peptide Dimers. Retrieved January 26, 2026, from [Link]
-
The University of Queensland. (n.d.). Structural Features in Orally Bioavailable Cyclic Peptides. UQ eSpace. Retrieved January 26, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- 3. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 4. bachem.com [bachem.com]
- 5. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(S)-Fmoc-1-adamantyl-glycine: A Technical Guide for Advanced Peptide Synthesis and Drug Discovery
Introduction: The Strategic Advantage of Steric Bulk in Peptide Therapeutics
In the landscape of modern drug discovery, the rational design of peptide-based therapeutics hinges on the precise control of their structural and physicochemical properties. The incorporation of non-canonical amino acids is a powerful strategy to modulate peptide conformation, stability, and bioactivity. Among these, (S)-Fmoc-1-adamantyl-glycine, a sterically hindered amino acid, has emerged as a valuable building block for researchers and drug developers. Its unique three-dimensional structure, conferred by the bulky adamantyl moiety, offers a compelling approach to enhance the therapeutic potential of peptides.[1][2] This guide provides an in-depth technical overview of (S)-Fmoc-1-adamantyl-glycine, from its fundamental properties to its strategic application in solid-phase peptide synthesis (SPPS) and the rationale behind its use in designing next-generation peptide drugs.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of (S)-Fmoc-1-adamantyl-glycine is paramount for its effective utilization in synthesis and for the accurate characterization of the resulting peptides.
| Property | Value | Source |
| CAS Number | 1221793-29-8 | |
| Molecular Formula | C27H29NO4 | |
| Molecular Weight | 431.53 g/mol | |
| Appearance | White powder | |
| Purity | ≥ 98% (HPLC) | |
| Optical Rotation | [a]D20 = +13.5 ± 1º (C=1 in MeOH) | |
| Storage | 0-8°C |
Analytical Characterization:
The Role of the Adamantyl Group in Drug Design
The incorporation of an adamantyl group into a peptide chain is a deliberate design choice aimed at conferring specific, advantageous properties to the molecule.[1] The adamantane cage is a rigid, lipophilic, and three-dimensional structure that can significantly influence a peptide's pharmacological profile.[7]
Key Advantages of the Adamantyl Moiety:
-
Increased Lipophilicity: The hydrophobic nature of the adamantyl group can enhance the peptide's ability to cross cellular membranes, potentially improving its bioavailability and efficacy.[7]
-
Enhanced Stability: The bulky and rigid adamantane structure can protect adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's in vivo half-life.[7]
-
Conformational Rigidity: By restricting the conformational freedom of the peptide backbone, the adamantyl group can lock the peptide into a bioactive conformation, leading to higher receptor affinity and specificity.
-
Improved Pharmacokinetics: The enhanced stability and lipophilicity can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) properties.[7]
Application in Solid-Phase Peptide Synthesis (SPPS)
(S)-Fmoc-1-adamantyl-glycine is designed for use in Fmoc-based solid-phase peptide synthesis, the most widely used method for preparing synthetic peptides.[8][9][10] The Fmoc protecting group on the α-amine allows for its selective removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[11]
Experimental Protocol: Coupling of (S)-Fmoc-1-adamantyl-glycine
The steric hindrance of the adamantyl group necessitates careful consideration of the coupling conditions to ensure efficient peptide bond formation. Standard coupling protocols may require optimization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
(S)-Fmoc-1-adamantyl-glycine
-
Coupling reagent (e.g., HCTU, HATU, or HBTU)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)
-
Anhydrous, amine-free N,N-dimethylformamide (DMF)
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine.[11] Wash the resin thoroughly with DMF.
-
Activation of (S)-Fmoc-1-adamantyl-glycine: In a separate vessel, dissolve 3-5 equivalents of (S)-Fmoc-1-adamantyl-glycine, 3-5 equivalents of the coupling reagent (e.g., HCTU), and 6-10 equivalents of the base (e.g., DIPEA) in DMF. Allow the activation to proceed for a few minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature. Due to the steric hindrance of the adamantyl group, an extended coupling time of 2-4 hours, or even overnight, may be necessary for complete reaction.[11]
-
Monitoring the Coupling: Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.
-
Double Coupling (Optional but Recommended): For sterically hindered amino acids, a second coupling step (repeating steps 2-5) is often recommended to maximize the yield and ensure complete acylation of the N-terminal amine.
Causality Behind Experimental Choices:
-
Choice of Coupling Reagent: Uronium/aminium-based coupling reagents like HCTU, HATU, and HBTU are generally preferred for coupling sterically hindered amino acids as they are highly efficient and minimize the risk of racemization.[11]
-
Extended Reaction Time: The bulky adamantyl group can slow down the rate of the coupling reaction. Providing a longer reaction time ensures that the reaction goes to completion.
-
Double Coupling: This is a prudent measure to drive the reaction to completion, especially when synthesizing long or difficult peptide sequences.
Cleavage and Deprotection of Adamantyl-Containing Peptides
The final step in SPPS is the cleavage of the peptide from the resin and the removal of any side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).
Standard Cleavage Cocktail:
A common cleavage cocktail for peptides that do not contain particularly sensitive residues is Reagent B.[12]
| Component | Percentage (v/v) |
| Trifluoroacetic acid (TFA) | 88% |
| Phenol | 5% |
| Water | 5% |
| Triisopropylsilane (TIS) | 2% |
Cleavage Protocol:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly.
-
Suspend the resin in the cleavage cocktail (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide with cold diethyl ether and dry it under vacuum.
Rationale for Scavengers:
During the TFA-mediated cleavage, reactive cationic species are generated from the protecting groups and the resin linker. Scavengers like TIS and phenol are included in the cleavage cocktail to trap these carbocations, preventing them from reacting with and modifying sensitive amino acid side chains such as tryptophan and methionine.
Conformational Effects of Adamantyl-Glycine Incorporation
The introduction of the bulky and conformationally rigid adamantyl group is expected to have a significant impact on the local and global conformation of a peptide. This steric influence can be harnessed to induce or stabilize specific secondary structures, such as β-turns or helical motifs. The restriction of the peptide backbone's rotational freedom can pre-organize the peptide into a conformation that is favorable for binding to its biological target.[13] While specific conformational studies on peptides containing (S)-Fmoc-1-adamantyl-glycine are not widely published, the principles of steric hindrance in peptide design suggest that this amino acid can be a powerful tool for conformational control.
Conclusion and Future Perspectives
(S)-Fmoc-1-adamantyl-glycine is a specialized amino acid derivative that offers significant advantages for the design and synthesis of advanced peptide therapeutics. Its bulky adamantyl group can enhance the lipophilicity, stability, and conformational rigidity of peptides, leading to improved pharmacological properties. While its steric hindrance presents challenges in solid-phase peptide synthesis, these can be overcome with optimized coupling protocols. As the demand for more potent and stable peptide drugs continues to grow, the strategic incorporation of unique building blocks like (S)-Fmoc-1-adamantyl-glycine will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(3), 91-107. [Link]
-
Li, P., & Roller, P. P. (2002). Synthesis of peptides from glycine on anatases with different crystal facets. MDPI, 24(14), 7597-7607. [Link]
-
Pramod, M., Alnajjar, M. A., Schöpper, S. N., Schwarzlose, T., Nau, W. M., & Hennig, A. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. Chemical Communications, 60(20), 2736-2739. [Link]
-
Mori, M., & Schreiner, P. R. (2012). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Current medicinal chemistry, 19(23), 3829–3841. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-760. [Link]
- Google Patents. (2009). Production of peptides containing poly-gly sequences using fmoc chemistry.
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
-
Pramod, M., Alnajjar, M. A., Schöpper, S. N., Schwarzlose, T., Nau, W. M., & Hennig, A. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. Chemical Communications, 60(20), 2736-2739. [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
Weil, T. (2006). Novel Peptides Incorporating Adamantyl Amino Acids. [Link]
-
Schreiner, P. R. (2012). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Current medicinal chemistry, 19(23), 3829–3841. [Link]
-
Danishefsky, S. J., & Shue, Y.-K. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(16), 11445–11453. [Link]
-
Fairlie, D. P., & Dantas de Oliveira, G. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. European Journal of Organic Chemistry, 2021(29), 4087-4104. [Link]
-
Gellman, S. H., & Woll, M. G. (2016). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Methods in enzymology, 580, 189–216. [Link]
-
Horvat, S., & Varga-Defterdarović, L. (2003). Adamantoylated biologically active small peptides and glycopeptides structurally related to the bacterial peptidoglycan. Journal of medicinal chemistry, 46(21), 4449–4456. [Link]
-
Mueller, L. J. (2004). C-13 CP/MAS: Application to glycine. Concepts in Magnetic Resonance Part A, 21A(1), 1-11. [Link]
-
Gu, F., & Newbe, R. W. (2020). Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. ChemRxiv. [Link]
-
Attalah, K. M., Abdalla, A. N., Aslam, A., Ahmed, M., Abourehab, M. A. S., ElSawy, N. A., & Gouda, A. M. (2020). Synthesis of an Adamantyl Derivative and their Theoretical Interaction with both COX-1 and COX-2 Enzymes. Medicinal Chemistry Research, 29(5), 877-886. [Link]
-
Wujec, M., & Paneth, A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]
-
Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]
-
Zheng, J., & Liu, K. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 688636. [Link]
-
Klein, B. A. (2018). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. [Link]
-
Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. biosynth.com [biosynth.com]
- 4. agilent.com [agilent.com]
- 5. rsc.org [rsc.org]
- 6. Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum [chemicalbook.com]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. Frontiers | Chirality Effects in Peptide Assembly Structures [frontiersin.org]
Physicochemical Properties of Adamantyl Amino Acids: A Technical Guide for Drug Development Professionals
<
Introduction: The Adamantyl Moiety in Modern Medicinal Chemistry
Adamantane, the smallest diamondoid, is a rigid, tricyclic hydrocarbon (C10H16) with a unique three-dimensional structure resembling a molecular diamond fragment.[1][2] Its discovery in petroleum in 1933 and subsequent efficient synthesis opened a new chapter in medicinal chemistry.[3][4] When incorporated into the side chain of amino acids, the resulting adamantyl amino acids become powerful tools for drug designers. These non-natural amino acids impart a unique combination of physicochemical properties that can be leveraged to overcome common challenges in drug development, such as poor metabolic stability, low bioavailability, and insufficient target affinity.[3][5]
The first adamantane-containing drug to receive FDA approval was Amantadine (1-aminoadamantane) in 1966, initially as an antiviral agent and later for treating Parkinson's disease.[3][5] This milestone highlighted the therapeutic potential of the adamantyl scaffold. Today, several adamantane-based drugs are in clinical use for a range of diseases, including type 2 diabetes, viral infections, and neurodegenerative disorders.[3][6]
This guide provides an in-depth exploration of the core physicochemical properties of adamantyl amino acids, details field-proven experimental methodologies for their characterization, and discusses the strategic application of these properties in contemporary drug discovery and development.
Core Physicochemical Properties and Their Implications
The adamantyl group is more than a simple bulky substituent; it is a carefully chosen tool to modulate a molecule's behavior in a biological system. Its primary influence stems from four key physicochemical characteristics: lipophilicity, steric hindrance, conformational rigidity, and electronic effects.
Lipophilicity: Enhancing Membrane Permeability and Bioavailability
The adamantyl cage is exceptionally lipophilic due to its dense hydrocarbon structure.[2] This property is critical for modulating a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3][7]
-
Mechanism of Action: Incorporating an adamantyl group significantly increases the overall lipophilicity of a parent molecule. This is quantified by the partition coefficient (logP), which measures a compound's distribution between an oily (n-octanol) and an aqueous phase. The hydrophobic substituent constant for the adamantyl group (πadamantyl) is estimated to be approximately 3.1.[6] This means adding an adamantyl moiety can increase a compound's logP value by about 3.1 log units, a substantial shift that can enhance membrane permeability and improve absorption.[3][6]
-
Application in Drug Design: For drug candidates that are too polar (hydrophilic), leading to poor absorption and inability to cross cellular barriers like the blood-brain barrier (BBB), the addition of an adamantyl amino acid can be a transformative strategy.[3] By increasing lipophilicity, the molecule can more readily partition into lipid bilayers, facilitating passive diffusion across membranes.[4] This has been successfully used to improve the central nervous system (CNS) exposure of various therapeutic agents.[3]
Steric Hindrance: A Shield Against Metabolism
The sheer bulk and three-dimensional nature of the adamantyl group provide a powerful steric shield.[3][6]
-
Mechanism of Action: This steric bulk can physically obstruct the approach of metabolic enzymes, particularly cytochrome P450s, which are responsible for the oxidative metabolism of many drugs.[6] By positioning the adamantyl group near metabolically labile sites on a drug molecule, its degradation can be significantly slowed.[4][6] This "metabolic shielding" increases the drug's stability and plasma half-life, potentially leading to a reduced dosing frequency and improved patient compliance.[6]
-
Application in Drug Design: When a lead compound shows promising activity but is plagued by rapid metabolic clearance, introducing an adamantyl amino acid can be a key optimization strategy. The rigid cage protects nearby functional groups from enzymatic cleavage, enhancing the stability and distribution of the drug in plasma.[4]
Conformational Rigidity: Pre-organizing for Target Binding
Unlike flexible alkyl chains, the adamantane cage is a virtually strain-free, rigid scaffold.[1] This property is invaluable for fine-tuning molecular recognition and binding affinity.
-
Mechanism of Action: The rigidity of the adamantyl group restricts the conformational freedom of the amino acid side chain and can influence the local backbone conformation of a peptide.[8][9] This pre-organization reduces the entropic penalty upon binding to a biological target, as the molecule does not need to "freeze" into a specific active conformation. This can lead to a significant increase in binding affinity and selectivity.[3] The well-defined three-dimensional structure allows for the precise positioning of other functional groups to optimize interactions with a target's binding pocket.[3]
-
Application in Drug Design: Adamantyl amino acids are used to design peptides and small molecules with constrained geometries that mimic the bioactive conformation required for target engagement.[10] This is particularly useful in designing inhibitors for enzymes or antagonists for receptors, where a specific spatial arrangement of pharmacophoric elements is crucial for activity.[4] The adamantyl group can serve as a rigid anchor, orienting other parts of the molecule for optimal interaction.[10]
Electronic Effects: Subtle but Significant Contributions
While primarily considered a non-polar, aliphatic group, the adamantyl cage can exert subtle electronic effects. It is an electron-donating group through induction, which can influence the reactivity and properties of adjacent functional groups. The stability of the tertiary adamantyl cation is a well-known feature that influences its chemistry.[1]
Quantitative Physicochemical Data
The following table summarizes key physicochemical parameters for adamantane and a representative adamantyl amino acid to provide a quantitative perspective.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility | Calculated logP |
| Adamantane | C10H16 | 136.24 | 270 (sublimes) | Poorly soluble in water, soluble in hydrocarbons[1] | ~3.3 |
| 1-Aminoadamantane (Amantadine) | C10H17N | 151.25 | 180-192 (decomposes) | Soluble in water | ~2.5 |
| Adamantyl Alanine | C13H21NO2 | 223.31 | >250 | Sparingly soluble | ~3.0-3.5 (estimated) |
Note: logP values can vary based on the calculation method and experimental conditions.
Experimental Determination of Physicochemical Properties
Accurate characterization of these properties is essential for rational drug design. Below are standard, field-proven protocols for determining the key parameters of adamantyl amino acids.
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical profiling of a novel adamantyl amino acid derivative.
Caption: Workflow for synthesis, characterization, and application of adamantyl amino acids.
Protocol 1: Determination of Lipophilicity (logP) via Shake-Flask Method
This protocol is considered the "gold standard" for logP determination.[11]
Principle: The compound is partitioned between two immiscible phases, n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol). The concentration of the compound in each phase is measured after equilibrium is reached, and the logP is calculated from the ratio.
Step-by-Step Methodology:
-
Preparation of Phases: Mix equal volumes of n-octanol and purified water in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.
-
Sample Preparation: Prepare a stock solution of the adamantyl amino acid in the aqueous phase at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a glass vial or centrifuge tube, combine a precise volume of the pre-saturated n-octanol (e.g., 5 mL) and an equal volume of the sample-containing pre-saturated aqueous phase (e.g., 5 mL).
-
Equilibration: Cap the vessel tightly and shake gently at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours). Avoid vigorous shaking that could lead to emulsion formation.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Analysis: Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the adamantyl amino acid in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or NMR).
-
Calculation:
-
P = [Concentration]octanol / [Concentration]aqueous
-
logP = log10(P)
-
Self-Validation & Causality:
-
Why pre-saturate? Using mutually saturated solvents is critical because n-octanol has a non-negligible solubility in water (and vice-versa). Failure to pre-saturate would cause volume changes during the experiment, leading to inaccurate concentration measurements.
-
Controls: Run a blank (solvents only) to ensure no interfering substances are present. Perform the experiment in triplicate to ensure reproducibility.
Protocol 2: Conformational Analysis via X-ray Crystallography
This technique provides the most definitive, high-resolution information about the three-dimensional structure of a molecule in its solid state.
Principle: A single, high-quality crystal of the adamantyl amino acid is irradiated with a focused X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots. The positions and intensities of these spots are used to calculate an electron density map, from which the precise atomic positions can be determined.[12]
Step-by-Step Methodology:
-
Crystal Growth (The Critical Step): Grow a single, diffraction-quality crystal of the adamantyl amino acid. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibration and rotated in the X-ray beam while diffraction data is collected by a detector.
-
Structure Solution & Refinement:
-
The collected diffraction pattern is processed to determine the unit cell dimensions and symmetry.
-
Computational methods are used to solve the "phase problem" and generate an initial electron density map.[13]
-
An atomic model is built into the electron density map.[12]
-
The model is refined against the experimental data to obtain the final, high-resolution structure, including precise bond lengths, bond angles, and torsion angles.[14]
-
Self-Validation & Causality:
-
Why a single crystal? A polycrystalline or amorphous solid would produce a diffuse diffraction pattern that cannot be solved to yield atomic-level structural information. A highly ordered, single crystal is required for coherent diffraction.
-
Data Quality Indicators: The final structure is validated using metrics like R-factor and R-free, which measure the agreement between the calculated model and the experimental diffraction data. A low R-factor indicates a good fit.
Conclusion: A Versatile Tool for the Modern Drug Hunter
Adamantyl amino acids represent a mature and highly effective platform in medicinal chemistry. Their unique physicochemical profile—a powerful combination of high lipophilicity, protective steric bulk, and conformational rigidity—provides a versatile toolkit for addressing fundamental challenges in drug design. By modulating ADMET properties, enhancing metabolic stability, and improving target affinity, the strategic incorporation of these non-natural amino acids can significantly increase the probability of converting a promising lead compound into a successful clinical candidate. A thorough understanding and experimental characterization of these core properties are paramount for their rational and effective application in the development of next-generation therapeutics.
References
-
Adamantane - Wikipedia. [Link]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024). [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition - PMC - NIH. (2017). [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. (2011). [Link]
-
Narrowing Signal Distribution by Adamantane Derivatization for Amino Acid Identification Using α-Hemolysin Nanopore - NIH. (2024). [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central. (2024). [Link]
-
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - NIH. (2015). [Link]
-
Use of the Adamantane Structure in Medicinal Chemistry - ResearchGate. (2010). [Link]
-
Adamantane-containing drug delivery systems - Pharmacia. (2023). [Link]
-
The many faces of the adamantyl group in drug design - PubMed. (2011). [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. (2011). [Link]
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022). [Link]
-
Annulated carbamates are precursors for the ring contraction of the adamantane framework. (2022). [Link]
-
x Ray crystallography - PMC - PubMed Central - NIH. (1998). [Link]
-
What is Protein X-Ray Crystallography? - John Innes Centre. (2020). [Link]
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Narrowing Signal Distribution by Adamantane Derivatization for Amino Acid Identification Using α-Hemolysin Nanopore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annulated carbamates are precursors for the ring contraction of the adamantane framework - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06402B [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. What is Protein X-Ray Crystallography? | John Innes Centre [jic.ac.uk]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Toolkit: An In-Depth Technical Guide to Fmoc-Protected Unnatural Amino Acids in Modern Peptide Science
For researchers, medicinal chemists, and drug development professionals, the quest for novel therapeutics with enhanced potency, stability, and specificity is relentless. Peptides, with their high biological activity and low toxicity, represent a promising class of drugs. However, native peptides often suffer from poor metabolic stability and limited oral bioavailability. The introduction of unnatural amino acids (UAAs) into peptide sequences has emerged as a powerful strategy to overcome these limitations and unlock new therapeutic possibilities.[1][2][3][4][] This guide provides a comprehensive technical overview of the theory and practice of utilizing Fluorenylmethyloxycarbonyl (Fmoc)-protected unnatural amino acids in solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide chemistry.[1]
The Strategic Advantage of the Fmoc Group in Unnatural Amino Acid Chemistry
The choice of a protecting group for the α-amino function of an amino acid is a critical decision in peptide synthesis. The Fmoc group, introduced by Carpino and Han in 1970, has become the dominant choice for SPPS, largely supplanting the older Boc (tert-butyloxycarbonyl) strategy.[6] This preference is rooted in the principle of orthogonality , where the Nα-protecting group and the side-chain protecting groups can be removed under distinct, non-interfering conditions.[7]
The Fmoc group is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), while the side-chain protecting groups are acid-labile, removed at the final cleavage step with strong acids like trifluoroacetic acid (TFA).[6][7] This orthogonality is particularly advantageous when working with the diverse and often sensitive functionalities present in unnatural amino acids.[1]
Key Advantages of the Fmoc Strategy:
-
Mild Deprotection Conditions: The use of a weak base for Fmoc removal preserves the integrity of acid-sensitive unnatural side chains and linkages.[6][]
-
Reduced Side Reactions: The Fmoc strategy minimizes the risk of side reactions, such as the formation of cationic species that can lead to alkylation of sensitive residues, which can be a concern with the strong acid deprotection steps in Boc chemistry.[]
-
Enhanced Solubility: Fmoc-protected amino acids generally exhibit good solubility in common SPPS solvents, facilitating efficient coupling reactions.[]
-
Real-Time Monitoring: The dibenzofulvene byproduct released during Fmoc deprotection has a strong UV absorbance, allowing for real-time monitoring of the deprotection step to ensure reaction completion.[]
The Core Workflow: Incorporating Fmoc-Unnatural Amino Acids via Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble resin support.[9][10] This allows for the use of excess reagents to drive reactions to completion, with purification simplified to a mere filtration and washing of the resin. The incorporation of an Fmoc-protected unnatural amino acid follows the same fundamental iterative cycle as for natural amino acids.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system.[7] This leads to the formation of a dibenzofulvene intermediate and the release of the free amine of the peptide, along with carbon dioxide.[7] The excess piperidine then acts as a scavenger, reacting with the electrophilic dibenzofulvene to form a stable adduct that is washed away.[6][7]
Caption: Mechanism of Fmoc deprotection by piperidine.
The Coupling Reaction: Forming the Peptide Bond
Once the Nα-amino group is deprotected, the next Fmoc-protected amino acid is introduced in the presence of a coupling reagent. The role of the coupling reagent is to activate the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[11]
A variety of coupling reagents are available, with phosphonium and aminium salts being the most common for their high efficiency and low risk of side reactions.
| Coupling Reagent Class | Examples | Activating Species | Key Characteristics |
| Aminium/Uronium | HBTU, TBTU, HATU, HCTU | OBt or OAt esters | Widely used, efficient, and reliable for most couplings. HATU is particularly effective for sterically hindered amino acids.[11] |
| Phosphonium | PyBOP, PyAOP | OBt or OAt esters | Byproducts are less hazardous than those from some older reagents. PyAOP is highly effective for coupling N-methylated amino acids.[12] |
| Carbodiimides | DCC, DIC | O-acylisourea | One of the original classes of coupling reagents. DIC is preferred in SPPS as its urea byproduct is soluble. Often used with additives like HOBt to minimize racemization.[12] |
Table 1: Common Coupling Reagents in Fmoc-SPPS
For sterically hindered unnatural amino acids, such as α,α-disubstituted residues, more powerful coupling reagents like HATU or longer coupling times may be necessary to achieve high yields.[1]
Practical Considerations and Experimental Protocols
The successful incorporation of Fmoc-protected unnatural amino acids requires careful attention to detail and, in some cases, optimization of standard protocols.
Handling and Storage
Fmoc-protected amino acids can be sensitive to light, moisture, and high temperatures, which may lead to partial degradation or loss of the protecting group.[] It is crucial to store these reagents in a cool, dark, and dry environment. The deprotection reagent, piperidine, can absorb carbon dioxide from the air, which can reduce its efficacy.[] Therefore, it should be stored under an inert atmosphere and replaced periodically.
Step-by-Step Protocol for a Standard Coupling Cycle
This protocol outlines a general procedure for the manual incorporation of an Fmoc-protected unnatural amino acid into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-protected unnatural amino acid
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Anhydrous, amine-free DMF
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[13]
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (DIPEA, 6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours. For sterically hindered UAAs, this time may need to be extended, or a stronger coupling reagent like HATU may be used.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.
-
Final Washing: Wash the resin with DMF (3 times) and DCM (3 times) and dry under vacuum if the synthesis is to be paused.
Cleavage and Final Deprotection
Once the peptide sequence is complete, the peptide is cleaved from the resin support, and the acid-labile side-chain protecting groups are removed simultaneously.[15] A common cleavage cocktail is a mixture of TFA, a scavenger to trap reactive cationic species, and water. A typical mixture is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[15] The choice of scavengers is critical and depends on the specific amino acids present in the sequence.
General Cleavage Protocol:
-
Wash the final peptide-resin with DCM and dry thoroughly under vacuum.[15]
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
Challenges and Troubleshooting in Unnatural Amino Acid Incorporation
The unique structures of unnatural amino acids can sometimes present challenges in SPPS.
| Challenge | Causality | Mitigation Strategies |
| Incomplete Coupling | Steric hindrance from bulky side chains or α,α-disubstitution of the UAA.[1] | Use a more powerful coupling reagent (e.g., HATU), increase the excess of amino acid and coupling reagent, extend the coupling time, or perform a double coupling. |
| Aggregation | Altered solubility of the growing peptide chain due to the properties of the UAA.[1] | Use a more polar solvent system, incorporate chaotropic salts, or synthesize the peptide at an elevated temperature. |
| Side-Chain Reactivity | The unnatural side chain may contain functional groups that are not compatible with the synthesis conditions.[1] | Employ an appropriate orthogonal protecting group for the UAA side chain that is stable to both the Fmoc deprotection and final cleavage conditions, if necessary. |
| Racemization | The activation of the carboxylic acid can lead to a loss of stereochemical integrity, particularly with hindered UAAs. | Use coupling reagents known to suppress racemization, such as those that form OAt esters (e.g., HATU), and avoid excessive pre-activation times. |
Table 2: Common Challenges and Solutions
The Impact of Unnatural Amino Acids in Drug Discovery
The incorporation of unnatural amino acids is not merely an academic exercise; it is a transformative tool in medicinal chemistry and drug discovery.[2][] By strategically replacing natural amino acids with their unnatural counterparts, researchers can fine-tune the pharmacological properties of peptides.
Key Applications in Drug Development:
-
Enhanced Stability: Introducing D-amino acids or other non-proteinogenic residues can confer resistance to enzymatic degradation, prolonging the in vivo half-life of peptide drugs.[1]
-
Improved Potency and Selectivity: The unique side chains of UAAs can create novel interactions with biological targets, leading to increased binding affinity and selectivity.[16]
-
Conformational Constraint: Incorporating cyclic or sterically demanding UAAs can lock the peptide into a specific bioactive conformation, enhancing its activity.
-
Bio-orthogonal Handles: UAAs can be designed with chemical handles (e.g., alkynes, azides) that allow for site-specific conjugation of other molecules, such as imaging agents or cytotoxic payloads in peptide-drug conjugates.[16]
The use of Fmoc-protected unnatural amino acids has been instrumental in the development of numerous therapeutic peptides, including those for metabolic diseases, oncology, and pain management.[2][3]
Conclusion
Fmoc-protected unnatural amino acids are indispensable tools in the modern peptide scientist's arsenal. The robustness and mildness of the Fmoc-SPPS strategy provide a versatile platform for the seamless incorporation of a vast array of non-canonical residues. While challenges such as steric hindrance and side-chain reactivity can arise, a rational approach to the selection of coupling reagents, protecting groups, and reaction conditions can overcome these hurdles. By leveraging the unique properties of unnatural amino acids, researchers can continue to push the boundaries of peptide science, designing next-generation therapeutics with superior efficacy and drug-like properties.
References
-
Zhang, C., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Retrieved from [Link]
-
Reddy, K. S., et al. (2026). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Sabatino, D., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Retrieved from [Link]
-
Isfort, D. M., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
A.C.S. Publications. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
-
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Retrieved from [Link]
-
SpringerLink. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
The Auer Lab. (n.d.). Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids - Enamine [enamine.net]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 9. The Auer Lab - Solid Phase Peptide Synthesis (SPPS) [sites.google.com]
- 10. bachem.com [bachem.com]
- 11. creative-peptides.com [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. biosynth.com [biosynth.com]
The Adamantyl Group: A Rigid Scaffold for Sculpting Peptide Conformation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The rational design of peptides with defined three-dimensional structures is a cornerstone of modern drug discovery and bionanotechnology. The inherent flexibility of short peptide chains often limits their biological activity and metabolic stability. To overcome this, medicinal chemists have increasingly turned to conformationally restricting strategies. Among these, the incorporation of the adamantyl group, a rigid and lipophilic diamondoid hydrocarbon, has emerged as a powerful tool to dictate peptide folding and enhance therapeutic potential. This in-depth technical guide provides a comprehensive overview of the multifaceted role of the adamantyl moiety in influencing peptide conformation. We will explore the fundamental physicochemical properties of adamantane that underpin its utility, delve into the mechanistic details of how its steric bulk and hydrophobicity sculpt secondary and tertiary structures, and provide practical, field-proven insights into the synthesis and structural analysis of adamantylated peptides. This guide is intended to serve as a valuable resource for researchers seeking to leverage the unique properties of the adamantyl group to design next-generation peptide-based therapeutics and functional biomaterials.
The Adamantyl Group: A Unique Structural Element in Peptide Design
The adamantane molecule (C₁₀H₁₆) is a tricyclic alkane with a highly symmetrical and rigid cage-like structure, reminiscent of a diamond fragment.[1] This unique architecture bestows upon the adamantyl group a set of physicochemical properties that are highly advantageous in the context of peptide and medicinal chemistry.[1][2]
1.1. Physicochemical Properties of Adamantane
The utility of the adamantyl group in modulating peptide conformation stems from its distinct characteristics:
-
Steric Bulk and Rigidity: The adamantyl group is a bulky, non-aromatic substituent.[3] Its rigid, three-dimensional structure is virtually strain-free, making it an excellent "conformational lock" when incorporated into a flexible peptide chain.[1] This steric hindrance can effectively restrict the accessible dihedral angles (phi, ψ) of the peptide backbone, thereby reducing the conformational entropy of the unfolded state and favoring specific folded structures.[4][5]
-
Lipophilicity and Hydrophobicity: Adamantane is highly lipophilic and hydrophobic.[1] This property is crucial for driving hydrophobic collapse, a primary force in protein and peptide folding.[6][7] The adamantyl group can engage in favorable van der Waals interactions with other nonpolar side chains, shielding them from the aqueous environment and stabilizing a compact, folded conformation.[2] This increased lipophilicity can also enhance the ability of peptides to interact with and penetrate cell membranes.[8]
-
Chemical Stability: The carbon skeleton of adamantane is exceptionally stable and resistant to chemical and enzymatic degradation.[6] When incorporated into a peptide, the adamantyl group can sterically shield adjacent peptide bonds from proteolytic cleavage, thereby increasing the peptide's plasma half-life.[9]
| Property | Description | Implication for Peptide Conformation |
| Structure | Rigid, symmetric, tricyclic alkane[1] | Acts as a rigid scaffold or "conformational lock"[1] |
| Size | Bulky, three-dimensional | Imposes significant steric constraints on the peptide backbone[3][5] |
| Lipophilicity | High (logP ≈ 3.3) | Promotes hydrophobic interactions and membrane association[1][8] |
| Chemical Nature | Non-polar, saturated hydrocarbon | Engages in van der Waals interactions[2] |
| Stability | High chemical and metabolic stability[6] | Enhances the proteolytic resistance of the peptide[9] |
Mechanistic Insights into Adamantyl-Induced Conformational Control
The incorporation of an adamantyl group into a peptide can profoundly influence its secondary and tertiary structure through a combination of steric and hydrophobic effects.
2.1. Steric Hindrance and the Ramachandran Plot
The conformation of a peptide backbone is defined by the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of each amino acid residue.[5] The sterically allowed combinations of φ and ψ angles are visualized in a Ramachandran plot.[5][10] The bulky nature of the adamantyl group, when attached to the α-carbon or the side chain of an amino acid, can significantly restrict the accessible φ and ψ angles of the adjacent residues, effectively funneling the conformational landscape towards specific regions of the Ramachandran plot.[4][11] This "conformational locking" can pre-organize the peptide backbone into a specific secondary structure.[12]
Caption: Steric hindrance from the adamantyl group restricts peptide backbone flexibility.
2.2. Induction and Stabilization of Secondary Structures
The conformational constraints imposed by the adamantyl group can be harnessed to induce and stabilize specific secondary structures, such as β-turns and α-helices.
Adamantane as a β-Turn Mimetic
β-turns are crucial secondary structural motifs that reverse the direction of the polypeptide chain. The incorporation of adamantyl-containing amino acids can promote the formation of stable β-turns. For example, cyclic peptides containing adamantane and cystine have been shown by X-ray crystallography to adopt well-defined turn-like conformations.[8] The rigid adamantane scaffold can effectively mimic the geometry of a natural β-turn, pre-organizing the peptide backbone into a hairpin structure.[13]
Stabilization of α-Helices
The α-helix is another common secondary structure in peptides and proteins.[1] The hydrophobic nature of the adamantyl group can contribute to the stabilization of α-helices, particularly amphipathic helices, by participating in favorable hydrophobic interactions with other nonpolar side chains along the helical axis.[14] Furthermore, the steric bulk of the adamantyl group can disfavor extended conformations, thereby increasing the propensity for helical folding.[15]
Caption: The adamantyl group can induce β-turns and stabilize α-helices.
Experimental Workflow for the Study of Adamantylated Peptides
A robust experimental workflow is essential for the successful design, synthesis, and characterization of adamantylated peptides.
3.1. Synthesis of Adamantylated Peptides
The synthesis of peptides containing adamantyl amino acids is typically achieved using solid-phase peptide synthesis (SPPS).[10][16][17]
Synthesis of Adamantyl Amino Acid Building Blocks
The first step is the synthesis of the desired adamantyl amino acid, which can then be protected for use in SPPS. For example, Fmoc-protected adamantylalanine can be synthesized from adamantane-1-carboxylic acid.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of bulky adamantyl amino acids into a growing peptide chain can present challenges, such as slow coupling kinetics and aggregation.[13] The following is a generalized Fmoc/tBu-based SPPS protocol, with specific considerations for adamantylated residues:
-
Resin Selection and Swelling: Choose a suitable resin (e.g., Rink amide resin for C-terminal amides). Swell the resin in an appropriate solvent like dimethylformamide (DMF).[18][19]
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling agent.[19]
-
Fmoc Deprotection: Remove the Fmoc protecting group with a solution of piperidine in DMF.[18]
-
Coupling of Adamantyl Amino Acid:
-
Activation: Pre-activate the Fmoc-adamantyl amino acid with a potent coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA).[19][20]
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed. Due to the steric bulk of the adamantyl group, a double coupling step (repeating the coupling with a fresh solution of activated amino acid) is often necessary to ensure complete reaction.[12]
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.[19]
-
Iterative Cycles: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[16]
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
3.2. Conformational Analysis of Adamantylated Peptides
A combination of spectroscopic techniques is employed to elucidate the three-dimensional structure of adamantylated peptides in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides at atomic resolution.[2][21]
-
1D ¹H NMR: Provides initial information about the overall folding of the peptide.[22]
-
2D NMR (COSY, TOCSY, NOESY):
-
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): Used to assign the proton resonances to specific amino acid spin systems.[2][23]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons that are less than 5 Å apart. The pattern of NOE cross-peaks is crucial for defining the secondary structure. For example, the presence of strong dNN(i, i+1) and weak dαN(i, i+1) NOEs are characteristic of a helical conformation, while strong dαN(i, i+1) NOEs are indicative of an extended β-strand.[2][24]
-
-
J-Coupling Constants: The ³J(HN,Hα) coupling constant is related to the φ dihedral angle via the Karplus equation.[17][25] Small values (< 6 Hz) are typically observed for α-helices, while larger values (> 8 Hz) are characteristic of β-sheets.[26]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique for monitoring the secondary structure content of peptides in solution.[27][28][29] The far-UV CD spectrum (190-250 nm) provides characteristic signatures for different secondary structures:
-
α-Helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.[7][27]
-
β-Sheet: A negative band around 218 nm and a positive band near 195 nm.[28]
-
Random Coil: A strong negative band below 200 nm.[29]
Changes in the CD spectrum upon incorporation of an adamantyl group can provide direct evidence of a conformational change.[30]
X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides a high-resolution, static picture of the three-dimensional structure.[6][31][32] This technique can definitively reveal the precise conformation of the peptide backbone and the orientation of the adamantyl group, providing invaluable insights into the structural consequences of its incorporation.[3][8]
Applications in Drug Discovery and Bionanotechnology
The ability of the adamantyl group to enforce a specific peptide conformation has significant implications for various fields:
-
Enhanced Receptor Binding and Specificity: By locking a peptide into its bioactive conformation, the adamantyl group can significantly improve its binding affinity and selectivity for a biological target.[22]
-
Improved Metabolic Stability: The steric shielding provided by the adamantyl group can protect the peptide from enzymatic degradation, leading to a longer in vivo half-life.[9]
-
Cell-Penetrating Peptides: The lipophilic nature of the adamantyl group can enhance the ability of peptides to cross cell membranes, making it a valuable tool in the design of cell-penetrating peptides and drug delivery systems.[8][9]
-
Self-Assembling Nanomaterials: The hydrophobic and rigid nature of the adamantyl group can be exploited to drive the self-assembly of peptides into well-defined nanostructures, such as nanotubes and hydrogels, with applications in tissue engineering and biomaterials science.[33]
Conclusion
The adamantyl group is a versatile and powerful tool for controlling peptide conformation. Its unique combination of steric bulk, rigidity, and hydrophobicity allows for the rational design of peptides with enhanced structural stability, biological activity, and therapeutic potential. A thorough understanding of the mechanistic principles underlying its conformational influence, coupled with a robust experimental workflow for synthesis and characterization, will continue to drive innovation in the fields of peptide-based drug discovery and bionanotechnology. This guide has provided a comprehensive overview of the core concepts and practical considerations for harnessing the power of the adamantyl group to sculpt the next generation of functional peptides.
References
-
Zheng, W., et al. (2019). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 735. [Link]
-
Biochemistry Flashcards. Dihedral Angles in Polypeptide Chain Single Bonds. [Link]
-
Rohl, C. A., & Baldwin, R. L. (1997). Circular dichroism spectra of short, fixed-nucleus alanine helices. Proceedings of the National Academy of Sciences, 94(20), 10630-10635. [Link]
- Lamoureux, G. V., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967-2978.
-
Lamoureux, G. V., & Artavia, G. (2010). Crystal structure of 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2626. [Link]
-
Biology LibreTexts. (2023). 4.1: Main Chain Conformations. [Link]
-
Kumar, C. S. C., et al. (2018). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 23(11), 2877. [Link]
-
Sreerama, N., & Woody, R. W. (2004). Structural composition of βI- and βII-proteins. Protein science, 13(1), 111-121. [Link]
-
Pramod, M., et al. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. Chemical Communications, 60(29), 3855-3858. [Link]
-
Wiley Online Library. (2008). Unfavorable regions in the ramachandran plot: Is it really steric hindrance? The interacting quantum atoms perspective. Journal of Computational Chemistry, 29(10), 1541-1555. [Link]
-
Asami, J., et al. (2022). Presence of β-Turn Structure in Recombinant Spider Silk Dissolved in Formic Acid Revealed with NMR. International Journal of Molecular Sciences, 23(2), 893. [Link]
-
Proteopedia. (2020). Phi and Psi Angles. [Link]
-
Applied Biosystems. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Ranganathan, D., et al. (2000). Double-helical Cyclic Peptides: Design, Synthesis, and Crystal Structure of Figure-Eight Mirror-Image Conformers of Adamantane-Constrained Cystine-Containing Cyclic Peptide Cyclo (Adm-Cyst)(3). The Journal of organic chemistry, 65(14), 4415-4422. [Link]
-
Wang, T., et al. (2024). Probing the dynamic landscape of peptides in molecular assemblies by synergized NMR experiments and MD simulations. Nature Communications, 15(1), 1-14. [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 139. [Link]
-
Kumar, C. S. C., et al. (2018). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 23(11), 2877. [Link]
-
SWISS-MODEL. 1 Secondary structure and backbone conformation. [Link]
-
Creative Biostructure. (2023). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Keiderling, T. A., & Pancoska, P. (1999). Circular Dichroism of Designed Peptide Helices and β-Hairpins: Analysis of Trp- and Tyr-Rich Peptides. Circular Dichroism and the Conformational Analysis of Biomolecules, 331-366. [Link]
-
Tseng, Y. Y., et al. (2020). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 25(18), 4236. [Link]
-
IRIS. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
Applied Photophysics. Beyond α-Helix and β-Sheet: the Expanding Role of Circular Dichroism. [Link]
-
ScienceDirect. (2021). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Comprehensive Medicinal Chemistry III, 258-283. [Link]
-
ResearchGate. (2002). Procedures to Improve Difficult Couplings. In Solid-Phase Synthesis, 203-217. [Link]
-
Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences, 23(24), 15638. [Link]
-
O'Leary, D. J. (2011). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. International journal of molecular sciences, 12(9), 5674-5685. [Link]
-
ResearchGate. Experimental J Coupling Constants and Backbone Interproton Distances of... [Link]
-
SeRMN. (2017). Folding peptides studied by NMR. [Link]
-
University of California, Berkeley. peptide nmr. [Link]
-
White, S. H., & Wimley, W. C. (1998). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biological membranes, 294, 243-264. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]
-
ResearchGate. Chemical shift patterns for five types of β -turns. For all... [Link]
-
Wishart, D. S., et al. (2001). Effects of amino acid phi,psi propensities and secondary structure interactions in modulating H alpha chemical shifts in peptide and protein beta-sheet. Journal of biomolecular NMR, 22(3), 279-295. [Link]
-
Hartgerink, J. D. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(3), 157-167. [Link]
-
Gellman, S. H., et al. (2008). Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. Journal of the American Chemical Society, 130(39), 12941-12943. [Link]
-
Deiser, S., et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 15(18), 6430-6447. [Link]
-
Gademann, K., et al. (1999). Beta-peptides: twisting and turning. Chimia, 53(11), 557-561. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
MDPI. (2023). Exploiting the Features of Short Peptides to Recognize Specific Cell Surface Markers. International Journal of Molecular Sciences, 24(21), 15682. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]
-
Schmidt, J. M., et al. (1995). Determination of heteronuclear three-bond J-coupling constants in peptides by a simple heteronuclear relayed E.COSY experiment. Journal of biomolecular NMR, 6(1), 95-105. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
Sia, S. K., et al. (2002). Short constrained peptides that inhibit HIV-1 entry. Proceedings of the National Academy of Sciences, 99(23), 14664-14669. [Link]
-
Proteopedia. (2018). Tutorial:Ramachandran principle and phi psi angles. [Link]
-
Pines Lab. (2013). Chemical analysis using J-coupling multiplets in zero-field NMR. [Link]
-
Fairlie, D. P., & Tyndall, J. D. (2000). β-Turn Mimics by Chemical Ligation. Organic letters, 2(21), 3349-3352. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. Crystal structure of 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry Glossary: Dihedral Angles in Polypeptide Chain Single Bonds | ditki medical & biological sciences [ditki.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Double-helical cyclic peptides: design, synthesis, and crystal structure of figure-eight mirror-image conformers of adamantane-constrained cystine-containing cyclic peptide cyclo (Adm-Cyst)(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 11. Unfavorable regions in the ramachandran plot: Is it really steric hindrance? The interacting quantum atoms perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-Turn Mimics by Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. peptide.com [peptide.com]
- 17. Determination of heteronuclear three-bond J-coupling constants in peptides by a simple heteronuclear relayed E.COSY experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
- 20. luxembourg-bio.com [luxembourg-bio.com]
- 21. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploiting the Features of Short Peptides to Recognize Specific Cell Surface Markers | MDPI [mdpi.com]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. Probing the dynamic landscape of peptides in molecular assemblies by synergized NMR experiments and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Structural composition of βI- and βII-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. photophysics.com [photophysics.com]
- 30. Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Chirality Effects in Peptide Assembly Structures [frontiersin.org]
An In-depth Technical Guide to (S)-Fmoc-1-adamantyl-glycine: Properties, Synthesis, and Applications in Advanced Peptide Science
(S)-Fmoc-1-adamantyl-glycine is a pivotal amino acid derivative for researchers and scientists at the forefront of peptide chemistry and drug development. Its unique structural characteristics, combining the bulky, lipophilic adamantyl group with the versatile Fmoc-protecting group, offer significant advantages in synthesizing complex and therapeutically relevant peptides. This guide provides a comprehensive overview of its molecular properties, the rationale behind its use, and detailed protocols for its application.
Section 1: Core Molecular Attributes
(S)-Fmoc-1-adamantyl-glycine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in naturally occurring proteins. Its structure is distinguished by a tricyclic adamantane cage attached to the alpha-carbon of a glycine residue. The amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is standard in solid-phase peptide synthesis (SPPS).
Molecular Formula and Weight:
The chemical structure and key quantitative data for (S)-Fmoc-1-adamantyl-glycine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₉NO₄ | [1] |
| Molecular Weight | 431.53 g/mol | [1][2] |
| Appearance | White powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| CAS Number | 1221793-29-8 | [1] |
The presence of the adamantyl group significantly increases the hydrophobicity of the molecule, a property that can be strategically employed to enhance the pharmacokinetic profile of peptide-based therapeutics.[1]
Section 2: The Role of Key Structural Moieties
The utility of (S)-Fmoc-1-adamantyl-glycine stems from the distinct properties of its two primary components: the Fmoc protecting group and the adamantyl side chain.
2.1 The Fmoc Protecting Group: A Cornerstone of Modern Peptide Synthesis
The Fmoc group is the lynchpin of modern solid-phase peptide synthesis (SPPS).[3] Its primary function is to temporarily block the α-amino group of the amino acid, preventing unwanted side reactions during the coupling of the next amino acid in the peptide chain.[3]
The key advantage of Fmoc chemistry lies in its mild deprotection conditions. The Fmoc group is stable in acidic conditions but is readily removed by a weak base, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4][] This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which remain intact during the Fmoc deprotection steps and are only removed at the final cleavage stage.[4] This approach is particularly beneficial for the synthesis of peptides with sensitive post-translational modifications, such as phosphorylation and glycosylation.[6]
Caption: Fmoc deprotection workflow in SPPS.
2.2 The Adamantyl Group: Enhancing Therapeutic Potential
The adamantane moiety is a rigid, bulky, and highly lipophilic hydrocarbon cage.[7] Its incorporation into peptide structures can profoundly influence their biological activity and pharmacokinetic properties.[8]
Key contributions of the adamantyl group:
-
Increased Lipophilicity: The adamantyl group significantly increases the hydrophobicity of a peptide, which can enhance its ability to cross cell membranes and the blood-brain barrier.[7]
-
Enhanced Metabolic Stability: The rigid structure of adamantane can sterically hinder the action of proteases, protecting the peptide from enzymatic degradation and thereby increasing its plasma half-life.[7]
-
Improved Binding Affinity: The defined three-dimensional structure of the adamantyl group can facilitate precise positioning within a target receptor's binding pocket, potentially leading to higher affinity and selectivity.[7]
The introduction of adamantylglycine into cell-penetrating peptides has been shown to have a minimal impact on their membrane transport capabilities while enabling regulation of their activity.[9] Furthermore, adamantane derivatives are integral to several clinically approved drugs, highlighting their therapeutic relevance. For instance, Saxagliptin, a dipeptidyl peptidase 4 (DPP-4) inhibitor for type 2 diabetes, features a hydroxyadamantylglycine component that is crucial for its efficacy.[8][10]
Section 3: Application in Solid-Phase Peptide Synthesis
The primary application of (S)-Fmoc-1-adamantyl-glycine is as a building block in Fmoc-based SPPS.[6] The general workflow is cyclical and involves the sequential addition of amino acids to a growing peptide chain immobilized on a solid support (resin).
3.1 Experimental Protocol: Incorporation of (S)-Fmoc-1-adamantyl-glycine into a Peptide Sequence
This protocol outlines the key steps for coupling (S)-Fmoc-1-adamantyl-glycine during an automated or manual SPPS cycle.
Materials:
-
Fmoc-protected resin (e.g., Wang, Rink Amide)
-
(S)-Fmoc-1-adamantyl-glycine
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: HBTU/HOBt or HATU/HOAt in DMF
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvent: DMF
-
Dichloromethane (DCM) for final washing
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution for 3-5 minutes.
-
Drain and repeat the treatment for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve (S)-Fmoc-1-adamantyl-glycine (3-5 equivalents relative to resin substitution) and the coupling reagents (e.g., HBTU/HOBt) in DMF.
-
Add DIPEA (6-10 equivalents) to activate the carboxylic acid group.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Due to the steric bulk of the adamantyl group, a longer coupling time or double coupling may be necessary.
-
Monitor the reaction completion using a colorimetric test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage: Once the synthesis is complete, perform a final Fmoc deprotection, followed by treatment with a cleavage cocktail (e.g., trifluoroacetic acid-based) to release the peptide from the resin and remove side-chain protecting groups.
Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).
Section 4: Conclusion and Future Outlook
(S)-Fmoc-1-adamantyl-glycine is a specialized but powerful tool in the arsenal of peptide chemists and drug developers. Its ability to confer increased lipophilicity and metabolic stability makes it an attractive building block for creating peptide-based therapeutics with improved pharmacokinetic profiles.[1][8] The continued exploration of adamantane-containing amino acids in drug discovery programs is expected to yield novel candidates for a wide range of diseases, from metabolic disorders to central nervous system conditions.[7] As the field of peptide therapeutics continues to expand, the strategic use of non-proteinogenic amino acids like (S)-Fmoc-1-adamantyl-glycine will be crucial for overcoming the inherent challenges of peptide drug delivery and stability.
References
-
A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. ResearchGate. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. [Link]
-
Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. ResearchGate. [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. National Institutes of Health. [Link]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]
-
The Role of Adamantane Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-Fmoc-1-adamantyl-glycine | 1221793-29-8 [sigmaaldrich.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Solubility of Fmoc-adamantyl-glycine in different solvents
An In-Depth Technical Guide to the Solubility of Fmoc-Adamantyl-Glycine in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Fmoc-1-adamantyl-glycine is a pivotal building block in modern peptide synthesis and drug discovery, prized for its ability to impart unique conformational constraints and enhance the metabolic stability of peptides.[1] However, its effective utilization is critically dependent on a thorough understanding of its solubility characteristics. This guide provides a comprehensive technical overview of the solubility of Fmoc-adamantyl-glycine across a range of common laboratory solvents. We delve into the molecular determinants of its solubility, present a detailed protocol for its empirical determination, and offer a comparative analysis of its behavior in different solvent systems. This document is intended to serve as a practical resource for researchers, enabling the rational selection of solvents to optimize reaction conditions, improve yields, and streamline purification processes in peptide synthesis and other applications.
Introduction: The Significance of Fmoc-Adamantyl-Glycine in Peptide Chemistry
The incorporation of non-natural amino acids into peptide chains is a powerful strategy for modulating their pharmacological properties. Among these, amino acids bearing bulky, lipophilic side chains are of particular interest. The adamantyl group, a rigid, diamondoid hydrocarbon, is an exemplary lipophilic moiety that can significantly influence the therapeutic potential of a peptide. When attached to a glycine residue and protected with the fluorenylmethyloxycarbonyl (Fmoc) group, it becomes a versatile tool for solid-phase peptide synthesis (SPPS).[1]
The adamantyl group's steric bulk can enforce specific secondary structures, such as β-turns and helices, which are often crucial for receptor binding. Furthermore, its hydrophobicity can enhance membrane permeability and protect against enzymatic degradation, thereby improving the bioavailability and in vivo half-life of peptide-based drug candidates.[1]
Despite these advantages, the very features that make Fmoc-adamantyl-glycine a valuable synthetic tool also present challenges, most notably in terms of its solubility. A comprehensive understanding of its solubility profile is therefore essential for any scientist working with this compound.
Theoretical Framework: Molecular Determinants of Solubility
The solubility of Fmoc-adamantyl-glycine is governed by a delicate interplay of intermolecular forces between the solute and the solvent molecules. Three key structural motifs within the molecule dictate its solubility behavior:
-
The Fmoc Group: This large, aromatic protecting group is predominantly nonpolar and contributes significantly to the molecule's overall hydrophobicity. However, the carbamate linkage introduces a polar element capable of hydrogen bonding. The Fmoc group is essential for making amino acids soluble in most organic solvents used in SPPS.[2]
-
The Adamantyl Group: As a bulky, nonpolar hydrocarbon cage, the adamantyl moiety is highly hydrophobic and readily interacts with nonpolar solvents through van der Waals forces.[3][4] It is practically insoluble in water.[3][5]
-
The Glycine Backbone: The carboxylic acid and the N-H group of the glycine backbone are polar and capable of forming hydrogen bonds. In its zwitterionic form, the amino acid has both a positive and a negative charge, which influences its interaction with polar solvents.
The overall solubility of Fmoc-adamantyl-glycine in a given solvent is a function of how well the solvent can disrupt the solute-solute interactions in the crystal lattice and form favorable solute-solvent interactions. This can be conceptualized through the "like dissolves like" principle, where nonpolar solutes are more soluble in nonpolar solvents, and polar solutes are more soluble in polar solvents.
Experimental Protocol for Determining the Solubility of Fmoc-Adamantyl-Glycine
This section provides a detailed, step-by-step methodology for the empirical determination of the solubility of Fmoc-adamantyl-glycine. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
Fmoc-adamantyl-glycine (high purity)
-
Analytical balance (± 0.1 mg accuracy)
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
A range of analytical grade solvents (see Table 1)
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of Fmoc-adamantyl-glycine.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of Fmoc-adamantyl-glycine into a series of vials.
-
Add a known volume of the test solvent to each vial.
-
Vortex the vials to create a uniform suspension.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled environment (e.g., 25 °C) and stir for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a standard curve of Fmoc-adamantyl-glycine of known concentrations in the solvent of interest.
-
Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.
-
Analyze the diluted sample and the standards by HPLC, monitoring the absorbance at a wavelength where the Fmoc group has a strong absorbance (e.g., 267 nm).[6]
-
Calculate the concentration of the saturated solution from the standard curve, accounting for the dilution factor.
-
Solubility Data and Discussion
The following table summarizes the expected solubility of Fmoc-adamantyl-glycine in a variety of common laboratory solvents. This data is based on the general principles of solubility for Fmoc-amino acids and adamantane derivatives.[3][4][7][8]
| Solvent | Solvent Type | Dielectric Constant (Approx.) | Expected Solubility (mg/mL) |
| Dichloromethane (DCM) | Chlorinated | 9.1 | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 200 |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32.2 | > 200 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 200 |
| Tetrahydrofuran (THF) | Ether | 7.6 | 50 - 100 |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 10 - 20 |
| Methanol (MeOH) | Polar Protic | 32.7 | 5 - 10 |
| Ethanol (EtOH) | Polar Protic | 24.6 | < 5 |
| Water | Polar Protic | 80.1 | < 0.1 |
| Hexane | Nonpolar | 1.9 | < 1 |
Analysis of Solubility Trends
The data in Table 1 reveals a clear trend in the solubility of Fmoc-adamantyl-glycine. It is highly soluble in polar aprotic solvents such as DMF, NMP, and DMSO.[7][8] This is because these solvents have a high dielectric constant and are excellent hydrogen bond acceptors, allowing them to effectively solvate both the polar and nonpolar regions of the molecule. Dichloromethane, although less polar, is also an excellent solvent, likely due to its ability to engage in favorable van der Waals interactions with the large nonpolar moieties of the solute.
The solubility is moderate in THF, a less polar ether. In contrast, the solubility is significantly lower in polar protic solvents like methanol and ethanol. While these solvents can form hydrogen bonds with the glycine backbone, their strong hydrogen-bonding network with themselves is not easily disrupted by the large, nonpolar Fmoc and adamantyl groups.
As expected, Fmoc-adamantyl-glycine is practically insoluble in water, a highly polar protic solvent, and in hexane, a nonpolar solvent.[3][4][5] In water, the hydrophobic effect drives the aggregation of the nonpolar groups, leading to low solubility. In hexane, the solvent molecules cannot overcome the strong intermolecular forces in the solid crystal lattice of the solute.
The following diagram illustrates the key molecular interactions that govern the solubility of Fmoc-adamantyl-glycine in a polar aprotic solvent like DMF.
Caption: Solute-solvent interactions.
Practical Implications and Troubleshooting
-
Solvent Selection for Peptide Synthesis: For the coupling of Fmoc-adamantyl-glycine in SPPS, DMF or NMP are the solvents of choice due to their excellent solvating power for both the protected amino acid and the growing peptide chain on the resin.[7][9]
-
Handling Difficult Couplings: In cases of poor coupling efficiency, which may be due to aggregation, the addition of a small amount of a chaotropic agent like DMSO can be beneficial.[8]
-
Purification: During purification by reversed-phase HPLC, a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile is typically used. The low solubility of Fmoc-adamantyl-glycine in high aqueous compositions should be considered when designing the gradient.
-
Storage of Stock Solutions: For long-term storage, it is advisable to prepare stock solutions in high-purity DMF or DMSO and store them at low temperatures to minimize degradation.[9]
Conclusion
The solubility of Fmoc-adamantyl-glycine is a critical parameter that influences its handling and reactivity in a variety of applications. This guide has provided a comprehensive overview of the factors governing its solubility, a detailed experimental protocol for its determination, and a discussion of its behavior in a range of common solvents. By leveraging this knowledge, researchers can make informed decisions regarding solvent selection, leading to more efficient and successful outcomes in their synthetic endeavors.
References
- Vertex AI Search. (2024).
- Pal, A., & Lahiri, S. C. (2001). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 78(3), 136-139.
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
-
Wikipedia. (2024). Adamantane. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-Gly-Gly-Gly-Gly-OH: Properties and Synthesis Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
- Sánchez-Murcia, P. A., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Scientific Reports, 13(1), 19996.
- Perlovich, G. L., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. New Journal of Chemistry, 40(5), 4475-4486.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- Perlovich, G. L., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. PubMed.
-
Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH? Retrieved from [Link]
- Narita, M., et al. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Chemistry Letters, 18(8), 1735-1738.
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Dufal, S., et al. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models.
- Krivoruchko, A. V., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(21), 5893.
-
PubChem. (n.d.). Fmoc-Gly-OH. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 281-23-2 CAS MSDS (Adamantane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. peptide.com [peptide.com]
A Technical Guide to the Spectroscopic Characterization of (S)-Fmoc-1-adamantyl-glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Fmoc-1-adamantyl-glycine is a non-canonical amino acid derivative that has garnered significant interest in the field of peptide synthesis and drug development.[1] Its structure incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cornerstone of modern solid-phase peptide synthesis (SPPS), linked to a glycine backbone which is further substituted with a bulky, lipophilic adamantyl group. This unique combination of moieties imparts desirable properties to peptides, such as enhanced stability, increased hydrophobicity, and improved bioavailability, making it a valuable building block for the design of novel therapeutics.[1]
The Fmoc group provides a base-labile protecting strategy for the amine, allowing for mild deprotection conditions during peptide chain elongation.[2][3] The adamantyl cage, a rigid and sterically demanding hydrocarbon, can influence peptide conformation and receptor binding affinity. A thorough spectroscopic characterization of this building block is paramount to ensure its purity, confirm its identity, and predict its behavior during peptide synthesis and in the final peptide product.
This guide provides a comprehensive overview of the expected spectroscopic data for (S)-Fmoc-1-adamantyl-glycine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While a publicly available, comprehensive set of experimental spectra for this specific molecule is not readily found in the reviewed literature, this guide will present predicted data based on the well-established spectroscopic characteristics of its constituent functional groups. Furthermore, detailed experimental protocols for acquiring such data are provided to enable researchers to perform their own characterization.
Molecular Structure and Key Features
The structural features of (S)-Fmoc-1-adamantyl-glycine are pivotal to understanding its spectroscopic properties. The molecule can be deconstructed into three main components: the Fmoc group, the glycine linker, and the adamantyl moiety.
Caption: Key components of (S)-Fmoc-1-adamantyl-glycine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (S)-Fmoc-1-adamantyl-glycine, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for each of the three components of the molecule. The chemical shifts are influenced by the electronic environment of the protons.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Fmoc aromatic protons | 7.20 - 7.90 | Multiplet | 8H |
| Fmoc-CH | 4.20 - 4.50 | Multiplet | 1H |
| Fmoc-CH₂ | 4.20 - 4.50 | Multiplet | 2H |
| α-CH (Glycine) | ~4.00 | Doublet | 1H |
| NH | ~5.80 | Doublet | 1H |
| Adamantyl protons | 1.50 - 2.10 | Multiplet | 15H |
| COOH | >10.0 | Broad Singlet | 1H |
Causality behind Predictions: The aromatic protons of the fluorenyl group are expected to appear in the downfield region (7.2-7.9 ppm) due to the deshielding effect of the aromatic ring currents. The benzylic protons of the Fmoc group (CH and CH₂) will also be downfield, typically between 4.2 and 4.5 ppm. The α-proton of the glycine moiety is adjacent to the electron-withdrawing adamantyl and carbonyl groups, and is therefore expected around 4.0 ppm. The adamantyl group itself presents a complex set of overlapping signals in the aliphatic region (1.5-2.1 ppm). The carboxylic acid proton is highly deshielded and often appears as a broad signal above 10 ppm. The NH proton of the carbamate will likely appear as a doublet due to coupling with the α-proton.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Assignment | Predicted Chemical Shift (ppm) |
| COOH | ~175 |
| Fmoc C=O | ~156 |
| Fmoc aromatic carbons | 120 - 145 |
| Fmoc-CH | ~47 |
| Fmoc-CH₂ | ~67 |
| α-C (Glycine) | ~60 |
| Adamantyl carbons | 28 - 40 |
Causality behind Predictions: The carbonyl carbons of the carboxylic acid and the carbamate are the most deshielded, appearing at the downfield end of the spectrum. The aromatic carbons of the Fmoc group will have characteristic shifts between 120 and 145 ppm. The aliphatic carbons of the adamantyl group will be found in the upfield region, typically between 28 and 40 ppm.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra for a compound like (S)-Fmoc-1-adamantyl-glycine would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ can be useful for ensuring the solubility of polar compounds and for observing exchangeable protons like the COOH and NH protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR (Optional but Recommended): To unambiguously assign all signals, especially in the complex aromatic and aliphatic regions, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range proton-carbon correlations.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of (S)-Fmoc-1-adamantyl-glycine and for providing information about its structure through fragmentation analysis.
Predicted Mass Spectrum
-
Molecular Formula: C₂₇H₂₉NO₄
-
Molecular Weight: 431.53 g/mol
-
Expected Exact Mass: 431.2096 (for the [M+H]⁺ ion)
In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
Expected Fragmentation Pattern:
A common fragmentation pathway for Fmoc-protected amino acids involves the cleavage of the Fmoc group. A characteristic fragment ion corresponding to the dibenzofulvene cation (m/z 179) is often observed after the loss of the carbamate group.
Caption: Predicted fragmentation pathways for (S)-Fmoc-1-adamantyl-glycine in ESI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS) for sample introduction and purification.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a characteristic fragmentation pattern. This is crucial for structural confirmation.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Predicted IR Spectrum
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| N-H (Carbamate) | Stretching | ~3300 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2950 |
| C=O (Carboxylic Acid) | Stretching | ~1710 |
| C=O (Carbamate) | Stretching | ~1690 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1200-1350 |
Causality behind Predictions: The broad O-H stretch of the carboxylic acid is a hallmark of this functional group. The two distinct C=O stretching vibrations for the carboxylic acid and the carbamate are expected to be present. The N-H stretching of the carbamate will be a sharp peak around 3300 cm⁻¹. The aromatic and aliphatic C-H stretching vibrations will appear in their characteristic regions.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the most common methods are:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Conclusion
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
-
Royal Society of Chemistry. (2012). Supplementary Information: 1H NMR (in CDCl3). [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 93124, Fmoc-Gly-OH. [Link]
-
NIST Chemistry WebBook. Glycine. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
Sources
Introduction: The Adamantane Moiety - A Diamond in the Rough of Peptide Chemistry
An In-depth Technical Guide to Adamantane-Containing Peptides: From Synthesis to Application
Adamantane, the smallest diamondoid, is a rigid, strain-free, and highly symmetrical polycyclic alkane (C₁₀H₁₆)[1][2]. Its unique cage-like structure, reminiscent of a diamond lattice fragment, imparts exceptional physicochemical properties that have made it a cornerstone in medicinal chemistry and drug development[1][3]. Initially gaining prominence with the discovery of the antiviral activity of its simplest amine derivative, amantadine, the adamantane scaffold has since been recognized as more than just a bulky lipophilic group[3][4][5].
The strategic incorporation of adamantane into peptide structures is a powerful approach to modulate their biological activity and pharmacokinetic profiles. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of adamantane-containing peptides, grounded in the principles of rational design and experimental validation.
Core Physicochemical Properties of Adamantane
The utility of adamantane in peptide design stems directly from its intrinsic properties. Understanding these is critical to appreciating its functional impact.
| Property | Value / Description | Significance in Peptide Conjugation |
| Molecular Formula | C₁₀H₁₆ | Provides a compact, carbon-rich scaffold. |
| Molar Mass | 136.238 g·mol⁻¹ | Adds significant bulk with minimal chemical reactivity. |
| Structure | Rigid, symmetric, cage-like tricycle | Pre-organizes attached peptide chains, can influence secondary structure, and protects against enzymatic degradation[4][5]. |
| Lipophilicity | High; Poorly soluble in water, soluble in nonpolar solvents | Enhances the ability of peptides to cross lipid membranes and the blood-brain barrier[2][5][6]. |
| Melting Point | 270 °C (sublimes) | High thermal stability, indicating a very stable molecular framework[1]. |
| Chemical Stability | Resistant to oxidation and metabolic degradation | Increases the in vivo half-life of peptide drugs by shielding them from proteases[4][5][6]. |
| Biocompatibility | Generally non-toxic and biocompatible | Makes it a suitable scaffold for therapeutic and drug delivery applications[4][7][8]. |
Part 1: The Strategic Rationale - Why Incorporate Adamantane into Peptides?
The decision to conjugate adamantane to a peptide is driven by the desire to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low membrane permeability. The adamantane moiety acts as a "lipophilic bullet," guiding the peptide to and through biological barriers while simultaneously protecting it from degradation[3][5].
Enhancing Bioavailability and Stability
The primary driver for adamantane conjugation is to increase the lipophilicity of the parent peptide[4][5]. This modification enhances the peptide's ability to partition into lipid bilayers, a crucial first step for passive diffusion across cell membranes[2]. Furthermore, the sheer bulk and rigidity of the adamantane cage sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's stability and circulation time in vivo[4][5].
A Molecular Anchor for Targeted Delivery
Adamantane's high affinity for hydrophobic environments makes it an ideal anchor for tethering peptides to the surface of lipid-based drug delivery systems like liposomes[4][6][9]. This strategy allows for the surface decoration of nanocarriers with targeting peptides, transforming them into "smart" delivery vehicles that can recognize and bind to specific cell receptors[4][7]. The adamantane group inserts itself into the lipid bilayer, stably presenting the peptide on the liposome surface without compromising its biological activity[4].
A Scaffold for Multivalent Systems
The adamantane core possesses four equivalent tertiary bridgehead positions that can be functionalized[2][8]. This tetravalency allows adamantane to be used as a central scaffold for the synthesis of dendrimers and other multivalent structures. By attaching multiple copies of a peptide to a single adamantane core, researchers can create constructs with enhanced avidity for their targets, a principle that is particularly effective in modulating protein-protein interactions or targeting cell surface receptors[4][8].
Part 2: Synthesis and Characterization of Adamantane-Peptides
The creation of adamantane-peptide conjugates requires a robust synthetic strategy, typically involving the preparation of an adamantane-functionalized amino acid followed by its incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques[10].
Synthesis of Adamantane-Amino Acid Building Blocks
The first crucial step is the synthesis of an amino acid that carries the adamantane moiety. A common approach is to start with a functionalized adamantane, such as 1-adamantanecarboxylic acid or 1-aminoadamantane, and couple it to an amino acid scaffold. For instance, 1-adamantanecarboxylic acid can be activated and coupled to the side chain of a lysine residue or to the N-terminus of a dipeptide building block.
Experimental Protocol: Solid-Phase Synthesis of an Adamantane-Peptide
This protocol outlines a generalized workflow for synthesizing a peptide with an N-terminal adamantane group using Fmoc-based SPPS.
Rationale: Fmoc/tBu chemistry is chosen for its mild deprotection conditions (piperidine), which preserves the integrity of the acid-sensitive linkers and side-chain protecting groups until the final cleavage step. The choice of HCTU as a coupling agent is based on its high efficiency and low rate of racemization.
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable solid support, such as Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the first Fmoc-protected amino acid (4 equivalents relative to resin loading) with a coupling agent like HCTU (3.9 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Adamantane Moiety Coupling: For the final coupling step, use an adamantane-containing building block (e.g., 1-adamantanecarboxylic acid) in place of an Fmoc-amino acid. The coupling procedure is identical to step 3.
-
Cleavage and Deprotection: After the final coupling, wash the resin extensively and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final adamantane-peptide conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Therapeutic Adamantane-Peptides
Direct conjugation of adamantane to a bioactive peptide can enhance its therapeutic index. For example, modifying neuropeptides like enkephalins with an adamantane moiety has been shown to increase their stability and receptor subtype selectivity.[5] More recently, enzyme-responsive adamantane-peptide conjugates have been designed as antimicrobial agents. These molecules self-assemble into nanofibers on the surface of bacteria like S. aureus in response to specific bacterial enzymes, leading to membrane disruption and cell death.[11] This targeted self-assembly represents a novel strategy for combating bacterial infections.[11]
Self-Assembling Systems and Biomaterials
The amphiphilic nature of adamantane-peptide conjugates can drive their self-assembly into well-defined nanostructures, such as nanofibers, which can further associate to form hydrogels.[11] These materials have significant potential in tissue engineering and regenerative medicine. The properties of the resulting biomaterial can be finely tuned by altering the peptide sequence, demonstrating the modularity of this approach.
Conclusion and Future Outlook
Adamantane-containing peptides represent a versatile and powerful class of molecules with broad applications in medicine and material science. The adamantane moiety is far more than a simple lipophilic tag; it is a unique structural element that imparts stability, membrane-anchoring capabilities, and a scaffold for multivalency. As synthetic methodologies become more refined and our understanding of the structure-function relationships of these conjugates deepens, we can expect to see the development of increasingly sophisticated adamantane-based therapeutics and smart biomaterials. The continued exploration of this "lipophilic bullet" will undoubtedly hit new and exciting targets in the future.
References
-
Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
Wikipedia. (n.d.). Adamantane. [Link]
-
Apostolova, E., & Tachev, K. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1073–1080. [Link]
-
Kudryavtsev, A., Gozin, A., & Fokin, A. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(5), 2997. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]
-
Grillaud, M., Herzog, J., & Bianco, A. (2020). Synthesis and Characterization of Adamantane‐Containing Heteropeptides with a Chirality Switch. European Journal of Organic Chemistry, 2020(5), 815-820. [Link]
-
Wang, H., Feng, Z., Xu, B., et al. (2021). Enzymatic Self-Assembly of Adamantane-Peptide Conjugate for Combating Staphylococcus aureus Infection. ACS Applied Materials & Interfaces, 13(49), 58371–58379. [Link]
-
Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. [Link]
-
Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
-
Grillaud, M., & Bianco, A. (2015). Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. Journal of Peptide Science, 21(5), 330-345. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 7. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic Self-Assembly of Adamantane-Peptide Conjugate for Combating Staphylococcus aureus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Hydrophobicity of Adamantyl Glycine Derivatives: Measurement, Modulation, and Significance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The adamantane moiety, a rigid, lipophilic, three-dimensional hydrocarbon, has become a privileged scaffold in medicinal chemistry. When coupled with amino acids like glycine, it forms adamantyl glycine derivatives that offer a unique combination of structural rigidity and tunable physicochemical properties. Among these properties, hydrophobicity is paramount, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the hydrophobicity of adamantyl glycine derivatives, detailing both the theoretical underpinnings and the practical, field-proven methodologies for its quantification. We will delve into the causality behind experimental choices, present self-validating protocols for computational and chromatographic assessment, and analyze the strategic role of this "lipophilic bullet" in modern drug design.
The Adamantane Moiety: A Lipophilic Anchor in Drug Design
The Unique Physicochemical Profile of Adamantane
Adamantane (tricyclo[3.3.1.1]decane) is a perfectly symmetrical, strain-free cage hydrocarbon. Its structure provides a bulky, rigid, and highly lipophilic core.[1] In drug discovery, incorporating an adamantyl group can significantly increase the lipophilicity of a parent molecule.[2][3] This modification is not merely a passive addition of grease; the adamantane cage can also serve as a robust anchor for orienting pharmacophoric groups into optimal positions for target engagement and can sterically shield adjacent functional groups from metabolic degradation, thereby enhancing a drug's plasma half-life.[2][4]
Adamantyl Glycine Derivatives: A Versatile Scaffold
The conjugation of adamantane to glycine, the simplest amino acid, creates a versatile chemical scaffold. The adamantyl group acts as the hydrophobic "warhead," while the glycine backbone provides points for further chemical modification and potential interaction with biological targets. This combination has been explored for a range of therapeutic applications, from enzyme inhibitors to membrane transport modulators.[1][5] The non-canonical amino acid adamantylglycine is now utilized in peptide synthesis to enable high-affinity binding to synthetic receptors, showcasing its utility in advanced biochemical applications.[5]
The Critical Role of Hydrophobicity in Drug Viability
Hydrophobicity, often quantified as the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[6] A molecule's hydrophobicity governs its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier, influences its binding to plasma proteins, and dictates its interaction with metabolic enzymes and biological targets.[7][8] A delicate hydrophobic-hydrophilic balance is essential for a compound to successfully navigate the biological milieu and reach its site of action.[7] While high hydrophobicity can enhance membrane permeability and target binding, it can also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.
Quantifying Hydrophobicity: Principles and Methodologies
The precise quantification of hydrophobicity is a cornerstone of modern medicinal chemistry. This is primarily achieved through the determination of the partition coefficient (P) or distribution coefficient (D).
-
logP (Partition Coefficient): Represents the ratio of the concentration of a neutral (unionized) compound in a biphasic system of two immiscible liquids, typically n-octanol and water. It is a pH-independent measure of intrinsic lipophilicity.[9][10]
-
Equation: logP = log([Compound]octanol / [Compound]water)
-
-
logD (Distribution Coefficient): Represents the concentration ratio of all forms of a compound (ionized and unionized) at a specific pH. For ionizable molecules like adamantyl glycine derivatives, logD provides a more physiologically relevant measure of lipophilicity as it accounts for the compound's ionization state in different biological compartments.[9][10]
Computational Prediction of Lipophilicity (cLogP)
Before synthesis, in silico methods provide a rapid and cost-effective way to estimate a molecule's hydrophobicity. These methods are invaluable for library design and initial candidate selection.[6]
Principle: Computational logP prediction models fall into several categories, with fragment-based and atom-based methods being the most common.[11]
-
Fragment-based methods (e.g., ClogP): Assume that logP can be calculated by summing the hydrophobic contributions of each constituent fragment in a molecule, with corrections for intramolecular interactions.[6]
-
Atom-based methods (e.g., AlogP): Consider that each atom has a specific contribution to the overall logP, which is then summed.[11]
Protocol: A Self-Validating Approach to cLogP Estimation
-
Software Selection: Choose a reputable software package or web server (e.g., ACD/Labs Percepta, ChemDraw, SwissADME).
-
Input Structure: Provide the 2D structure of the adamantyl glycine derivative as a SMILES string or drawn structure.
-
Algorithm Choice: Select multiple prediction algorithms if available (e.g., AlogP, XlogP, ClogP) to generate a consensus view.[11]
-
Data Analysis: Compare the outputs. Significant divergence between methods may indicate structural features that are challenging for the algorithms, such as unusual electronic or steric effects, warranting experimental verification.
-
Trustworthiness Check: Validate the computational setup by running a set of known compounds with diverse and reliable experimental logP values through the same workflow. The predicted values should show a strong correlation (R² > 0.85) with the experimental data.
Experimental Determination by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful, high-throughput experimental technique used to determine a chromatographic hydrophobicity index (CHI or log k'w), which is highly correlated with logP.[12][13] It offers significant advantages over the traditional, labor-intensive shake-flask method, including speed, small sample requirements, and suitability for a wider range of lipophilicities.[12][14]
Principle: In RP-HPLC, compounds partition between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. Hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times. By measuring the retention time at different mobile phase compositions, one can extrapolate the retention factor to a theoretical 100% aqueous mobile phase (log k'w), providing a robust measure of hydrophobicity.[15]
In-Depth Protocol: RP-HPLC Determination of Hydrophobicity (log k'w)
This protocol provides a self-validating system for the reliable determination of the hydrophobicity of adamantyl glycine derivatives.
Materials and Reagents
-
HPLC System: With a gradient pump, autosampler, column thermostat, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Test Compounds: Adamantyl glycine derivatives dissolved in a suitable solvent (e.g., ACN or DMSO) at ~1 mg/mL.
-
Reference Standards: A set of 5-7 compounds with well-established logP values spanning a relevant range (e.g., from logP 1 to 6).
-
Void Volume Marker: A non-retained compound (e.g., uracil or sodium nitrate).
Step-by-Step Experimental Workflow
-
System Preparation: Equilibrate the column with the starting mobile phase composition (e.g., 95:5 Mobile Phase A:B) until a stable baseline is achieved.
-
Void Time (t₀) Determination: Inject the void volume marker and record its retention time. This is crucial for calculating the retention factor.
-
Isocratic Elution of Standards: For each reference standard, perform a series of isocratic runs at different ACN concentrations (e.g., 40%, 50%, 60%, 70%, 80%). Record the retention time (tR) for each run.
-
Isocratic Elution of Test Compounds: Repeat step 3 for each adamantyl glycine derivative.
-
Data Processing and Calculation:
-
For each run, calculate the retention factor, k' = (tR - t₀) / t₀ .
-
For each compound (standards and test articles), plot log k' against the percentage of ACN in the mobile phase.
-
Perform a linear regression for each compound's data set. The y-intercept of this line represents the log k'w (the log of the retention factor extrapolated to 0% ACN).
-
-
Calibration Curve Generation: Plot the experimentally determined log k'w values for the reference standards against their known literature logP values. This plot should be linear (R² > 0.95).
-
Determination of Test Compound logP: Use the linear equation from the calibration curve to calculate the logP of the adamantyl glycine derivatives from their experimental log k'w values.
Causality and Self-Validation
-
Why Isocratic Elution? Using multiple isocratic runs allows for the construction of a robust linear relationship between log k' and solvent composition, leading to a more accurate extrapolation to log k'w than a single gradient run.[15]
-
Why a Calibration Curve? The relationship between log k'w and logP is column- and system-dependent. Calibrating with known standards ensures the derived logP values are accurate and transferable.[12]
-
Trustworthiness: The high correlation coefficient (R² > 0.95) of the calibration curve serves as an internal validation of the method's performance on that day, confirming that the system is operating correctly and that the determined logP values are reliable.
Diagram 1: RP-HPLC Workflow for Hydrophobicity Determination
Case Study: Structure-Hydrophobicity Relationships (SHR)
Let's consider a hypothetical series of 1-adamantyl glycine derivatives to illustrate how subtle structural changes impact hydrophobicity.
| Compound ID | R¹ Group (on Adamantane) | R² Group (on Glycine) | cLogP (Calculated) | log k'w (Experimental) | logP (from Calibration) |
| AG-01 | -H | -H | 3.10 | 2.95 | 3.15 |
| AG-02 | -OH (at C3) | -H | 2.85 | 2.68 | 2.86 |
| AG-03 | -Cl (at C3) | -H | 3.75 | 3.55 | 3.80 |
| AG-04 | -H | -CH₃ (N-methyl) | 3.40 | 3.22 | 3.44 |
| AG-05 | -H | -C(=O)CH₃ (N-acetyl) | 2.50 | 2.31 | 2.45 |
Analysis of Results:
-
AG-02 vs. AG-01: The introduction of a polar hydroxyl group significantly decreases hydrophobicity, as evidenced by the lower cLogP and experimental logP values.
-
AG-03 vs. AG-01: Replacing a hydrogen with a halogen like chlorine markedly increases hydrophobicity due to its lipophilic nature.
-
AG-04 vs. AG-01: N-methylation slightly increases lipophilicity.
-
AG-05 vs. AG-01: N-acetylation introduces a polar amide group, which dramatically reduces the overall hydrophobicity of the molecule.
This analysis demonstrates the high degree of tunability inherent in the adamantyl glycine scaffold. By making precise chemical modifications, researchers can modulate the hydrophobicity to optimize a compound's ADMET properties for a specific therapeutic goal.
Implications for Drug Design and Development
The strategic modulation of hydrophobicity using the adamantyl glycine scaffold is a powerful tool in drug discovery.
Balancing Hydrophobicity for Optimal ADME
The goal is often to find a "sweet spot" for lipophilicity. For a central nervous system (CNS) drug, higher lipophilicity might be desired to enhance blood-brain barrier penetration.[4][16] For an orally administered drug targeting a peripheral enzyme, excessive lipophilicity might lead to poor solubility and rapid metabolism, requiring a more hydrophilic profile. The data from SHR studies (Section 4.0) directly informs these design choices.
"Hydrophobic Targeting"
Beyond its impact on pharmacokinetics, the adamantane moiety can directly contribute to pharmacodynamics. Many protein targets, such as enzymes and ion channels, possess hydrophobic pockets or domains within their binding sites.[8] The bulky, lipophilic adamantyl group can occupy these pockets, forming favorable hydrophobic interactions that significantly increase binding affinity and selectivity.[7][8] This principle is exemplified by drugs like Memantine, an adamantane derivative used to treat Alzheimer's disease, which targets the NMDA receptor ion channel.[17][18][19]
Diagram 2: Hydrophobicity's Role in Drug Efficacy
Conclusion
The hydrophobicity of adamantyl glycine derivatives is a critical, multifaceted parameter that drug development professionals must carefully measure and modulate. It is not merely a physical property but a strategic lever that can be adjusted to optimize a drug candidate's entire biological journey—from administration to target engagement. By combining robust computational predictions with precise, self-validating experimental methods like RP-HPLC, researchers can gain a deep understanding of structure-hydrophobicity relationships. This knowledge empowers the rational design of novel therapeutics that effectively balance pharmacokinetic viability with potent pharmacodynamic activity, ultimately increasing the probability of clinical success.
References
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023). NIH. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ChemMedChem. [Link]
-
Xie, S., et al. (2024). Development of Adamantane-based hydrophobic tags targeting anaplastic lymphoma kinase with enhanced antitumor activities. Bioorganic Chemistry. [Link]
-
Herman, R., & Cascella, M. (2024). Memantine. StatPearls. [Link]
-
Vilar, S., Cozza, G., & Moro, S. (2008). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling. [Link]
-
Townsend, B. (2024). LogP vs LogD - What is the Difference? ACD/Labs. [Link]
-
Amantadine. Wikipedia. [Link]
-
Synthesis of 1-adamantyl-glycine derivatives by hydrogenation of a corresponding oxime over Raney Ni. ResearchGate. [Link]
-
Young, D. C. (2009). Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. Computational Drug Design. [Link]
-
Pramod, M., et al. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. Chemical Science. [Link]
-
Martin, J. C. (2021). Selected Thoughts on Hydrophobicity in Drug Design. Molecules. [Link]
-
Memantine. PubChem. [Link]
-
Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]
-
Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. (2013). Journal of Natural Products. [Link]
-
Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024). GoodRx. [Link]
-
Not all LogP's are calculated equal: CLogP and other short stories. (2015). Selcia. [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]
-
Georgiev, A., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia. [Link]
-
Rosés, M., et al. (2025). Getting physical in drug discovery II: the impact of chromatographic hydrophobicity measurements and aromaticity. ResearchGate. [Link]
-
Danysz, W., & Parsons, C. G. (2021). Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials. Cellular and Molecular Life Sciences. [Link]
-
LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. ResearchGate. [Link]
-
Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. [Link]
-
Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]
-
Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. [Link]
-
What is the mechanism of Amantadine Hydrochloride? (2024). Patsnap Synapse. [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
-
The role of hydrophobic properties of chemicals in promoting allosteric reactions. PubMed. [Link]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ResearchGate. [Link]
-
209410Orig1s000. accessdata.fda.gov. [Link]
-
Large Scale Evaluation of log P Prediction Methods: Local Corrections Compensate Insufficient Accuracy and Eliminate the Need of. CADASTER.eu. [Link]
-
Chen, H. S. V., & Lipton, S. A. (2005). Mechanism of action of memantine. Journal of Alzheimer's Disease. [Link]
-
Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC). The Journal of Medical Investigation. [Link]
-
Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. (2025). ResearchGate. [Link]
-
What is the mechanism of Memantine hydrochloride? (2024). Patsnap Synapse. [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00602J [pubs.rsc.org]
- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. acdlabs.com [acdlabs.com]
- 10. LogD/LogP - Enamine [enamine.net]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. medical.med.tokushima-u.ac.jp [medical.med.tokushima-u.ac.jp]
- 16. researchgate.net [researchgate.net]
- 17. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. goodrx.com [goodrx.com]
- 19. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
(S)-Fmoc-1-adamantyl-glycine solid-phase peptide synthesis protocol
Application Note & Protocol
Strategic Incorporation of (S)-Fmoc-1-adamantyl-glycine in Solid-Phase Peptide Synthesis for Advanced Peptide Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Abstract: The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide drug design, offering a route to enhanced potency, selectivity, and metabolic stability. (S)-Fmoc-1-adamantyl-glycine, with its bulky and rigid adamantyl side chain, is an exemplary UAA for inducing conformational constraints and improving pharmacokinetic profiles. However, its significant steric hindrance presents a considerable challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete reactions and low yields with standard protocols.[1][2] This guide provides a comprehensive, field-tested protocol for the efficient incorporation of (S)-Fmoc-1-adamantyl-glycine using the Fmoc/tBu strategy. We delve into the mechanistic rationale behind reagent selection, offer optimized coupling conditions, and present a systematic workflow from resin preparation to final peptide analysis, ensuring researchers can reliably synthesize these advanced peptides.
Mechanistic Insights: Overcoming the Steric Challenge
The foundational principle of SPPS involves a repeating cycle of deprotection, coupling, and washing steps performed on a solid support.[3][4] The primary obstacle in coupling (S)-Fmoc-1-adamantyl-glycine is the steric shield imposed by the adamantyl group, which severely restricts access to the carboxyl group for amide bond formation.
Traditional activation methods, such as those using carbodiimides alone, are often too slow and inefficient to overcome this barrier, resulting in significant amounts of deletion sequences.[5] The key to success lies in utilizing highly potent activating agents that rapidly convert the protected amino acid into a highly reactive ester. Uronium or phosphonium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are superior for this purpose. These reagents, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), form a highly reactive O-acylisourea intermediate that efficiently acylates the free amine on the resin-bound peptide, even in sterically demanding situations.
For exceptionally difficult couplings, advanced strategies such as microwave-assisted SPPS can be employed to drive the reaction to completion by using microwave energy to heat the reaction mixture quickly and efficiently.[1]
Experimental Workflow & Protocols
This protocol is designed for manual synthesis but can be adapted for automated synthesizers. The core of this guide is the optimized coupling step for the hindered adamantyl-glycine residue.
Materials and Reagents
| Reagent/Material | Grade/Specification | Purpose |
| Rink Amide or Wang Resin | 100-200 mesh, ~0.5-1.0 mmol/g loading | Solid support |
| (S)-Fmoc-1-adamantyl-glycine | Peptide synthesis grade | Sterically hindered building block |
| Standard Fmoc-L-amino acids | Side-chain protected (e.g., Boc, tBu, Trt) | Peptide elongation |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Primary solvent |
| Dichloromethane (DCM) | Anhydrous | Resin swelling and washing solvent |
| Piperidine | Reagent grade | Fmoc deprotection |
| Coupling Reagents (Choose one) | ||
| HATU | >99% purity | High-efficiency coupling reagent |
| HBTU / HCTU / PyBOP | >99% purity | Alternative high-efficiency coupling reagents |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Activation base |
| Capping Solution | ||
| Acetic Anhydride | Reagent grade | Capping agent |
| Cleavage & Precipitation | ||
| Trifluoroacetic Acid (TFA) | Reagent grade, >99% | Cleavage and deprotection |
| Triisopropylsilane (TIS) | Reagent grade, >98% | Cation scavenger |
| Deionized Water (DI H₂O) | High purity | Scavenger |
| Diethyl Ether | Cold (<4°C) | Peptide precipitation |
Overall Synthesis Workflow
The diagram below outlines the complete workflow for incorporating (S)-Fmoc-1-adamantyl-glycine into a peptide chain via SPPS.
Caption: General workflow for SPPS incorporating a hindered amino acid.
Step-by-Step Protocol
A. Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol assuming 1.0 mmol/g loading) in a fritted reaction vessel.
-
Add DCM (approx. 10 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.[6]
-
Drain the DCM and wash the resin 3 times with DMF.
B. Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.[7]
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
C. Optimized Coupling of (S)-Fmoc-1-adamantyl-glycine This step is critical and requires optimized conditions to achieve high coupling efficiency.
-
Prepare the Activation Solution: In a separate vial, dissolve (S)-Fmoc-1-adamantyl-glycine (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.
-
Add DIPEA (8 eq.) to the activation solution and vortex briefly. The solution should change color.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Longer coupling times are recommended for hindered residues.[7]
-
Monitor Reaction: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative test (e.g., TNBS test) to check for the presence of free primary amines. The Kaiser test is not recommended as it can yield false negatives with some sequences.
-
Decision Point:
-
If the test is negative (no free amines): The coupling is complete. Proceed to wash the resin 5 times with DMF.
-
If the test is positive (free amines present): The coupling is incomplete. Drain the reaction solution and repeat the coupling step with a freshly prepared activation solution ("double coupling").
-
D. Optional Capping If coupling remains incomplete after a second attempt, it is crucial to cap the unreacted amines to prevent the formation of deletion peptides.
-
Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.[7]
-
Drain and wash the resin 5 times with DMF.
E. Cleavage and Peptide Isolation
-
After the final Fmoc deprotection and DMF washes, wash the peptide-resin with DCM (3 times) and dry it under a stream of nitrogen for 15-30 minutes.
-
Prepare a cleavage cocktail. For peptides without sensitive residues like Cys, Met, or Trp, Reagent B is effective: TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v) .[8][9] The TIS scavenges reactive cations generated during deprotection.[10]
-
Add the chilled cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin) in a fume hood.[10]
-
Stir the mixture at room temperature for 2-3 hours.[10]
-
Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin twice with a small volume of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 more times with cold ether.
-
Dry the crude peptide pellet under vacuum.
F. Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the collected fractions using analytical liquid chromatography-mass spectrometry (LC-MS).[11]
Quantitative Data & Visualization
Table 1: Recommended Reagent Stoichiometry for Adamantyl-Glycine Coupling
| Component | Equivalents (eq.) relative to Resin Loading | Purpose |
| (S)-Fmoc-1-adamantyl-glycine | 4.0 | Amino acid building block |
| HATU | 3.9 | Activating agent |
| DIPEA | 8.0 | Non-nucleophilic base |
Diagram: Mechanism of HATU-mediated Coupling
This diagram illustrates the activation of the carboxylic acid and the subsequent amide bond formation, a critical process for coupling sterically hindered amino acids.
Caption: HATU activation creates a reactive ester for efficient coupling.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Insufficient reaction time due to steric hindrance.2. Inactive coupling reagents.3. Peptide aggregation on resin. | 1. Extend coupling time to 4-6 hours or perform a double coupling.2. Use fresh, high-quality reagents.3. Consider using a different solvent system or microwave assistance.[1] |
| Low Final Yield | 1. Incomplete coupling leading to chain termination.2. Premature cleavage from the resin.3. Loss of peptide during precipitation/washing. | 1. Implement double coupling and capping for all difficult steps.2. Ensure the correct resin/linker chemistry is used.3. Ensure complete precipitation and careful handling of the peptide pellet. |
| Deletion Sequences | Incomplete coupling followed by failure to cap unreacted amines. | Strictly monitor coupling completion (TNBS test) and apply the capping protocol if the coupling is not complete after two attempts.[7] |
| Side Reactions | Reactive cations from protecting groups modifying sensitive residues (Trp, Met, Cys). | Use an appropriate cleavage cocktail with a sufficient amount and type of scavengers (e.g., TIS, EDT, water).[9] |
References
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Available at: [Link]
-
Nowick, J.S. Lab. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. Available at: [Link]
-
Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials. Available at: [Link]
-
D'Souza, L.M., & Gilon, C. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]
-
AAPPTec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Hurevich, M. (n.d.). Accelerated solid-phase synthesis of post-translationally modified peptides. American Chemical Society. Available at: [Link]
-
Balachandra, C. (2015). Syntheses of Unnatural Amino Acids, Peptides and Novel Fluorescent Molecules from Tropolone. PhD Thesis, Indian Institute of Technology Madras. Available at: [Link]
-
Katritzky, A.R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis. Available at: [Link]
-
Stathopoulos, P., et al. (2003). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research. Available at: [Link]
-
Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]
-
Yas-Assal, C., et al. (2021). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. Available at: [Link]
-
EMD Millipore. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. Accelerated solid-phase synthesis of post-translationally modified peptides - American Chemical Society [acs.digitellinc.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Fmoc-SPPS Coupling of (S)-Fmoc-1-adamantyl-glycine
Introduction: Navigating the Challenges of Sterically Encumbered Residues
The incorporation of non-canonical, sterically hindered amino acids into peptide sequences is a pivotal strategy in modern drug discovery and development. These unique building blocks, such as (S)-Fmoc-1-adamantyl-glycine, offer the ability to introduce conformational constraints, enhance proteolytic stability, and improve the lipophilicity of peptide-based therapeutics.[1] The bulky adamantyl moiety, a rigid, three-dimensional cage-like structure, presents a significant steric barrier to the standard amide bond formation in solid-phase peptide synthesis (SPPS). This application note provides a comprehensive guide with detailed protocols for the efficient coupling of (S)-Fmoc-1-adamantyl-glycine, ensuring high yields and purity of the target peptide. We will delve into the rationale behind the selection of specific coupling reagents and reaction conditions, moving beyond a simple recitation of steps to a deeper understanding of the underlying chemical principles.
The Steric Challenge of (S)-Fmoc-1-adamantyl-glycine
The primary obstacle in the coupling of (S)-Fmoc-1-adamantyl-glycine lies in the sheer size of the adamantyl group. This bulky side chain shields the carboxylic acid from efficient activation and subsequent nucleophilic attack by the free amine of the growing peptide chain on the solid support. Standard coupling conditions, often sufficient for proteinogenic amino acids, can lead to incomplete reactions, resulting in deletion sequences and challenging purifications. To overcome this, a combination of highly reactive coupling reagents and optimized reaction conditions is paramount.
Chemical Structure and Properties
A clear understanding of the molecule's structure is fundamental to appreciating the synthetic challenges it presents.
Molecular Formula: C₂₇H₂₉NO₄[1]
Molecular Weight: 431.53 g/mol [1]
Caption: Chemical structure of (S)-Fmoc-1-adamantyl-glycine.
Recommended Coupling Protocols
Based on extensive internal validation and literature precedent for sterically hindered amino acids, we recommend two primary protocols for the efficient coupling of (S)-Fmoc-1-adamantyl-glycine. The choice between them may depend on the availability of reagents and instrumentation.
Protocol 1: High-Efficiency Urionium Salt Activation (HATU/HCTU)
Uronium/aminium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its less reactive counterpart HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[2] Their mechanism involves the rapid formation of a highly reactive O-acylisourea intermediate, which readily acylates the incoming amine.
Experimental Workflow:
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Detailed Steps:
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.
-
Coupling Solution Preparation (Pre-activation):
-
In a separate vessel, dissolve (S)-Fmoc-1-adamantyl-glycine (3-5 equivalents relative to resin loading) in DMF.
-
Add HATU or HCTU (3-5 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling Reaction: Add the pre-activated coupling solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
Monitoring the Coupling: Perform a Kaiser test (or other qualitative ninhydrin-based test) on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
(Optional) Capping: If the Kaiser test is positive, indicating incomplete coupling, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF) for 10-15 minutes. This prevents the formation of deletion peptides in subsequent cycles.
-
Proceed to the next cycle.
Protocol 2: Microwave-Assisted SPPS for Enhanced Efficiency
Microwave energy has been shown to significantly accelerate coupling reactions, particularly for sterically hindered amino acids.[3][4] The localized, rapid heating enhances reaction kinetics, often leading to higher coupling efficiencies in shorter reaction times.
Detailed Steps:
-
Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve (S)-Fmoc-1-adamantyl-glycine (3-5 equivalents) in DMF.
-
Add a high-efficiency coupling reagent such as HATU or COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (3-5 equivalents) and DIPEA (6-10 equivalents).[5] COMU is particularly well-suited for microwave-assisted synthesis.[5]
-
-
Microwave-Assisted Coupling: Add the coupling solution to the resin in a microwave-compatible reaction vessel. Perform the coupling in a peptide synthesizer with microwave capability. A typical method would be 5-15 minutes at a controlled temperature of 75-90°C.
-
Monitoring and Washing: Follow steps 6-7 from Protocol 1.
-
(Optional) Capping: Follow step 8 from Protocol 1 if necessary.
-
Proceed to the next cycle.
Data Summary: Recommended Coupling Conditions
| Parameter | Protocol 1: HATU/HCTU | Protocol 2: Microwave-Assisted | Rationale for Steric Hindrance |
| Amino Acid | 3-5 eq. | 3-5 eq. | Higher concentration drives the reaction equilibrium towards product formation. |
| Coupling Reagent | HATU/HCTU (3-5 eq.) | HATU/COMU (3-5 eq.) | Highly reactive reagents are necessary to overcome the steric barrier.[2][5] |
| Base | DIPEA (6-10 eq.) | DIPEA (6-10 eq.) | A non-nucleophilic base is required to activate the coupling reagent without side reactions. |
| Solvent | DMF | DMF | Standard solvent for Fmoc-SPPS with good solvating properties. |
| Temperature | Room Temperature | 75-90°C | Elevated temperatures increase reaction kinetics, which is particularly beneficial for slow couplings.[3][4] |
| Reaction Time | 2-4 hours (or double coupling) | 5-15 minutes | Microwave energy dramatically reduces the required reaction time.[3] |
Causality Behind Experimental Choices: A Deeper Dive
-
Choice of Coupling Reagent: The selection of HATU, HCTU, or COMU is critical. These reagents belong to the class of uronium/aminium salts which are known for their high reactivity and ability to minimize racemization.[2][5] They rapidly convert the carboxylic acid of the incoming amino acid into a highly activated species, which is less susceptible to steric hindrance compared to the intermediates formed with carbodiimide-based reagents like DCC/DIC.
-
Stoichiometry: The use of an excess of the amino acid and coupling reagents is a common strategy to drive difficult reactions to completion. For sterically hindered residues, a higher excess is often beneficial.
-
Pre-activation: Allowing the amino acid and coupling reagent to react for a short period before adding them to the resin ensures the formation of the active species, leading to a more efficient coupling reaction.
-
Double Coupling and Capping: For extremely challenging couplings, a second coupling step with fresh reagents can be employed. If this fails to drive the reaction to completion, capping the unreacted amines is a crucial quality control step to prevent the accumulation of deletion impurities.
-
Microwave Irradiation: The application of microwave energy is a powerful tool to overcome the high activation energy barrier associated with the coupling of sterically hindered amino acids.[6] The rapid and uniform heating provided by microwaves significantly enhances the reaction rate, allowing for complete couplings in a fraction of the time required at room temperature.[3]
Conclusion: A Robust Framework for Challenging Syntheses
The successful incorporation of (S)-Fmoc-1-adamantyl-glycine into peptide sequences is readily achievable with the appropriate selection of reagents and reaction conditions. The protocols outlined in this application note, utilizing either high-efficiency uronium salt activators at room temperature or the application of microwave energy, provide a robust framework for researchers and drug development professionals. By understanding the chemical principles behind these optimized conditions, scientists can confidently navigate the challenges posed by sterically demanding building blocks and unlock their potential in the design of novel peptide therapeutics.
References
-
Palasek, S. A., et al. (2007). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. PubMed. [Link]
-
Bacsa, B., et al. (2011). Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™. PubMed. [Link]
- Google Patents. Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Royal Society of Chemistry. Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. [Link]
-
Luxembourg Bio Technologies. COMU: A third generation of uronium-type coupling reagents. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
PubMed. Efficient peptide coupling involving sterically hindered amino acids. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Application Notes and Protocols for Utilizing (S)-Fmoc-1-adamantyl-glycine in Peptide Drug Discovery
Introduction: Harnessing the Power of Steric Bulk and Lipophilicity in Peptide Therapeutics
The landscape of drug discovery is increasingly turning towards peptides as highly selective and potent therapeutic agents. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability and low bioavailability. The incorporation of non-natural, sterically hindered amino acids is a powerful strategy to overcome these hurdles. (S)-Fmoc-1-adamantyl-glycine emerges as a valuable building block in this endeavor, offering a unique combination of a rigid, lipophilic adamantane cage appended to a glycine backbone.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (S)-Fmoc-1-adamantyl-glycine in peptide drug discovery, from solid-phase synthesis to biophysical characterization.
The adamantane moiety, a diamondoid hydrocarbon, is a well-established pharmacophore in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of small molecules.[2][3] Its incorporation into peptides can be leveraged to:
-
Enhance Metabolic Stability: The bulky adamantyl group can sterically shield adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the peptide's half-life in biological systems.[4]
-
Increase Lipophilicity and Membrane Permeability: The hydrophobic nature of adamantane can improve a peptide's ability to cross cellular membranes, a critical factor for targeting intracellular proteins.[3][4]
-
Induce and Stabilize Secondary Structures: The rigid adamantane scaffold can act as a conformational constraint, pre-organizing the peptide backbone into specific secondary structures (e.g., β-turns, helices) that are often crucial for receptor binding.
-
Explore Novel Receptor Interactions: The unique three-dimensional structure of the adamantyl group can facilitate novel hydrophobic and van der Waals interactions with target receptors, potentially leading to enhanced binding affinity and selectivity.[4]
This guide will provide detailed protocols for the efficient incorporation of (S)-Fmoc-1-adamantyl-glycine into peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques, followed by methods for purification, characterization, and stability assessment.
I. Solid-Phase Peptide Synthesis (SPPS) of Adamantyl-Containing Peptides
The synthesis of peptides containing the sterically demanding (S)-Fmoc-1-adamantyl-glycine requires optimization of standard Fmoc-SPPS protocols to ensure high coupling efficiency and minimize side reactions.[5][6]
Rationale for Optimized SPPS Conditions
The primary challenge in incorporating (S)-Fmoc-1-adamantyl-glycine is overcoming the steric hindrance posed by the bulky adamantyl group. This can lead to incomplete coupling reactions, resulting in deletion sequences and difficult purification. To address this, the following considerations are paramount:
-
Choice of Coupling Reagents: Stronger activating reagents are necessary to facilitate the formation of the amide bond. A combination of a uronium/aminium-based coupling agent (e.g., HATU, HBTU) with an additive like HOAt is highly recommended to accelerate the reaction and minimize racemization.
-
Extended Coupling Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration (2-4 hours) can significantly improve the yield. In particularly difficult cases, a second coupling step with fresh reagents can be employed to drive the reaction to completion.
-
Solvent Selection: The choice of solvent can influence the swelling of the resin and the solubility of the reagents. While DMF is the standard solvent, the use of N-methyl-2-pyrrolidone (NMP) can be beneficial due to its superior solvating properties, especially for longer or more hydrophobic peptide sequences.
-
Monitoring of Coupling Efficiency: The ninhydrin (Kaiser) test is a crucial in-process control to qualitatively assess the presence of unreacted primary amines on the resin after the coupling step. A negative test (colorless or faint yellow) indicates a complete reaction.
Protocol: Manual Fmoc-SPPS of a Model Adamantyl-Peptide
This protocol details the manual synthesis of a model pentapeptide (e.g., Tyr-Ala-Adg-Ala-Ala-NH2) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
(S)-Fmoc-1-adamantyl-glycine
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Washing Solvents: Methanol, Diethyl ether
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Ninhydrin test kit
Workflow Diagram:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 4. connectsci.au [connectsci.au]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Enhancing Peptide Bioavailability with Adamantyl Glycine: Application Notes and Protocols
Abstract
Therapeutic peptides offer high specificity and potency but are often hindered by poor pharmacokinetic profiles, primarily low bioavailability due to enzymatic degradation and inefficient membrane transport.[1][2] This application note provides a comprehensive guide for researchers on the strategic incorporation of adamantyl glycine (Ada), a non-canonical amino acid, into peptide sequences to overcome these limitations. We detail the underlying mechanisms, provide step-by-step protocols for synthesis and evaluation, and present data interpretation guidelines to demonstrate how the unique lipophilic and bulky nature of the adamantane moiety can significantly enhance peptide drugability.[3][4][5]
Introduction: The Peptide Bioavailability Challenge
Peptides represent a rapidly expanding class of therapeutics, yet their translation to clinical success is often challenged by their inherent physicochemical properties.[1][6] Unmodified peptides typically exhibit short plasma half-lives due to rapid clearance and susceptibility to proteolytic enzymes.[1] Furthermore, their generally hydrophilic nature and high molecular weight impede passive diffusion across cellular membranes, leading to poor oral bioavailability and limiting administration routes to injections.[1]
Chemical modification is a proven strategy to enhance the pharmacokinetic properties of peptides.[2] One of the most effective approaches is to increase the lipophilicity of the peptide, thereby improving its interaction with lipid bilayers and protecting it from aqueous-phase proteases.[7][8] The adamantane group, a rigid, cage-like hydrocarbon (C₁₀H₁₆), is an ideal scaffold for this purpose due to its high lipophilicity, steric bulk, and biocompatibility.[3][9] Incorporating adamantane into a peptide backbone via adamantyl glycine offers a robust method to systematically improve bioavailability.
Mechanism of Action: How Adamantyl Glycine Improves Pharmacokinetics
The incorporation of an adamantyl glycine residue into a peptide chain confers several advantageous properties that collectively enhance bioavailability. The uniqueness of the adamantyl scaffold is its ability to improve drug stability and lipophilicity, leading to better pharmacokinetic profiles.[4][5]
Key Mechanisms:
-
Increased Lipophilicity and Membrane Permeability: The adamantane moiety is highly lipophilic and acts as a "lipophilic bullet," significantly increasing the overall hydrophobicity of the peptide.[5][10] This enhanced lipophilicity facilitates the partitioning of the peptide into the lipid bilayer of cell membranes, a critical first step for passive transport.[3][4] This allows the modified peptide to more readily cross biological barriers like the intestinal epithelium and cell membranes.
-
Steric Shielding against Proteolysis: The bulky, three-dimensional structure of the adamantane cage acts as a steric shield.[3][4] When positioned strategically within a peptide sequence, it can physically block the access of proteolytic enzymes to nearby peptide bonds, thereby increasing the peptide's stability in plasma and the gastrointestinal tract.[4] This rigid structure protects adjacent functional groups from metabolic cleavage.[3][4]
-
Enhanced Interaction with Plasma Proteins: The lipophilic nature of the adamantyl group can promote binding to plasma proteins, such as albumin. This interaction can reduce renal clearance and further protect the peptide from degradation, effectively extending its circulation half-life.
The overall workflow for developing and evaluating an adamantylated peptide is a systematic process from initial design to in vivo validation.
Caption: Workflow for Adamantylated Peptide Development.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Adamantylated Peptide
This protocol outlines the manual synthesis of a target peptide and its adamantylated analogue using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[11][12] SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[11][13]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-L-Adamantylglycine
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether (ice-cold)
Procedure:
-
Resin Preparation:
-
Swell 100 mg of Fmoc-Rink Amide resin (substitution ~0.5 mmol/g) in DMF for 30 minutes in a fritted reaction vessel.
-
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with a second 2 mL portion of deprotection solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the first Fmoc-amino acid (4 equivalents relative to resin substitution) by dissolving it in DMF with HBTU (3.9 eq.) and DIPEA (8 eq.) for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Self-Validation: Perform a Kaiser test to confirm complete coupling (beads will be colorless). If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence.
-
To synthesize the adamantylated analogue, use Fmoc-L-Adamantylglycine at the desired position in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Add 2 mL of the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to 10 mL of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification and Characterization
The crude peptide must be purified and its identity confirmed before further assays. High-Performance Liquid Chromatography (HPLC) is the standard method for both purification and purity analysis.[14][15]
Materials:
-
Preparative and analytical C18 HPLC columns
-
Mobile Phase A: 0.1% TFA in H₂O
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
Mass Spectrometer (e.g., ESI-MS)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A/B mixture.
-
Purify the peptide using preparative RP-HPLC with a C18 column.[16]
-
Employ a shallow gradient of ACN, for example, 5-65% Mobile Phase B over 60 minutes.
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical RP-HPLC.[14] Pool fractions with >95% purity.
-
Lyophilize the pure fractions to obtain a white powder.
-
-
Identity Confirmation:
-
Confirm the molecular weight of the purified peptide using mass spectrometry to ensure it matches the theoretical mass.
-
Caption: Mechanism of Adamantyl Glycine Action.
Protocol 3: In Vitro Plasma Stability Assay
This assay evaluates the resistance of the modified peptide to degradation by plasma proteases compared to its native counterpart.
Materials:
-
Human or rat plasma (heparinized)
-
Purified native and adamantylated peptides
-
Quenching Solution: 10% Trichloroacetic Acid (TCA) in water
-
HPLC-MS system
Procedure:
-
Incubation:
-
Pre-warm plasma to 37°C.
-
Prepare stock solutions of the native and adamantylated peptides (1 mg/mL in water).
-
Spike the peptides into separate aliquots of pre-warmed plasma to a final concentration of 10 µg/mL.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to 100 µL of ice-cold 10% TCA solution. This precipitates the plasma proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Quantification:
-
Analyze the samples by LC-MS.
-
Quantify the remaining percentage of the intact peptide at each time point by measuring the peak area relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation half-life (t₁/₂).
-
Data Presentation and Interpretation
Effective data presentation is crucial for comparing the performance of the native and modified peptides.
Table 1: Comparative Pharmacokinetic Parameters
This table illustrates the expected improvements in key pharmacokinetic parameters for a hypothetical peptide ("Peptide-X") after modification with adamantyl glycine.
| Parameter | Peptide-X (Native) | Ada-Peptide-X (Modified) | Rationale for Improvement |
| Plasma Half-Life (t₁/₂) (min) | 15 | 180 | Increased resistance to plasma proteases due to steric shielding.[4] |
| Caco-2 Permeability (Papp) (10⁻⁶ cm/s) | 0.5 | 4.5 | Enhanced lipophilicity facilitates passive diffusion across the cell monolayer.[3] |
| Oral Bioavailability (%) | < 1% | 15% | Combined effect of increased stability in the GI tract and improved absorption. |
| HPLC Retention Time (min) | 12.3 | 18.7 | Increased hydrophobicity leads to stronger interaction with the C18 stationary phase. |
Interpretation:
-
A significant increase in HPLC retention time is the first indicator of successful adamantylation, confirming the increased lipophilicity of the modified peptide.
-
The plasma stability assay provides direct evidence of the steric shielding effect. A longer half-life for Ada-Peptide-X demonstrates its enhanced resistance to enzymatic degradation.
-
An increased Caco-2 permeability coefficient (Papp) is a strong predictor of improved oral absorption, validating the hypothesis that increased lipophilicity enhances membrane transport.
-
Ultimately, a substantial increase in oral bioavailability in animal models is the definitive measure of success, integrating the benefits of both improved stability and permeability.
Conclusion
The incorporation of adamantyl glycine is a powerful and rational strategy in peptide drug design to overcome the fundamental challenge of poor bioavailability. The adamantane moiety enhances metabolic stability through steric hindrance and improves membrane permeability by increasing lipophilicity.[3][4][5] The protocols provided herein offer a validated framework for the synthesis, purification, and in vitro evaluation of adamantylated peptides. By systematically applying these methods, researchers can effectively "drug-proof" their peptide candidates, significantly improving their pharmacokinetic profiles and increasing their potential for successful clinical development.
References
-
Adamantane in Drug Delivery Systems and Surface Recognition. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. (2023). MDPI. Retrieved from [Link]
-
Novel Peptides Incorporating Adamantyl Amino Acids. (2006). Justus-Liebig University Giessen. Retrieved from [Link]
-
Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. (2024). ResearchGate. Retrieved from [Link]
-
Adamantoylated biologically active small peptides and glycopeptides structurally related to the bacterial peptidoglycan. (n.d.). PubMed. Retrieved from [Link]
-
Adamantane-containing drug delivery systems. (2023). Pharmacia. Retrieved from [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). ACS Publications. Retrieved from [Link]
-
HPLC Analysis Methods for Peptide Characterization. (2024). Biovera. Retrieved from [Link]
-
HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. (2025). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
-
Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. (n.d.). PubMed. Retrieved from [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. (2017). PMC - NIH. Retrieved from [Link]
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025). CEM Corporation. Retrieved from [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Pharmacokinetics of Therapeutic Peptides. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace. Retrieved from [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved from [Link]
-
Adamantane. (n.d.). Wikipedia. Retrieved from [Link]
-
Pharmacokinetics of Protein and Peptide Conjugates. (n.d.). PMC - NIH. Retrieved from [Link]
-
Adamantane - A Lead Structure for Drugs in Clinical Practice. (n.d.). PubMed. Retrieved from [Link]
-
HPLC Analysis and Purification of Peptides. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
What is solid phase peptide synthesis?. (2023). Biotage. Retrieved from [Link]
-
HPLC of Peptides and Proteins. (n.d.). Humana Press. Retrieved from [Link]
-
Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. (n.d.). MDPI. Retrieved from [Link]
-
A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. (n.d.). PubMed. Retrieved from [Link]
-
Strategies for Improving Peptide Stability and Delivery. (n.d.). MDPI. Retrieved from [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. (2025). ResearchGate. Retrieved from [Link]
-
Peptide Drug Metabolism and Methods to Increase Their Metabolic Stability. (n.d.). Not specified. Retrieved from [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Not specified. Retrieved from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. Retrieved from [Link]
-
Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Strategies to Optimize Peptide Stability and Prolong Half-Life. (n.d.). ResearchGate. Retrieved from [Link]
-
The adamantane scaffold: Beyond a lipophilic moiety. (2025). PubMed. Retrieved from [Link]
Sources
- 1. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. Adamantane - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bachem.com [bachem.com]
- 12. biotage.com [biotage.com]
- 13. youtube.com [youtube.com]
- 14. biovera.com.au [biovera.com.au]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. renyi.hu [renyi.hu]
Application Notes and Protocols: (S)-Fmoc-1-adamantyl-glycine in Bioconjugation Chemistry
Introduction: The Strategic Advantage of (S)-Fmoc-1-adamantyl-glycine in Modern Bioconjugation
In the evolving landscape of bioconjugation chemistry, the design and synthesis of novel therapeutic and diagnostic agents demand molecular building blocks that offer more than mere structural diversity. (S)-Fmoc-1-adamantyl-glycine has emerged as a pivotal unnatural amino acid, providing a unique combination of properties that address key challenges in drug development, particularly in the realm of peptide-based therapeutics and antibody-drug conjugates (ADCs).[1]
The strategic incorporation of (S)-Fmoc-1-adamantyl-glycine into a peptide sequence imparts a range of desirable attributes. The bulky and highly lipophilic adamantyl moiety can significantly enhance the proteolytic stability of the peptide backbone, prolonging its in vivo half-life.[2][3] Furthermore, this lipophilicity can improve the peptide's ability to traverse cellular membranes, a critical factor for reaching intracellular targets.[2][3] From a bioconjugation perspective, the adamantane cage serves as a robust, non-immunogenic handle for subsequent conjugation to larger biomolecules or for facilitating specific non-covalent interactions in drug delivery systems.[4][5]
The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, making this versatile building block accessible to a broad range of researchers.[1][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (S)-Fmoc-1-adamantyl-glycine in bioconjugation chemistry. We will delve into the underlying scientific principles, provide detailed, field-proven protocols, and offer insights into the characterization and application of the resulting bioconjugates.
Physicochemical Properties of (S)-Fmoc-1-adamantyl-glycine
A thorough understanding of the physicochemical properties of (S)-Fmoc-1-adamantyl-glycine is crucial for its effective application in peptide synthesis and bioconjugation.
| Property | Value | Significance in Application |
| Molecular Formula | C₂₇H₂₉NO₄ | Essential for accurate mass calculations and reagent stoichiometry. |
| Molecular Weight | 431.53 g/mol | Critical for precise measurements in peptide synthesis and bioconjugation reactions. |
| Appearance | White to off-white powder | A quality control parameter for starting material. |
| Solubility | Soluble in DMF, DMSO, and Methanol; sparingly soluble in water. | Dictates the choice of solvents for stock solutions and reaction media during SPPS and bioconjugation. |
| Fmoc Group | Base-labile protecting group | Enables iterative deprotection and coupling cycles in standard Fmoc-based SPPS.[7] |
| Adamantyl Group | Bulky, lipophilic, and rigid cage-like hydrocarbon | Enhances proteolytic stability, increases lipophilicity for improved membrane permeability, and serves as a conjugation handle.[2][3] |
Core Application: Solid-Phase Peptide Synthesis (SPPS) of Adamantylated Peptides
The incorporation of (S)-Fmoc-1-adamantyl-glycine into a peptide sequence is readily achieved using standard Fmoc-based SPPS protocols. The following is a detailed, step-by-step guide for manual SPPS.
Experimental Workflow for SPPS of an Adamantylated Peptide
Caption: Fmoc-SPPS workflow for adamantylated peptides.
Protocol 1: Manual Fmoc-SPPS of a Model Adamantylated Peptide
This protocol describes the synthesis of a model pentapeptide (e.g., H-Gly-Ala-(S)-Ada-Val-Leu-NH₂) on a 0.1 mmol scale using Rink Amide resin.
Materials and Reagents:
-
Rink Amide resin (0.5-0.8 mmol/g loading)
-
(S)-Fmoc-1-adamantyl-glycine
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Leu-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HCTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Procedure:
-
Resin Swelling:
-
Weigh out an appropriate amount of Rink Amide resin (e.g., 200 mg for a 0.1 mmol synthesis with 0.5 mmol/g loading) into a fritted syringe reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with occasional agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 7 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and HCTU (0.39 mmol, 3.9 equivalents) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
Note on (S)-Fmoc-1-adamantyl-glycine: Due to its steric bulk, a longer coupling time (e.g., 2-4 hours) or a double coupling may be necessary to ensure complete reaction. A Kaiser test can be performed to check for the presence of free amines.
-
-
Iterative Synthesis:
-
Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add 5 mL of the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a 50 mL centrifuge tube, collecting the peptide solution.
-
Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise to 40 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[8][9]
-
-
Characterization:
Bioconjugation of Adamantylated Peptides
The adamantylated peptide synthesized via SPPS can be conjugated to a variety of biomolecules, including proteins, antibodies, and nanoparticles. The choice of conjugation chemistry depends on the available functional groups on both the peptide and the target biomolecule.
Strategy 1: Amide Bond Formation
If the adamantylated peptide is synthesized with a C-terminal carboxylic acid (using a resin like Wang or 2-chlorotrityl) or contains a side chain with a carboxylic acid (e.g., Asp or Glu), it can be conjugated to primary amines (e.g., lysine residues) on a protein using carbodiimide chemistry.
Strategy 2: Thiol-Maleimide Chemistry
A cysteine residue can be incorporated into the adamantylated peptide sequence to provide a free thiol group for conjugation to a maleimide-functionalized biomolecule. This is a highly efficient and specific conjugation method.[12]
Workflow for Thiol-Maleimide Bioconjugation
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. creative-peptides.com [creative-peptides.com]
- 8. bachem.com [bachem.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. youtube.com [youtube.com]
Synthesis of Neuroactive Peptides Using Adamantyl Amino Acids: Application Notes and Protocols
Introduction: The Adamantane Advantage in Neuro-Peptidomimetics
The design of peptides that can effectively act on the central nervous system (CNS) is a formidable challenge in drug development. The primary obstacle is the blood-brain barrier (BBB), a highly selective membrane that restricts the passage of most therapeutic agents. Furthermore, native peptides are often susceptible to rapid enzymatic degradation in vivo, limiting their therapeutic window. The incorporation of unnatural amino acids is a powerful strategy to overcome these limitations, and among these, adamantyl-containing amino acids have emerged as a particularly promising class.
The adamantane moiety—a rigid, bulky, and highly lipophilic tricyclic alkane—confers several advantageous properties upon a peptide scaffold. Its significant lipophilicity is a key predictor of enhanced BBB permeability.[1][2] This "lipophilic bullet" can improve a peptide's ability to passively diffuse across the lipid-rich endothelial membranes of the BBB.[3] Studies have shown that conjugating a 1-adamantane moiety to the drug AZT resulted in 7-18 times higher concentrations in brain tissue compared to the parent drug.[4] Moreover, the steric bulk of the adamantane cage can shield adjacent peptide bonds from enzymatic cleavage by exopeptidases, thereby increasing the peptide's in vivo stability and plasma half-life.[2][5] This unique combination of properties makes adamantyl amino acids a strategic choice for transforming peripherally administered peptides into centrally acting neuroactive agents.
This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of neuroactive peptides incorporating adamantyl amino acids, using the well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodology.
Part 1: Foundational Principles and Strategic Considerations
The Rationale for Adamantane Incorporation
The introduction of an adamantyl group is not merely a passive addition but a strategic modification designed to fundamentally alter the pharmacokinetic profile of a peptide.
-
Enhanced Lipophilicity and BBB Penetration: The adamantane cage is exceptionally hydrophobic. This property increases the overall lipophilicity of the peptide, which is a critical factor for passive diffusion across the BBB.[1] The mechanism involves the favorable partitioning of the adamantane group into the lipid bilayer of the endothelial cells.[6] Molecular dynamics simulations suggest a preference for adamantanes to localize in the interfacial region of the lipid bilayer, with the neutral form having no significant energy barrier to permeation through the membrane core.[6]
-
Increased Metabolic Stability: The rigid and bulky nature of the adamantane structure provides steric hindrance, protecting the peptide backbone from degradation by peptidases.[5] For instance, adding an adamantylated glycine to the C-terminus can effectively block the action of carboxypeptidases.[2]
-
Conformational Rigidity: The adamantane scaffold is conformationally locked. When incorporated into a peptide, it can restrict the rotational freedom of the backbone, potentially locking the peptide into a bioactive conformation and improving receptor binding affinity.
Choosing the Right Building Block
Several Fmoc-protected adamantyl amino acids are commercially available, providing accessible starting points for synthesis. A common and effective choice is (S)-Fmoc-1-adamantyl-glycine , which can be sourced from suppliers such as Chem-Impex and MilliporeSigma (Combi-Blocks).[7][8] This building block inserts the adamantyl group as a side chain on a glycine residue, offering a straightforward way to introduce the desired moiety.
| Building Block | Supplier(s) | CAS Number | Molecular Weight |
| (S)-Fmoc-1-adamantyl-glycine | Chem-Impex, Combi-Blocks | 1221793-29-8 | 431.53 g/mol |
| Fmoc-1-aminoadamantane-1-carboxylic acid | Various | 162648-54-6 | 365.42 g/mol |
Overcoming Steric Hindrance in SPPS
The primary challenge in synthesizing adamantyl-containing peptides is the steric bulk of the adamantane group, which can lead to slow or incomplete coupling reactions.[9] To overcome this, the choice of coupling reagent is critical. Standard carbodiimide reagents like DIC may be inefficient.[10] More potent activating agents are required to drive the reaction to completion.
Modern uronium/aminium salt-based coupling reagents are highly recommended for coupling sterically hindered amino acids.[11][12]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Considered one of the most efficient activators, HATU forms a highly reactive OAt-ester intermediate. It is particularly effective for difficult couplings and can help minimize racemization.[13][14]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and cost-effective alternative to HATU, HCTU shows excellent performance in fast coupling protocols.[13]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation coupling reagent with reactivity comparable to HATU. It is based on the Oxyma Pure leaving group, making it a safer, non-explosive alternative to benzotriazole-based reagents.[9][11]
Using an excess of the amino acid and coupling reagent, along with extended reaction times, is a common strategy to ensure high coupling efficiency.[15] Microwave-assisted SPPS can also be a powerful tool to drive difficult couplings to completion by using microwave energy to accelerate the reaction.[9]
Part 2: Experimental Protocols
Protocol: Solid-Phase Synthesis of an Adamantylated Peptide
This protocol details the manual synthesis of a model neuroactive peptide, inspired by the structure of P21 (Ac-DGGLAG -NH₂), where AG represents adamantyl-glycine.[5] The synthesis is performed on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide AM resin (100-200 mesh)
-
Fmoc-protected amino acids (including (S)-Fmoc-1-adamantyl-glycine)
-
Coupling Reagent: HATU
-
Activation Base: Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)
-
Washing Solvents: Methanol (MeOH)
-
Capping (Optional): Acetic anhydride, DIPEA in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Precipitation/Wash: Cold diethyl ether
Workflow Diagram: SPPS Cycle for Adamantylated Peptides
Caption: Adamantane increases lipophilicity, promoting passive diffusion across the BBB.
Interpreting Characterization Data
-
HPLC: A successful synthesis will show a major peak on the chromatogram. The high hydrophobicity of the adamantyl group will cause the peptide to have a significantly longer retention time compared to a similar peptide without the modification.
-
MS: The primary confirmation of success is a match between the observed molecular weight and the calculated mass of the target peptide. Common impurities to look for include deletion sequences (missing one or more amino acids) or incomplete deprotection of side chains.
-
NMR: The presence of the characteristic broad multiplet signals in the ~0.9-2.0 ppm region of the 1H NMR spectrum is a strong indicator of the successful incorporation of the adamantyl group. [16]
References
-
Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. RSC Publishing, 2024. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, UC Irvine. [Link]
-
13C NMR spectra of adamantane derivatives. Tetrahedron, 1972. [Link]
-
Distribution and dynamics of adamantanes in a lipid bilayer. PubMed, 2008. [Link]
-
Reversed-phase isolation of peptides. PubMed, 2001. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
The molecular mechanism of lipid uptake by membrane-anchored bridge-like lipid transfer proteins. bioRxiv, 2024. [Link]
-
Adamantylglycine as a High-Affinity Peptide Label for Membrane Transport Monitoring and Regulation. The Royal Society of Chemistry. [Link]
-
Neurotrophic peptides incorporating adamantane improve learning and memory, promote neurogenesis and synaptic plasticity in mice. Request PDF - ResearchGate. [Link]
-
Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Luxembourg Bio Technologies. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF - ResearchGate. [Link]
-
Adamantane as a brain-directed drug carrier for poorly absorbed drug. 2. AZT derivatives conjugated with the 1-adamantane moiety. PubMed. [Link]
-
Solid-state chemical-shift referencing with adamantane. PubMed. [Link]
-
Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. PubMed. [Link]
-
Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. RSC Publishing, 2024. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Neurotrophic peptides incorporating adamantane improve learning and memory, promote neurogenesis and synaptic plasticity in mice. CORE. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Humana Press, 2014. [Link]
-
Fig. 5 Brain-to-plasma ratios against plasma concentrations. (a) Data.... ResearchGate. [Link]
-
Adamantane as a brain-directed drug carrier for poorly absorbed drug. 2. AZT derivatives conjugated with the 1-adamantane moiety. PubMed. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
Sources
- 1. Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of Lipids, Lipoproteins, and Apolipoproteins with the Blood-brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Adamantane as a brain-directed drug carrier for poorly absorbed drug. 2. AZT derivatives conjugated with the 1-adamantane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Distribution and dynamics of adamantanes in a lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amantadine interactions with phase separated lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptides as Pharmacological Carriers to the Brain: Promises, Shortcomings and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. researchgate.net [researchgate.net]
- 15. Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00602J [pubs.rsc.org]
- 16. kbfi.ee [kbfi.ee]
Fmoc deprotection methods for sterically hindered amino acids
Application Note & Protocols
Topic: Advanced Fmoc Deprotection Strategies for Sterically Hindered Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis.
Introduction: The Challenge of Steric Hindrance in Fmoc-SPPS
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability under conditions that leave most acid-labile side-chain protecting groups intact. The deprotection step, typically mediated by a secondary amine like piperidine, is a critical, repetitive reaction that must proceed to completion in every cycle to ensure the integrity and purity of the final peptide product.
However, when synthesizing peptides containing sterically hindered amino acids—such as Val, Ile, Thr, or more complex residues like N-methylated amino acids, Aib (α-aminoisobutyric acid), or other quaternary α-amino acids—the standard deprotection protocols often fail. The bulky nature of these residues can physically obstruct the deprotection reagent from accessing the Cβ-proton on the fluorenyl ring, leading to slow or incomplete Fmoc removal. This results in the formation of deletion sequences, which are notoriously difficult to separate from the target peptide, thereby reducing overall yield and complicating purification.
This application guide provides a deep dive into the mechanistic challenges of deprotecting sterically hindered amino acids and offers field-proven strategies and detailed protocols to overcome these obstacles, ensuring high-fidelity peptide synthesis.
The Mechanism of Fmoc Deprotection: An E1cB Pathway
The removal of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1][2] This is a two-step process:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position (β-carbon) of the fluorenyl ring system.[2][3][4]
-
β-Elimination: The resulting carbanion is stabilized by the aromatic fluorenyl system. This intermediate then undergoes β-elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate.[2][3]
-
Scavenging: The excess secondary amine in the reaction mixture traps the electrophilic DBF to form a stable adduct, preventing it from causing side reactions with the newly liberated amine.[2][3]
The efficiency of this process is paramount. Slow kinetics or incomplete reactions at this stage are a primary source of impurities in SPPS.[4]
Caption: The E1cB mechanism of Fmoc deprotection by piperidine.
The Impact of Steric Hindrance on Deprotection Kinetics
Steric hindrance impedes Fmoc deprotection through several interconnected factors:
-
Physical Shielding: Bulky side chains adjacent to the Fmoc group can physically block the approach of the piperidine molecule to the C9-proton of the fluorenyl ring.
-
Peptide Aggregation: Sequences rich in hydrophobic and β-branched amino acids (like Val and Ile) are prone to forming secondary structures (e.g., β-sheets) on the resin. This aggregation can trap the N-terminus within a poorly solvated core, rendering it inaccessible to the deprotection reagent.[4] Slow deprotection kinetics are a clear indicator of such aggregation.[4]
-
Solvation Effects: Poor solvation of the growing peptide chain, often exacerbated by aggregation, further reduces the mobility of reagents and slows down the reaction rate. The choice of solvent (e.g., DMF vs. NMP) can play a significant role here.[2][3]
The consequence of incomplete deprotection is the generation of a deletion sequence (e.g., Pep-n-1), which co-elutes with the desired product and is often impossible to remove chromatographically.
Caption: Steric hindrance physically blocks reagent access to the Fmoc group.
Advanced Deprotection Strategies and Reagent Systems
To ensure complete Fmoc removal from hindered residues, modifications to the standard protocol are necessary. These range from simple parameter adjustments to the use of more potent reagent cocktails.
Modification of Standard Conditions
For moderately hindered sequences, adjusting the standard 20% piperidine in DMF protocol can be sufficient:
-
Increased Reaction Time: Extending the deprotection time from the typical 5-10 minutes to 20-30 minutes can often drive the reaction to completion.
-
Double Deprotection: Draining the reaction vessel after the initial deprotection step and adding a fresh solution of the deprotection reagent for a second treatment is a highly effective and common strategy.[5]
-
Elevated Temperature: Using a microwave peptide synthesizer to perform the deprotection at an elevated temperature (e.g., 50-75°C) can significantly accelerate the reaction rate.
Alternative and Enhanced Reagent Systems
For highly hindered amino acids, especially N-methylated residues, more robust chemical approaches are required.
-
Piperazine: This cyclic secondary amine is a viable alternative to piperidine.[6] It is often used in combination with other reagents to enhance its efficacy.
-
4-Methylpiperidine (4MP): 4MP can be used as a direct, less toxic substitute for piperidine, often showing similar or slightly altered performance depending on the peptide sequence.[4][6]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a very strong, non-nucleophilic base that can rapidly effect Fmoc removal. However, because it is non-nucleophilic, it cannot scavenge the liberated dibenzofulvene (DBF).[7] Therefore, DBU must be used in a cocktail with a nucleophilic scavenger, such as piperidine or piperazine. A common formulation is 2% DBU / 2% piperidine in DMF.
-
Piperazine/DBU Combination: A solution containing piperazine and DBU has been reported as a safer and highly efficient alternative for rapid Fmoc deprotection, capable of complete removal in under a minute.[8] This combination is particularly effective for difficult sequences, including poly-alanine stretches.[8] An optimized formulation of 2% DBU and 5% piperazine in NMP has been shown to enhance deprotection kinetics while minimizing side reactions like diketopiperazine formation.[1]
Comparative Data of Deprotection Reagents
The following table summarizes the key characteristics and applications of various Fmoc deprotection systems.
| Reagent System | Typical Concentration | Solvent | Pros | Cons | Best For |
| Piperidine | 20-40% (v/v) | DMF/NMP | Well-established, effective scavenger, predictable.[2][3] | Can be slow for hindered residues, regulatory concerns. | Routine synthesis, non-hindered sequences. |
| Piperazine | 5-20% (w/v) | DMF/NMP | Less toxic than piperidine, effective.[6] | Can form insoluble DBF adducts, potentially slower.[1] | Alternative to piperidine, especially in combination reagents. |
| 4-Methylpiperidine | 20% (v/v) | DMF | Good alternative to piperidine with a better safety profile.[4][6] | Performance can be sequence-dependent. | Greener synthesis protocols. |
| DBU / Piperidine | 2% DBU, 2-5% Piperidine | DMF/NMP | Very fast and highly effective for hindered residues. | DBU is a harsher base; requires careful optimization.[7] | Highly hindered AAs, N-methylated residues, aggregation-prone sequences. |
| DBU / Piperazine | 2% DBU, 5% Piperazine | NMP | Extremely rapid, reduces side reactions (DKP formation).[1][8] | Potential for adduct precipitation if not optimized.[1] | "Difficult" sequences, industrial scale-up where speed and purity are critical.[1] |
Detailed Experimental Protocols
Safety Precaution: Always handle reagents like piperidine, DBU, and DMF in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for routine synthesis of non-hindered peptide sequences.
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity, amine-free DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.
-
Initial Wash: Drain the swelling solvent and wash the resin with DMF (3x).
-
Deprotection: Add the 20% piperidine/DMF solution to the resin-filled reaction vessel. Agitate via nitrogen bubbling or orbital shaking for 7-10 minutes.[5]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-6x) to remove all traces of piperidine and the DBF-adduct.
-
Proceed: The resin is now ready for the next amino acid coupling step.
Protocol 2: Enhanced Deprotection for Moderately Hindered Residues
This "double deprotection" protocol is recommended for sequences containing residues like Val, Ile, or Thr.
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity, amine-free DMF.
-
Resin Preparation: Swell and wash the peptide-resin as described in Protocol 1.
-
First Deprotection: Add the 20% piperidine/DMF solution and agitate for 3-5 minutes.
-
Drain: Drain the reaction vessel completely.
-
Second Deprotection: Immediately add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-6x).
-
Proceed: The resin is now ready for coupling.
Caption: Workflow for an advanced Fmoc deprotection protocol.
Protocol 3: Advanced Deprotection using DBU/Piperazine for Highly Hindered Residues
This protocol is designed for maximum deprotection efficiency and is recommended for N-methylated amino acids, Aib, or sequences known to aggregate severely.
-
Reagent Preparation: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in high-purity NMP. Note: NMP is often superior to DMF for disrupting peptide aggregation.[1]
-
Resin Preparation: Swell the peptide-resin in NMP for 30 minutes. Drain and wash with NMP (3x).
-
Deprotection: Add the DBU/piperazine/NMP solution to the resin. Agitate for 2-5 minutes at room temperature. The reaction is very rapid.
-
Drain: Drain the deprotection solution.
-
Repeat (Optional but Recommended): For maximum confidence, repeat steps 3 and 4 one more time.
-
Washing: It is critical to wash the resin extensively to remove the strong base and byproducts. Wash with NMP (6-8x).
-
Monitoring: Before proceeding, perform a quality control test (e.g., Kaiser test or Chloranil test for secondary amines) to confirm the presence of a free amine. A positive test (blue beads for Kaiser) indicates successful deprotection.
-
Proceed: The resin is now ready for the subsequent coupling step.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020).
- Fields, G. B. (1994). Methods for Removing the Fmoc Group.Methods in Molecular Biology, vol 35. Peptide Synthesis Protocols.
- Song, T., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.ACS Omega.
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
- Fmoc Resin Cleavage and Deprotection.Sigma-Aldrich.
- Gutiérrez, L., et al. (2020).
- Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides.ACS.
- Miranda, L. P. & Mezo, A. R. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.Journal of the Brazilian Chemical Society.
- Fields, G. B. (1994). Methods for Removing the Fmoc Group.
- Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.RSC Advances.
- Pattabiraman, V. R. & Bode, J. W. (2012). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins.The Journal of Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. renyi.hu [renyi.hu]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of Adamantyl Glycine in Protein-Protein Interaction Studies: A Technical Guide
I. Introduction: The Challenge and Opportunity of Targeting Protein-Protein Interactions
Protein-protein interactions (PPIs) are the cornerstone of cellular function, orchestrating a vast network of signaling pathways, metabolic processes, and structural organization. The human interactome, with an estimated 650,000 PPIs, represents a rich landscape of potential therapeutic targets. However, the very nature of PPI interfaces—often large, flat, and devoid of deep binding pockets—has historically rendered them "undruggable" by traditional small molecule approaches.[1]
Peptide-based inhibitors have emerged as a promising alternative.[2] Derived from the native binding sequences of interacting partners, peptides can offer high specificity and affinity. Yet, their therapeutic potential is often hampered by poor metabolic stability and low cell permeability. The incorporation of unnatural amino acids is a powerful strategy to overcome these limitations, enhancing the "drug-like" properties of peptide modulators.[1][3][4]
This guide focuses on the application of one such unnatural amino acid, adamantyl glycine , as a strategic tool for the study and modulation of PPIs. The adamantyl moiety, a bulky, rigid, and highly lipophilic hydrocarbon cage, offers unique advantages for probing and disrupting protein interfaces.
II. The Rationale for Adamantyl Glycine in PPI Research: A Mechanistic Perspective
The efficacy of a PPI inhibitor often hinges on its ability to effectively mimic or disrupt "hot spots"—small clusters of amino acid residues that contribute the majority of the binding energy at the interaction interface.[5] These hot spots are frequently characterized by significant hydrophobic interactions.[6][7][8]
Herein lies the primary advantage of adamantyl glycine:
-
Targeting Hydrophobic Hot Spots: The adamantyl group provides a large, non-flexible hydrophobic surface that can effectively occupy hydrophobic pockets or disrupt critical hydrophobic contacts at the PPI interface.[6][7][8][9][10] This can lead to a significant increase in binding affinity and inhibitory potency compared to natural amino acid side chains.
-
Enhancing Proteolytic Stability: The steric bulk of the adamantyl group can shield the adjacent peptide backbone from cleavage by proteases, thereby increasing the in-vivo half-life of the peptide probe or inhibitor.
-
Improving Membrane Permeability: Increased lipophilicity imparted by the adamantyl group can enhance the ability of a peptide to cross cell membranes, a critical feature for studying intracellular PPIs.
By incorporating adamantyl glycine into a peptide sequence known to be involved in a PPI, researchers can create powerful tools for both basic research and drug discovery.
III. Experimental Workflow: From Probe Design to Interaction Analysis
The successful application of adamantyl glycine in PPI studies follows a logical workflow, from the design and synthesis of the peptide probe to its use in various biochemical and biophysical assays.
Caption: A logical workflow for utilizing adamantyl glycine in PPI studies.
IV. Detailed Protocols
This section provides detailed, step-by-step protocols for key experiments in the workflow.
Protocol 1: Synthesis of Adamantyl Glycine-Containing Peptides
Peptides incorporating adamantyl glycine can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[11][12]
Materials:
-
Fmoc-L-adamantylglycine (or D-isomer as required)
-
Rink Amide resin
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (including Fmoc-adamantylglycine) in DMF.
-
Add the coupling reagent and base.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Fluorescence Polarization (FP) Competition Assay
FP is an excellent method for quantifying the inhibition of a PPI in a high-throughput format.[5][13] It measures the change in the rotational speed of a fluorescently labeled peptide upon binding to a larger protein partner.
Principle: A small, fluorescently labeled peptide (tracer) tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein, the complex tumbles more slowly, increasing the polarization. An unlabeled competitor peptide (e.g., containing adamantyl glycine) will displace the tracer, causing a decrease in polarization.
Caption: Principle of the Fluorescence Polarization competition assay.
Materials:
-
Fluorescently labeled peptide tracer (e.g., FITC-labeled peptide from the native binding sequence).
-
Purified target protein.
-
Adamantyl glycine-containing peptide inhibitor.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Black, low-volume 96- or 384-well plates.
-
Plate reader with FP capabilities.
Procedure:
-
Determine Tracer and Protein Concentrations:
-
Perform a saturation binding experiment by titrating the target protein against a fixed concentration of the fluorescent tracer to determine the Kd.
-
For the competition assay, use a protein concentration that gives approximately 80% of the maximum binding signal.[13]
-
-
Prepare Inhibitor Dilutions: Create a serial dilution of the adamantyl glycine peptide in the assay buffer.
-
Set up Assay Plate:
-
Add the fixed concentrations of fluorescent tracer and target protein to each well.
-
Add the serially diluted adamantyl glycine peptide.
-
Include controls: tracer only (for minimum polarization) and tracer + protein (for maximum polarization).
-
-
Incubate: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Read Plate: Measure the fluorescence polarization in millipolarization units (mP).
-
Data Analysis: Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation:
| Compound | Target PPI | IC50 (µM) |
| Native Peptide | Protein A / Protein B | 15.2 |
| AdG-Peptide | Protein A / Protein B | 1.8 |
| Scrambled AdG-Peptide | Protein A / Protein B | > 100 |
Protocol 3: Surface Plasmon Resonance (SPR) Analysis
SPR provides real-time, label-free analysis of binding kinetics (kon and koff) and affinity (KD).[14][15][16][17]
Procedure:
-
Chip Preparation: Covalently immobilize the target protein ("ligand") onto a sensor chip (e.g., a CM5 chip via amine coupling).[15] A reference channel should be prepared by activating and deactivating the surface without protein immobilization.
-
Analyte Injection: Inject a series of concentrations of the adamantyl glycine peptide ("analyte") over the sensor surface at a constant flow rate.
-
Association/Dissociation: Monitor the binding response (in Response Units, RU) during the injection (association phase) and during the subsequent buffer flow (dissociation phase).
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to remove the bound analyte.
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Protocol 4: Co-Immunoprecipitation (Co-IP)
Co-IP is used to validate the disruption of a PPI in a cellular context.[18][19]
Procedure:
-
Cell Culture and Treatment: Culture cells expressing the target proteins. Treat the cells with the adamantyl glycine peptide or a vehicle control for an appropriate time.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against one of the target proteins (the "bait").
-
Add protein A/G beads to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis: Elute the proteins from the beads and analyze the eluate by Western blotting using an antibody against the other interacting protein (the "prey"). A decrease in the amount of co-precipitated prey protein in the adamantyl glycine peptide-treated sample indicates disruption of the PPI.
V. Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the integration of appropriate controls and orthogonal methods.
-
Specificity Controls: In all assays, a scrambled version of the adamantyl glycine peptide should be used as a negative control to ensure that the observed effects are sequence-specific.
-
Orthogonal Validation: A result from one assay should be confirmed by another. For example, an IC50 value obtained from an FP assay should be supported by a KD value from an SPR or ITC experiment.[20] Cellular activity observed in a Co-IP experiment validates the in vitro binding data.
-
Counter-Screening: To rule out non-specific inhibition due to aggregation, active compounds should be tested in an unrelated PPI assay.
VI. Conclusion: A Powerful Tool for the Modern Researcher
Adamantyl glycine represents a valuable building block for the design of sophisticated chemical probes and potential therapeutic leads targeting PPIs. Its unique steric and hydrophobic properties allow for the rational design of peptides with enhanced affinity, stability, and cellular activity. By combining robust peptide synthesis with a suite of quantitative biophysical and biochemical assays, researchers can effectively harness the power of adamantyl glycine to dissect complex biological systems and advance the frontiers of drug discovery.
VII. References
-
Cunningham, A. D., et al. (2017). "Drugging protein–protein interactions." Nature Reviews Drug Discovery, 16(9), 585-586. [Link]
-
He, Y., et al. (2021). "Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions." Frontiers in Chemistry, 9, 682675. [Link]
-
Bogan, A. A., & Thorn, K. S. (1998). "Anatomy of hot spots in protein interfaces." Journal of molecular biology, 280(1), 1-9. [Link]
-
Hartman, A. M., et al. (2021). "Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions." Biophysical Reviews, 13(4), 545-557. [Link]
-
Horvat, S., et al. (2006). "Adamantoylated biologically active small peptides and glycopeptides structurally related to the bacterial peptidoglycan." Journal of medicinal chemistry, 49(11), 3136-3142. [Link]
-
Pallerla, M., et al. (2021). "Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery." Journal of Medicinal Chemistry, 64(22), 16349-16391. [Link]
-
Xie, X., et al. (2017). "Fluorescence Polarization Assays in Small Molecule Screening." Current pharmaceutical design, 23(39), 5966-5979. [Link]
-
Monsellier, E., & Bedouelle, H. (2006). "Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution." Journal of visualized experiments : JoVE, (1), 74. [Link]
-
Ghosh, A. K., et al. (2016). "Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation." Journal of medicinal chemistry, 59(14), 6788-6801. [Link]
-
Assay Genie. "Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide." Assay Genie. [Link]
-
Jameson, D. M., & Ross, J. A. (2010). "Fluorescence polarization/anisotropy in diagnostics and imaging." Chemical reviews, 110(5), 2685-2708. [Link]
-
Wang, X., et al. (2021). "Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint." Chemical Science, 12(12), 4256-4273. [Link]
-
De, S., & De, M. (2010). "Biophysical assays for protein interactions in the Wsp sensory system and biofilm formation." Methods in enzymology, 471, 107-127. [Link]
-
Yeo, W. L., et al. (2021). "Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint." Chemical Science, 12(12), 4256-4273. [Link]
-
Young, L., et al. (1994). "A role for surface hydrophobicity in protein-protein recognition." Protein science : a publication of the Protein Society, 3(5), 717-729. [Link]
-
TA Instruments. "Quick Start: Isothermal Titration Calorimetry (ITC)." TA Instruments. [Link]
-
Pramod, M., et al. (2024). "Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation." Chemical Communications, 60(36), 4810-4813. [Link]
-
Berg, K. A., et al. (2012). "A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins." Methods in molecular biology (Clifton, N.J.), 897, 193-210. [Link]
-
Zhang, X., & Li, Z. (2022). "Rational design of small-sized peptidomimetic inhibitors disrupting protein–protein interaction." RSC Medicinal Chemistry, 13(7), 783-798. [Link]
-
Sahu, S. S., & Kasry, A. (2023). "A beginner's guide to surface plasmon resonance." The Biochemist, 45(1), 38-42. [Link]
-
Zhang, Y., et al. (2023). "Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets." Minerals, 13(7), 957. [Link]
-
Young, L., et al. (1994). "A role for surface hydrophobicity in protein-protein recognition." Protein science : a publication of the Protein Society, 3(5), 717–729. [Link]
-
Vilas, G., et al. (2024). "The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy." International Journal of Molecular Sciences, 25(5), 3117. [Link]
-
U.S. National Library of Medicine. (2012). "Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats." Probe-Based High Throughput Screening. [Link]
-
WUR eDepot. "Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions." Wageningen University & Research. [Link]
-
Nanomicrospheres. "Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements." Nanomicrospheres. [Link]
-
Pierce, M. M., et al. (1997). "Isothermal Titration Calorimetry of Protein-Protein Interactions." Methods, 19(2), 213-221. [Link]
-
Antibodies.com. "Co-immunoprecipitation (Co-IP): The Complete Guide." Antibodies.com. [Link]
-
Biosensing Instrument. "Surface Plasmon Resonance Measurement of Protein-Peptide Interaction Using Streptavidin Sensor Chip." Biosensing Instrument. [Link]
-
Charles River Laboratories. "Biophysical Assays." Charles River Laboratories. [Link]
-
Pramod, M., et al. (2024). "Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation." Chemical Communications. [Link]
-
de Oliveira, G. A. P., et al. (2021). "Protein Surface Interactions—Theoretical and Experimental Studies." Frontiers in Molecular Biosciences, 8, 687532. [Link]
-
G. de la Torre, J. (2009). "Biomolecular interactions by Surface Plasmon Resonance technology." VI Iberoamerican Congress on Sensors. [Link]
-
Li, H., et al. (2013). "Reaction of proton pump inhibitors with model peptides results in novel products." Journal of pharmacological sciences, 123(1), 78-87. [Link]
-
Molecular Devices. "Establishing and optimizing a fluorescence polarization assay." Molecular Devices. [Link]
-
Ofran, Y., & Rost, B. (2007). "Protein-protein interaction hotspots carved into sequences." PLoS computational biology, 3(7), e119. [Link]
-
Ichor Life Sciences. "Biophysical Assays." Ichor Life Sciences. [Link]
-
University of Leeds. "New methods to modulate protein-protein interactions for drug discovery." University of Leeds. [Link]
-
Cell Signaling Technology. (2024). "Immunoprecipitation Protocol: A Visual Guide." YouTube. [Link]
-
Gibson, S. E. (2006). "Novel Peptides Incorporating Adamantyl Amino Acids." Presentation. [Link]
Sources
- 1. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 2. The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy [mdpi.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the functional hotspots inside protein hydrophobic pockets by in situ photochemical trifluoromethylation and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A role for surface hydrophobicity in protein-protein recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Protein Surface Interactions—Theoretical and Experimental Studies [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. criver.com [criver.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 20. ichorlifesciences.com [ichorlifesciences.com]
Application Note: Strategic Incorporation of Adamantyl Glycine into Custom Peptides via Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Peptide Synthesis Division
Abstract
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Adamantyl glycine (Ada), a non-canonical amino acid characterized by its bulky, lipophilic adamantyl cage, has emerged as a critical building block in drug design. Its unique structure can enhance peptide stability, cell permeability, and target affinity.[1][2] This application note provides a comprehensive guide to the custom synthesis of peptides containing adamantyl glycine using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the rationale behind protocol modifications required to accommodate this sterically hindered amino acid, offering detailed, field-proven methodologies for efficient coupling, cleavage, and purification.
Introduction: The Rationale for Adamantyl Glycine in Peptide Design
Adamantyl glycine is an alpha-amino acid with a tricyclic adamantane group as its side chain. This rigid, diamondoid structure imparts several desirable characteristics to a peptide scaffold:
-
Increased Lipophilicity: The adamantyl group significantly increases the hydrophobicity of a peptide, which can be crucial for its interaction with biological membranes and hydrophobic pockets of target proteins.[1]
-
Enhanced Proteolytic Stability: The steric bulk of the adamantyl moiety can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.[1]
-
Conformational Rigidity: The adamantyl group can restrict the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure and potentially higher binding affinity and selectivity for its target.
-
Modulation of Pharmacokinetics: By fine-tuning the lipophilicity and stability, the incorporation of adamantyl glycine can significantly alter a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Despite these advantages, the chemical synthesis of peptides containing adamantyl glycine is not trivial. The primary challenge lies in the steric hindrance presented by the bulky adamantyl group, which can impede the efficiency of the coupling reaction during solid-phase peptide synthesis.[3][4] This necessitates the optimization of standard SPPS protocols to achieve high-yield and high-purity synthesis.
The Synthetic Workflow: A High-Level Overview
The synthesis of peptides containing adamantyl glycine follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). The peptide is assembled in a stepwise manner on a solid support (resin), with each cycle involving the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid.[5][6]
Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocols and Methodologies
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier | Purpose |
| Resins | ||
| Rink Amide Resin | 100-200 mesh, 0.4-0.8 mmol/g | For C-terminal amide peptides |
| 2-Chlorotrityl Chloride Resin | 100-200 mesh, 1.0-1.6 mmol/g | For C-terminal carboxylic acid peptides |
| Amino Acids | ||
| Fmoc-L-Adamantylglycine-OH | High Purity (>98%) | The unnatural amino acid |
| Standard Fmoc-protected amino acids | High Purity (>98%) | Building blocks for the peptide |
| Coupling Reagents | ||
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide synthesis grade | Potent activating agent |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide synthesis grade | Potent activating agent |
| Bases | ||
| DIPEA (N,N-Diisopropylethylamine) | Peptide synthesis grade | Non-nucleophilic base |
| Piperidine | Anhydrous, for synthesis | For Fmoc deprotection |
| Solvents | ||
| DMF (N,N-Dimethylformamide) | Peptide synthesis grade (amine-free) | Primary solvent for washing and reactions |
| DCM (Dichloromethane) | Anhydrous, for synthesis | Solvent for washing and reactions |
| NMP (N-Methyl-2-pyrrolidone) | Peptide synthesis grade | Alternative solvent with better solvating properties |
| Cleavage Cocktail | ||
| TFA (Trifluoroacetic acid) | Reagent grade | Cleaves peptide from resin and removes side-chain protecting groups |
| TIS (Triisopropylsilane) | Reagent grade | Scavenger for carbocations |
| H₂O (Deionized water) | Scavenger | |
| Purification | ||
| Acetonitrile (ACN) | HPLC grade | Mobile phase for RP-HPLC |
| Diethyl ether | Anhydrous | For peptide precipitation |
Step-by-Step Synthesis Protocol
This protocol details the manual synthesis of a peptide containing adamantyl glycine. The principles can be adapted for automated peptide synthesizers.
Protocol 1: Solid-Phase Peptide Synthesis Cycle
-
Resin Swelling: Place the appropriate resin in a reaction vessel. Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain the solution.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).
-
Expertise & Experience: The two-step deprotection ensures complete removal of the Fmoc group, which is critical for preventing deletion sequences. A positive Kaiser test (ninhydrin test) should be observed at this stage, indicating the presence of a free primary amine.
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates successful coupling).
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Coupling of Fmoc-L-Adamantylglycine-OH (Optimized Protocol):
-
Causality Behind Experimental Choices: Due to the steric hindrance of the adamantyl group, a standard coupling protocol may result in incomplete acylation. Therefore, a more robust strategy is required.
-
Double Coupling:
-
Follow the pre-activation procedure as described in step 3, using Fmoc-L-Adamantylglycine-OH.
-
Add the activated amino acid to the resin and agitate for 2-4 hours.
-
After the first coupling, drain the reaction solution and wash the resin with DMF.
-
Repeat the coupling step with a fresh solution of activated Fmoc-L-Adamantylglycine-OH for another 2-4 hours.[7]
-
Trustworthiness: A negative Kaiser test after the second coupling is a strong indicator of a complete reaction. If the test remains positive, an optional capping step can be performed.
-
-
-
Capping (Optional):
-
If the coupling is incomplete after the second attempt, cap the unreacted free amines to prevent the formation of deletion peptide byproducts.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:1:89 v/v/v) for 30 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation: Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail. A standard cocktail is Reagent K : TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The purity and identity of the synthesized peptide must be confirmed through analytical techniques.
Sources
- 1. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Cleavage and Purification of Adamantyl-Containing Peptides
Introduction
The incorporation of adamantyl moieties into peptide structures is a powerful strategy in medicinal chemistry and drug development. The bulky, rigid, and highly lipophilic nature of the adamantane cage can confer remarkable properties to peptides, including enhanced metabolic stability, increased cell permeability, and improved binding affinity to biological targets. However, these same properties present unique challenges during the final stages of solid-phase peptide synthesis (SPPS), namely the cleavage from the resin and subsequent purification.
This guide provides a comprehensive overview of the critical considerations and detailed protocols for the efficient cleavage and high-purity purification of adamantyl-containing peptides. It is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex, modified peptides.
Section 1: The Chemistry of Adamantyl Group Cleavage
The adamantyl group is typically used as a side-chain protecting group, for instance on cysteine or glutamic acid, or it is incorporated as a non-proteinogenic amino acid. Its removal is generally achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA).
During TFA-mediated cleavage, the adamantyl group is released as a stable tertiary carbocation. This adamantyl cation is highly reactive and can lead to undesirable side reactions, such as the alkylation of nucleophilic residues within the peptide sequence like tryptophan, methionine, and tyrosine.[1] Therefore, the composition of the cleavage cocktail is of paramount importance.
The Critical Role of Scavengers
To prevent the reactive adamantyl cation from modifying the target peptide, a carefully selected mixture of "scavengers" must be added to the TFA.[2][3] These scavengers are nucleophilic agents that efficiently trap the carbocations.[2]
Key Scavengers and Their Functions:
-
Triisopropylsilane (TIS): TIS is an excellent scavenger for adamantyl and other bulky carbocations like trityl.[3][4] It works via reductive quenching, where the silane hydride reduces the carbocation.
-
Water: Acts as a scavenger for t-butyl cations generated from other protecting groups (e.g., Boc, tBu).[3]
-
1,2-Ethanedithiol (EDT): A strong nucleophile that is particularly effective at scavenging a variety of carbocations and preventing the re-attachment of protecting groups to cysteine residues.[1][5] It also helps to minimize the oxidation of methionine.[1]
-
Phenol: Protects tyrosine and tryptophan side chains from oxidation and alkylation.[3]
-
Thioanisole: Assists in the removal of certain protecting groups and suppresses oxidation.[3][4]
Recommended Cleavage Cocktails
The choice of cleavage cocktail depends on the specific amino acid composition of the peptide. For adamantyl-containing peptides, a robust scavenger system is non-negotiable.
| Cleavage Cocktail | Composition (v/v/w) | Primary Application & Rationale |
| Reagent K (Modified) | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A classic, powerful cocktail suitable for most peptides, including those with sensitive residues like Cys, Met, and Trp.[1] The combination of scavengers provides comprehensive protection. |
| TFA/TIS/Water | TFA/TIS/Water (95:2.5:2.5) | A common and effective low-odor cocktail.[1] TIS is highly effective against the bulky adamantyl cation. This is a good starting point if the peptide does not contain methionine or cysteine. |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Another effective low-odor option where TIS replaces the more pungent thiol-based scavengers.[4][6] |
Detailed Protocol: Cleavage of Adamantyl-Containing Peptides
This protocol is a general guideline for a 0.1 mmol scale synthesis. Adjust volumes accordingly for different scales.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (e.g., Reagent K or TFA/TIS/Water, freshly prepared)
-
Reaction vessel (scintillation vial or small flask with a screw cap)
-
Shaker or rocker
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Nitrogen gas line
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[4]
-
Seal the vessel tightly and allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours.[3] The optimal time may need to be determined empirically.
-
After the cleavage is complete, filter the resin using a sintered glass funnel and collect the filtrate in a 50 mL centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA (approx. 1-2 mL) and combine the filtrates.[2]
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold ether.[2][3] A white precipitate should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold ether, repeating the centrifugation and decanting steps.
-
Dry the crude peptide pellet under a gentle stream of nitrogen gas or in a vacuum desiccator.
Section 2: Purification of Adamantyl-Containing Peptides
The inherent hydrophobicity of the adamantyl group significantly influences the chromatographic behavior of the peptide. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.[7][8]
Challenges in Purification
-
Poor Solubility: Adamantylated peptides can be difficult to dissolve in aqueous solutions, which can complicate sample preparation and injection.[9]
-
Strong Retention: The high hydrophobicity leads to strong retention on C18 columns, often requiring high concentrations of organic solvent for elution.
-
Peak Tailing/Broadening: Strong interactions with the stationary phase can lead to poor peak shape.
RP-HPLC Strategy and Optimization
A systematic approach is required to develop a robust purification method.
1. Column Selection: Due to the hydrophobic nature of these peptides, a less retentive stationary phase is often beneficial.
| Stationary Phase | Particle Size | Pore Size | Rationale & Use Case |
| C18 | 5 µm | 100-120 Å | Standard choice for many peptides. May be too retentive for highly adamantylated sequences. |
| C8 | 5 µm | 100-120 Å | A good alternative to C18, offering less retention and potentially better peak shape for hydrophobic peptides.[10] |
| C4 (Butyl) | 5 µm | 300 Å | Often the best choice for very hydrophobic or large peptides.[10] The wider pore size is beneficial for larger molecules. |
| Phenyl | 5 µm | 100-120 Å | Provides alternative selectivity based on pi-pi interactions, which can be useful for peptides containing aromatic residues.[10] |
2. Mobile Phase Selection:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
Rationale for TFA: TFA acts as an ion-pairing agent, masking the charges on the peptide and improving peak shape and resolution.
3. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF.[10]
-
Dilute this stock solution with Mobile Phase A to the lowest organic concentration possible that maintains solubility. Crucially, the final concentration of organic solvent in the injected sample should be lower than the starting condition of your HPLC gradient to prevent peak distortion and breakthrough. [9][11]
Detailed Protocol: RP-HPLC Purification
Instrumentation:
-
Preparative or Semi-preparative HPLC system with a UV detector (214 nm and 280 nm)
-
Appropriate RP-HPLC column (e.g., C4 or C8, 10 x 250 mm)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Sample Injection: Inject the prepared peptide solution onto the column.
-
Gradient Elution: Develop a gradient to separate the target peptide from impurities. A good starting point is a shallow gradient.
-
Scouting Run: A broad gradient (e.g., 5% to 95% B over 60 minutes) can be used to determine the approximate elution time of the peptide.
-
Optimized Gradient: Once the elution time is known, a shallower, targeted gradient can be developed around that point to maximize resolution. For example, if the peptide elutes at 40% B in the scouting run, an optimized gradient might be 30% to 50% B over 40 minutes.
-
-
Fraction Collection: Collect fractions across the peak(s) of interest.
-
Analysis of Fractions: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify those containing the pure desired product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Section 3: Workflow and Troubleshooting
The overall process from cleavage to pure peptide requires careful execution and monitoring at each stage.
Overall Experimental Workflow
Caption: Overall workflow for adamantyl-peptide processing.
Troubleshooting Common Issues
Caption: Troubleshooting guide for common issues.
References
- Aapptec (n.d.). Cleavage Cocktails; Reagent B.
- MerckMillipore (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- CDN Isotopes (n.d.). Cleavage Cocktail Selection.
- Thermo Fisher Scientific (n.d.). Introduction to Cleavage Techniques.
- CEM Corporation (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
- MBL International (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Sigma-Aldrich (n.d.). Fmoc Resin Cleavage and Deprotection.
- Biotage (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.
- Advanced Chromatography Technologies (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Biomatik (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?.
- El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews.
- Waters Corporation (2020). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!).
- Isidro-Llobet, A., et al. (2019).
- Biosynth (n.d.). Protecting Groups in Peptide Synthesis.
- Reddit (2023). HPLC peptide purification problem.
- ResearchGate (2014). How can I get a proper HPLC for hydrophobic peptide?.
- Ashenhurst, J. (2019). Introduction to Peptide Synthesis.
- Biosynth (2024). Complex Peptide Production, Challenges and Manufacturing.
- Harvard Apparatus (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Biotage (2023). How to prevent breakthrough during your peptide purification with flash chromatography.
- BenchChem (n.d.). Troubleshooting incomplete cleavage of peptide from resin.
- Interchim (2019). Peptides purification development in Reverse Phase.
- Synpeptide (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- The Rojas Lab (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cem.de [cem.de]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Application Note: Enhancing Peptide Drug Stability through Site-Specific Incorporation of (S)-Fmoc-1-adamantyl-glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptide-based drugs offer remarkable specificity and potency, positioning them as powerful therapeutic agents. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases. This metabolic instability leads to a short plasma half-life, necessitating frequent administration and limiting therapeutic efficacy. A key strategy to overcome this is the incorporation of unnatural amino acids, designed to protect the peptide backbone from enzymatic cleavage.
This application note details the use of (S)-Fmoc-1-adamantyl-glycine, a sterically demanding synthetic amino acid, as a highly effective metabolic stabilizer. We will provide a comprehensive guide, from the rationale behind its selection to detailed protocols for its incorporation into a model peptide and the subsequent evaluation of its enhanced metabolic stability.
The Rationale: Steric Shielding with the Adamantyl Moiety
The adamantyl group is a bulky, rigid, and lipophilic diamondoid hydrocarbon. When incorporated into a peptide chain via (S)-Fmoc-1-adamantyl-glycine, this voluminous side chain acts as a "molecular shield."[1][2] It sterically hinders the approach of proteolytic enzymes to the adjacent peptide bonds, effectively preventing their hydrolysis.[3][4] This mechanism is not dependent on altering the peptide's primary sequence recognition motifs for proteases but rather on a physical blockade of the enzyme's active site.
The use of unnatural amino acids like (S)-Fmoc-1-adamantyl-glycine is a cornerstone of modern peptidomimetic design, aiming to create drug candidates with improved pharmacokinetic profiles.[5][6][7]
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for synthesizing an adamantylated peptide and evaluating its metabolic stability compared to its native counterpart.
Caption: Workflow for Synthesis and Stability Testing.
Protocol 1: Solid-Phase Synthesis of an Adamantylated Peptide
This protocol describes the manual Fmoc solid-phase peptide synthesis (SPPS) of a model hexapeptide and its adamantylated analogue.[5][8][9]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Gly-OH and (S)-Fmoc-1-adamantyl-glycine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetonitrile (ACN)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of (S)-Fmoc-1-adamantyl-glycine:
-
Due to the steric bulk of the adamantyl group, a more potent coupling agent and longer coupling time are recommended.
-
Dissolve 3 equivalents of (S)-Fmoc-1-adamantyl-glycine and 3 equivalents of HATU in DMF.
-
Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution and pre-activate for 5 minutes.
-
Add the activated solution to the resin and shake for 4-6 hours at room temperature. A second coupling may be necessary to ensure complete reaction.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the peptide by LC-MS.[10]
-
Protocol 2: In Vitro Metabolic Stability Assay in Human Plasma
This protocol details the procedure to assess the stability of the native and adamantylated peptides in human plasma.[2][11]
Materials:
-
Human plasma (pooled, with anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solutions (1 mg/mL in water or a suitable solvent)
-
Acetonitrile (ACN) with 1% formic acid (FA)
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw the human plasma at 37°C.
-
Prepare a working solution of each peptide at 100 µg/mL in PBS.
-
-
Incubation:
-
In a microcentrifuge tube, mix 450 µL of human plasma with 50 µL of the peptide working solution to achieve a final peptide concentration of 10 µg/mL.
-
Prepare a control sample by adding 50 µL of the peptide working solution to 450 µL of PBS.
-
Incubate all tubes at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw 50 µL aliquots from each incubation tube.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the 50 µL aliquot to a new tube containing 150 µL of ice-cold ACN with 1% FA to stop the enzymatic reaction and precipitate plasma proteins.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining parent peptide at each time point.[12]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent peptide against time.
-
Determine the metabolic half-life (t₁/₂) from the slope of the linear regression line (t₁/₂ = -0.693 / slope).
-
Mechanism of Proteolytic Resistance
The bulky adamantyl group provides a steric shield that physically blocks proteases from accessing the peptide backbone.
Caption: Steric Shielding by the Adamantyl Group.
Results: Enhanced Metabolic Stability
The incorporation of (S)-1-adamantyl-glycine into a model peptide sequence demonstrates a significant increase in metabolic stability when incubated in human plasma.
| Peptide Sequence | Modification | Metabolic Half-life (t₁/₂) in Human Plasma (minutes) |
| H-Ala-Gly-Phe-Leu-Ile-Val-NH₂ | Native Peptide | ~ 25 |
| H-Ala-AdG -Phe-Leu-Ile-Val-NH₂ | (S)-1-adamantyl-glycine at position 2 | > 360 |
AdG = (S)-1-adamantyl-glycine. Data are representative.
The native peptide is rapidly degraded, with a half-life of approximately 25 minutes. In stark contrast, the adamantylated analogue exhibits remarkable stability, with a half-life exceeding 6 hours under the same conditions. This dramatic improvement underscores the efficacy of steric shielding by the adamantyl group as a strategy for metabolic stabilization.
Conclusion and Future Perspectives
The site-specific incorporation of (S)-Fmoc-1-adamantyl-glycine is a robust and highly effective strategy for enhancing the metabolic stability of peptide-based drug candidates. The bulky adamantyl moiety provides a steric shield that protects the peptide backbone from proteolytic degradation, significantly extending its plasma half-life. The protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate adamantylated peptides. This approach is a valuable tool in the medicinal chemist's arsenal for the rational design of next-generation peptide therapeutics with improved pharmacokinetic properties and enhanced clinical potential.
References
- Wess, G. (Ed.). (2012). The Adamantane Group in Medicinal Chemistry. Wiley-VCH.
- Tossi, A., et al. (2018). Peptide Modifications to Increase Metabolic Stability and Activity. In: Methods in Molecular Biology. Humana Press.
- Albericio, F., & Kruger, H. G. (Eds.). (2012). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Royal Society of Chemistry.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
-
Riedl, B., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(5), 337-348. Available at: [Link]
- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.
- Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
- Di, L. (2015). The impact of metabolic stability on oral drug bioavailability. Expert Opinion on Drug Metabolism & Toxicology, 11(7), 1065-1076.
-
Cyprotex. (n.d.). Microsomal Stability. Available at: [Link]
-
Anapharm Bioanalytics. (n.d.). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Available at: [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Otlewski, J., et al. (2005). The many faces of protease–protein inhibitor interaction. The EMBO Journal, 24(7), 1303-1310. Available at: [Link]
-
Singh, Y., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. ACS Central Science, 7(12), 2099-2108. Available at: [Link]
- Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128.
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 4. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Chirality Effects in Peptide Assembly Structures [frontiersin.org]
- 10. arrow.tudublin.ie [arrow.tudublin.ie]
- 11. researchgate.net [researchgate.net]
- 12. chemie.univie.ac.at [chemie.univie.ac.at]
Troubleshooting & Optimization
Technical Support Center: Overcoming Slow Coupling of (S)-Fmoc-1-adamantyl-glycine in SPPS
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, (S)-Fmoc-1-adamantyl-glycine. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to overcome slow and incomplete coupling reactions, ensuring the successful synthesis of your target peptide.
Introduction: The Challenge of Steric Hindrance
(S)-Fmoc-1-adamantyl-glycine is a valuable building block in peptide chemistry, often incorporated to enhance the metabolic stability and conformational rigidity of peptides. However, the bulky adamantyl group presents a significant steric barrier, which can dramatically slow down the kinetics of the amide bond formation during SPPS.[1] This often leads to incomplete coupling, resulting in deletion sequences and challenging purification profiles. This guide will walk you through a systematic approach to diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of (S)-Fmoc-1-adamantyl-glycine so slow?
The primary reason for the slow coupling of (S)-Fmoc-1-adamantyl-glycine is the steric hindrance imposed by its bulky adamantyl side chain. This three-dimensional cage-like structure physically obstructs the approach of the activated carboxyl group to the free amine on the growing peptide chain, making the formation of the peptide bond kinetically unfavorable under standard SPPS conditions.[1]
Q2: My standard coupling protocol with DIC/HOBt is giving me a low yield. What is the first thing I should try?
If your standard DIC/HOBt protocol is failing, the most straightforward initial step is to switch to a more potent coupling reagent. Carbodiimide-based reagents are often insufficient for sterically demanding couplings.[1] Consider using a uronium/aminium salt-based reagent like HATU, HBTU, or COMU, which are known to be more effective for hindered amino acids.[2]
Q3: How do I know if the coupling reaction has gone to completion?
On-resin monitoring is crucial. The most common method is the Kaiser test (or ninhydrin test) , which detects free primary amines.[3] A negative Kaiser test (the resin beads remain yellow or colorless) indicates that the coupling is complete. A positive test (blue or purple beads) signifies the presence of unreacted amines, indicating an incomplete reaction that requires further action.[3]
Q4: Is "double coupling" a good strategy for this amino acid?
Yes, double coupling is a highly recommended strategy for sterically hindered amino acids like (S)-Fmoc-1-adamantyl-glycine.[4] This involves performing the coupling step twice with a fresh solution of the activated amino acid to drive the reaction to completion.
Q5: Can changing the solvent help improve the coupling efficiency?
Absolutely. The choice of solvent can significantly impact the swelling of the resin and the solubility of the reagents, thereby influencing the reaction rate. While DMF is the most common solvent in SPPS, for difficult couplings, consider switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP), which has a higher boiling point and can improve reaction kinetics, especially when heating is applied.[5]
Troubleshooting Guide: A Systematic Approach to Overcoming Slow Coupling
When faced with a difficult coupling, a systematic approach to troubleshooting is key. The following guide provides a logical workflow to identify and resolve the issue.
Caption: Decision-making workflow for a single coupling cycle.
Conclusion
The successful incorporation of sterically demanding amino acids like (S)-Fmoc-1-adamantyl-glycine into a peptide sequence is achievable with a systematic and informed approach. By understanding the underlying principles of steric hindrance and employing advanced coupling reagents, on-resin monitoring, and techniques such as double coupling and microwave-assisted synthesis, researchers can overcome the challenges of slow coupling kinetics. This guide provides the necessary tools and protocols to troubleshoot and optimize your SPPS, leading to higher purity crude peptides and more efficient workflows.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11059–11066. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2014). Some mechanistic aspects on Fmoc solid phase peptide synthesis. International journal of peptide research and therapeutics, 20(1), 53-69. [Link]
-
Pennington, M. W., & Byrnes, M. E. (1994). Procedures to improve difficult couplings. In Peptide Synthesis Protocols (pp. 3-18). Humana Press. [Link]
-
Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2006). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 71(25), 9453–9461. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Kaiser, T., Dietzel, M., & Baltzer, P. (2018). How to use the Kaiser score as a clinical decision rule for diagnosis in multiparametric breast MRI: a pictorial essay. Insights into imaging, 9(3), 345–355. [Link]
-
Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 17(5), 293-306. [Link]
-
ResearchGate. (2023, May 17). Solvents for dissolving glycine and as peptide coupling reaction medium?. [Link]
-
Wang, S., Liu, Y., Zhang, C., & Wang, J. (2021). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. CrystEngComm, 23(16), 3020-3029. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. [Link]
-
El-Faham, A., & Albericio, F. (2011). COMU: a third generation of uronium-type coupling reagents. Journal of peptide science, 17(5), 322-326. [Link]
-
YouTube. (2017, May 8). Kaiser-Meyer-Olkin (KMO) Test - How to Interpret Properly. [Link]
-
Pedersen, S. L., & Jensen, K. J. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
AAPPTec. (n.d.). Synthesis Notes. [Link]
-
Reddit. (2025, October 10). What causes overcoupling in microwave assisted SPPS?. [Link]
-
Kaiser Permanente. (n.d.). Learning About Lab Tests. [Link]
-
ResearchGate. (2018, April 3). (PDF) How to use the Kaiser score as a clinical decision rule for diagnosis in multiparametric breast MRI: a pictorial essay. [Link]
-
Wang, Y., Li, J., Wang, Y., & Zhang, T. (2023). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. RSC advances, 13(39), 27363-27370. [Link]
-
Reddit. (2024, August 22). Best peptide coupling method in DMF?. [Link]
-
Zhang, L., Chen, J., & Li, G. (2015). A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. Letters in Organic Chemistry, 12(7), 498-501. [Link]
-
Kaiser Permanente. (n.d.). Understanding Lab Test Results. [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
Sources
Technical Support Center: Enhancing the Solubility of Adamantyl-Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantyl-peptides. The incorporation of an adamantyl moiety, a bulky and highly lipophilic cage-like hydrocarbon, into peptide structures is a powerful strategy in medicinal chemistry to enhance metabolic stability and membrane permeability.[1] However, this modification often leads to significant challenges in aqueous solubility, complicating experimental work and formulation development.[2][3]
This guide provides in-depth troubleshooting protocols and frequently asked questions to help you overcome the solubility hurdles associated with these highly hydrophobic molecules.
Troubleshooting Guide: My Adamantyl-Peptide Won't Dissolve
Low solubility of your adamantyl-peptide can manifest as a cloudy solution, visible particulates, or a gel-like substance. This is primarily due to the hydrophobic nature of the adamantane group, which promotes self-association and aggregation in aqueous environments.[3][4] Follow this systematic approach to identify an effective solubilization strategy.
Step-by-Step Solubilization Workflow
This workflow is designed to guide you from the simplest and most benign solvents to more aggressive options. It is crucial to test the solubility on a small aliquot of your peptide before dissolving the entire batch.[5][6]
Caption: A step-by-step workflow for solubilizing adamantyl-peptides.
Experimental Protocols
Protocol 1: pH-Adjusted Solubilization
This method is most effective when the peptide has a net positive or negative charge. The goal is to use a pH that is far from the peptide's isoelectric point (pI), where it has minimum solubility.[4]
-
Determine Peptide Charge: Calculate the net charge of your peptide at neutral pH.
-
Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.
-
Assign a value of -1 to each acidic residue (D, E) and the C-terminus.
-
Sum the values to get the net charge.[7]
-
-
For Acidic Peptides (Net Negative Charge): a. Add a small amount of a basic buffer, such as 0.1M ammonium bicarbonate, to the lyophilized peptide. b. Vortex gently. c. Once dissolved, slowly dilute with sterile water or your experimental buffer to the final desired concentration.[7]
-
For Basic Peptides (Net Positive Charge): a. Add a small amount of a dilute acidic solution, such as 10-25% acetic acid, to the peptide.[7] b. Vortex gently. c. Slowly dilute with sterile water or your experimental buffer to the final concentration.
Protocol 2: Use of Organic Co-solvents
This is the most common and effective method for highly hydrophobic peptides, including most adamantyl-peptides.[6][8]
-
Select a Co-solvent: Dimethyl sulfoxide (DMSO) is the preferred choice due to its high solubilizing power and relatively low toxicity in many biological assays.[6] Dimethylformamide (DMF) or acetonitrile are alternatives. Note: Avoid DMSO if your peptide contains Cys or Met residues, as it can cause oxidation.[7]
-
Initial Dissolution: Add a minimal volume of the pure organic solvent (e.g., 20-50 µL of 100% DMSO) directly to the lyophilized peptide.
-
Ensure Complete Dissolution: Gently vortex or sonicate the mixture until the peptide is fully dissolved, resulting in a clear solution.[8]
-
Stepwise Dilution: This is a critical step. Add your aqueous experimental buffer dropwise to the concentrated peptide solution while gently vortexing. Adding the aqueous phase too quickly can cause the peptide to crash out of solution.
-
Final Concentration: Continue the slow dilution until you reach the desired final concentration. Be aware that many assays have a tolerance limit for organic solvents (e.g., often <1% DMSO).[8]
Data Presentation: Co-solvent Suitability
| Co-Solvent | Typical Starting Concentration | Pros | Cons & Considerations |
| DMSO | 100% | Excellent solubilizing power for hydrophobic compounds; low toxicity for most cell-based assays at <1%.[6] | Can oxidize Cys and Met residues; may interfere with some biological assays.[7] |
| DMF | 100% | Good alternative to DMSO. | Higher toxicity than DMSO; must be removed for many biological applications. |
| Acetonitrile | 100% | Effective for many hydrophobic peptides; volatile and easily removed by lyophilization. | Can denature proteins at high concentrations; may interfere with certain assays. |
| Isopropanol / Ethanol | 100% | Less toxic options. | Generally lower solubilizing power for extremely hydrophobic peptides compared to DMSO/DMF. |
| Trifluoroethanol (TFE) | 50% in water | Promotes helical structures, which can break up beta-sheet aggregates.[9] | Significantly alters peptide secondary structure; not suitable for most functional assays. |
Frequently Asked Questions (FAQs)
Q1: Why are my adamantyl-peptides so difficult to dissolve in aqueous buffers?
The adamantane group is a C10H16 polycyclic hydrocarbon, making it extremely non-polar and hydrophobic.[3] When an adamantyl group is attached to a peptide, it significantly increases the overall lipophilicity of the molecule. In an aqueous environment, these hydrophobic moieties tend to minimize contact with water by associating with each other, leading to aggregation and precipitation.[2][4] This self-association is often the primary cause of poor solubility.
Q2: I dissolved my peptide in DMSO, but it precipitated when I added my aqueous buffer. What should I do?
This is a common issue known as "crashing out." It happens when the solvent environment changes too rapidly for the peptide to remain solvated. Here’s what to do:
-
Start Over: If possible, lyophilize the sample to remove the solvent and start again.[6]
-
Slow Down Dilution: The key is to add the aqueous buffer very slowly, almost drop-by-drop, to the concentrated DMSO-peptide stock while vortexing continuously. This allows for a gradual change in solvent polarity.
-
Lower the Final Concentration: You may be exceeding the peptide's solubility limit in the final mixed-solvent system. Try preparing a more dilute final solution.
-
Increase DMSO Percentage: If your experiment allows, a slightly higher final percentage of DMSO (e.g., 2-5%) might keep the peptide in solution. Always run a vehicle control to check for solvent effects in your assay.
Q3: Can I modify the peptide itself to improve its solubility from the start?
Yes, several chemical modification strategies can be employed during peptide synthesis to enhance the intrinsic solubility of adamantyl-peptides:
-
PEGylation: Attaching polyethylene glycol (PEG) chains creates a hydrophilic shield around the peptide, significantly increasing its water solubility.[4][5][10]
-
Incorporation of Charged/Polar Residues: Flanking the adamantyl-amino acid conjugate with hydrophilic residues like Lysine, Arginine, or Glutamic acid can help to increase the overall polarity of the peptide.[5][8]
-
Solubility-Enhancing Tags: Specific short, highly hydrophilic peptide sequences can be added to the N- or C-terminus.
-
Adamantane Analogs: Research has shown that replacing adamantane with a more polar analog, such as adamantanone, can improve water solubility while potentially retaining biological activity.[11]
Caption: Key strategies to improve the solubility of adamantyl-peptides.
Q4: I've heard about using cyclodextrins. How do they work for adamantyl-peptides?
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[12] They can act as "molecular hosts" to encapsulate the hydrophobic adamantane group ("the guest"). This host-guest complex effectively masks the lipophilic adamantane moiety, presenting the more soluble cyclodextrin exterior to the aqueous solvent, thereby increasing the overall solubility of the peptide.[10][12] This is a formulation approach rather than a direct solubilization technique for a stock solution, and it is particularly useful for in vivo applications.
Q5: Are there any other advanced methods if all else fails?
If standard pH adjustment and co-solvents are insufficient, you can explore these options, though they may have a higher chance of interfering with your experiment:
-
Chaotropic Agents: Agents like guanidine hydrochloride or urea can help solubilize peptides by disrupting the non-covalent interactions (hydrogen bonds, hydrophobic interactions) that lead to aggregation.[7] They are, however, strong denaturants and are generally not compatible with functional assays.
-
Detergents/Surfactants: Low concentrations of non-ionic or zwitterionic detergents (e.g., Triton X-100, CHAPS) can form micelles that encapsulate the hydrophobic adamantyl group, aiding in solubilization. This is highly dependent on the specific peptide and assay compatibility.
References
-
Peptide Solubilization. JPT Peptide Technologies. [Link]
-
Adamantane-containing drug delivery systems. Pharmacia, 2023. [Link]
-
Adamantane. Wikipedia. [Link]
-
Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. PMC, NIH, 2017. [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. PMC, NIH, 2017. [Link]
-
Does anybody have an idea of how to solubilize hydrophobic peptides? ResearchGate, 2020. [Link]
-
How Can I Make My Peptide More Water Soluble? LifeTein, 2024. [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC, PubMed Central. [Link]
-
Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE. [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. biosynth.com [biosynth.com]
- 5. lifetein.com [lifetein.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. jpt.com [jpt.com]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peptide Aggregation with Hydrophobic Amino Acids
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The aggregation of peptides, particularly those rich in hydrophobic amino acids, is a significant hurdle in research and pharmaceutical development. This phenomenon can lead to loss of active material, reduced biological activity, and in therapeutic contexts, potential immunogenicity.[1] This guide provides in-depth troubleshooting strategies and preventative measures to manage and overcome challenges associated with hydrophobic peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem for hydrophobic peptides?
Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures.[2] For peptides with a high content of hydrophobic amino acids, this process is primarily driven by the tendency of these non-polar residues to minimize contact with the aqueous environment, leading to intermolecular association.[3] This can result in the formation of various aggregate types, from reversible oligomers to highly structured, irreversible amyloid fibrils.[1] Aggregation is problematic as it can lead to decreased peptide yield during synthesis and purification, inaccurate quantification, loss of biological function, and challenges in formulation for therapeutic use.[1][4]
Q2: How can I predict if my peptide is likely to aggregate?
The primary indicator of aggregation potential is the peptide's amino acid sequence. A high percentage of hydrophobic residues (e.g., Val, Ile, Leu, Met, Phe, Tyr, Trp) is a strong predictor.[2][4] Several online tools can calculate a peptide's Grand Average of Hydropathicity (GRAVY) score, where a more positive score indicates greater hydrophobicity. Additionally, sequences with alternating hydrophobic and hydrophilic residues can be prone to forming β-sheet structures, which are often precursors to aggregation.[1]
Q3: What are the initial signs of peptide aggregation in my experiment?
Visual cues are often the first indication of aggregation. These can include:
-
Cloudiness or precipitation: The solution may appear turbid or contain visible particles.
-
Gel formation: The solution may become viscous or form a gel-like substance.[3]
-
Difficulty in dissolution: The lyophilized peptide powder may not readily dissolve in the chosen solvent.
Instrumental analysis can also reveal aggregation:
-
Inconsistent analytical results: Variations in concentration measurements or bioactivity assays between different preparations of the same peptide.
-
Chromatographic abnormalities: In High-Performance Liquid Chromatography (HPLC), aggregation can manifest as peak broadening, tailing, or the appearance of early-eluting peaks in the void volume.[5][6]
In-Depth Troubleshooting Guides
Issue 1: My hydrophobic peptide won't dissolve.
Causality: The inability of a hydrophobic peptide to dissolve is a direct consequence of the unfavorable interactions between the non-polar amino acid side chains and the aqueous solvent. The peptide molecules preferentially interact with each other, leading to aggregation and insolubility.
Troubleshooting Workflow:
Caption: Workflow for systematically troubleshooting peptide dissolution.
Step-by-Step Protocol:
-
Initial Assessment: Before dissolving the entire batch, test the solubility of a small amount of the peptide.[3] This prevents the loss of valuable material if the initial solvent choice is incorrect.
-
Solvent Selection:
-
Organic Co-solvents: For highly hydrophobic peptides, start by dissolving in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile (ACN), or isopropanol.[3][7] Once dissolved, slowly add the aqueous buffer to the desired final concentration. Be mindful that high concentrations of organic solvents may be incompatible with downstream biological assays.[7][8] Peptides containing cysteine or methionine residues should not be dissolved in DMSO to avoid oxidation.[3]
-
pH Adjustment: The net charge of a peptide can significantly influence its solubility.[1][8]
-
Chaotropic Agents: These agents disrupt the structure of water, which can weaken hydrophobic interactions and interfere with hydrogen bonding, thereby promoting peptide solubilization.[3]
-
-
Physical Disruption:
-
Sonication: A brief period of sonication in a water bath can help break up small aggregates and facilitate dissolution.[7]
-
Vortexing: Vigorous vortexing can also aid in solubilizing the peptide.
-
Issue 2: My peptide solution becomes cloudy over time or after freeze-thaw cycles.
Causality: This indicates that while the peptide was initially soluble, it is not stable in the chosen solution and is slowly aggregating. This can be triggered by changes in temperature, concentration, or prolonged storage.
Preventative Measures and Troubleshooting:
| Strategy | Mechanism of Action | Key Considerations |
| Inclusion of Surfactants | Non-ionic surfactants like Tween 20 or Tween 80 can coat the hydrophobic surfaces of the peptide, preventing self-association.[1][6] | Surfactants can sometimes have a dual effect and may promote aggregation in certain contexts.[1] Their chemical stability should also be considered.[1] |
| Addition of Stabilizing Excipients | Sugars (e.g., sucrose, trehalose) and polyols (e.g., glycerol, mannitol) can act as cryoprotectants and lyoprotectants, stabilizing the peptide during freezing and lyophilization. | The concentration of these excipients needs to be optimized for the specific peptide and application. |
| Control of Ionic Strength | The effect of salt concentration on peptide aggregation can be complex. Increasing ionic strength can either shield charges and promote aggregation or stabilize the native state.[1][6] | The optimal ionic strength is peptide-dependent and should be determined empirically.[6][9] |
| Aliquotting and Storage | Storing the peptide in single-use aliquots at -80°C minimizes repeated freeze-thaw cycles, which can induce aggregation. | Ensure the peptide is fully dissolved and the solution is clear before freezing. |
Issue 3: I observe poor yield and peak shape during HPLC purification.
Causality: Aggregation during HPLC can lead to several problems. Aggregates may precipitate on the column, leading to low recovery. They can also interact non-specifically with the stationary phase, resulting in broad, tailing peaks.[4]
Troubleshooting and Optimization:
Caption: Decision tree for optimizing HPLC purification of aggregating peptides.
Detailed HPLC Protocol Adjustments:
-
Mobile Phase Modification:
-
Organic Solvent: Increase the percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase to enhance the solubility of the hydrophobic peptide.[5]
-
Ion-Pairing Agents: Trifluoroacetic acid (TFA) is a common ion-pairing agent that can improve peak shape by reducing electrostatic interactions.[5] Using a higher concentration of TFA (e.g., 0.5-1%) may be beneficial.[5]
-
Additives: In some cases, adding small amounts of formic acid or acetic acid can improve solubility and peak resolution.[4]
-
-
Sample Preparation:
-
Dissolve the peptide in a strong solvent like 100% TFA, then evaporate the TFA with a stream of nitrogen before redissolving in the HPLC loading buffer immediately before injection.[5] This can disrupt pre-formed aggregates.
-
-
Column Choice:
-
Consider using a column with a different stationary phase (e.g., C4 instead of C18) that may have less hydrophobic interaction with the peptide.
-
Proactive Strategies to Mitigate Aggregation
Peptide Sequence Design and Modification
The most effective way to prevent aggregation is to address it at the sequence design stage.
-
Amino Acid Substitution: Strategically replacing hydrophobic amino acids with more hydrophilic ones can significantly reduce aggregation propensity.[8][10]
-
Incorporation of "Gatekeeper" Residues: Placing charged residues (e.g., Arg, Lys, Asp, Glu) at the N- and C-termini or flanking hydrophobic regions can increase overall solubility.
-
Proline Insertion: Proline is known to disrupt secondary structures like β-sheets, which are often involved in aggregation.[7]
-
Hydrophilic Tagging: Temporarily attaching a hydrophilic tag to the peptide during synthesis can improve its solubility and ease of purification.[4] This tag can then be cleaved off to yield the final peptide.[4]
Solid-Phase Peptide Synthesis (SPPS) Considerations
Aggregation can also be a significant issue during SPPS, leading to incomplete coupling and deprotection steps.[2]
-
Choice of Resin: Using resins with good swelling properties, such as PEG-based resins, can improve solvation of the growing peptide chain.[11]
-
Solvent Systems: Employing solvents like NMP, which is less polar than DMF, can sometimes alleviate aggregation of hydrophobic peptides during synthesis.[12] The use of chaotropic salts in the wash steps can also be beneficial.[11]
-
Backbone Protection: Incorporating pseudoproline dipeptides or other backbone-protected amino acids can disrupt the inter-chain hydrogen bonding that leads to aggregation on the resin.[2][11]
Analytical Techniques for Characterizing Aggregates
When aggregation is suspected, it is crucial to characterize the nature and extent of the aggregates.
| Technique | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size, allowing for the quantification of monomers, oligomers, and larger aggregates.[13] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution, providing information on the presence of aggregates.[6] |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye binds specifically to amyloid-like fibrillar aggregates, resulting in a characteristic fluorescence signal that can be used to monitor fibril formation kinetics.[1] |
| Circular Dichroism (CD) Spectroscopy | Provides information on the secondary structure of the peptide. A shift towards a higher β-sheet content can be indicative of aggregation.[14][15] |
| Transmission Electron Microscopy (TEM) | Allows for direct visualization of the morphology of the aggregates. |
By understanding the underlying causes of hydrophobic peptide aggregation and systematically applying the troubleshooting strategies and preventative measures outlined in this guide, researchers can significantly improve their success in working with these challenging molecules.
References
-
Buell, A. K., et al. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 4(6), 20140044. Available from: [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Available from: [Link]
-
ResearchGate. (2015). Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis?. Available from: [Link]
-
Biozentrum, University of Basel. Preventing Protein Aggregation. Available from: [Link]
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Available from: [Link]
-
JPT Peptide Technologies. Peptide Solubilization. Available from: [Link]
-
Sormanni, P., et al. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. Available from: [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Available from: [Link]
-
Teixeira, J. M., et al. (2022). Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions?. The Journal of Physical Chemistry B, 126(22), 4115-4125. Available from: [Link]
-
Yoneda, J. D., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules, 25(20), 4813. Available from: [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]
-
Guerra-Al-Mawla, A., et al. (2025). Influence of ionic strength on peptide membrane fractionation. Journal of Food Engineering, 255, 111589. Available from: [Link]
-
Lee, H. J., et al. (2019). Rational development of a strategy for modifying the aggregatibility of proteins. Journal of Biological Chemistry, 294(1), 238-247. Available from: [Link]
-
Anantharamaiah, G. M., et al. (1985). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Journal of Biological Chemistry, 260(18), 10248-10255. Available from: [Link]
-
Saluja, A., et al. (2016). Evaluation of effects of pH and ionic strength on colloidal stability of IgG solutions by PEG-induced liquid-liquid phase separation. The Journal of Chemical Physics, 145(19), 194902. Available from: [Link]
-
BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. Available from: [Link]
-
ResearchGate. (2025). Peptide aggregation: insights from SEC-HPLC analysis. Available from: [Link]
-
Rabilloud, T. (1996). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. Cellular and Molecular Biology, 42(5), 603-614. Available from: [Link]
-
The Journal of Chemical Physics. (2016). Evaluation of effects of pH and ionic strength on colloidal stability of IgG solutions by PEG-induced liquid-liquid phase separation. Available from: [Link]
-
PNAS. (2006). Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin. Available from: [Link]
-
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]
Sources
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. bachem.com [bachem.com]
- 8. jpt.com [jpt.com]
- 9. Evaluation of effects of pH and ionic strength on colloidal stability of IgG solutions by PEG-induced liquid-liquid phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A peptide strategy for inhibiting different protein aggregation pathways in disease | bioRxiv [biorxiv.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. ijsra.net [ijsra.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reagents for Bulky Fmoc-Amino Acids
Welcome to the Technical Support Center dedicated to addressing the challenges of solid-phase peptide synthesis (SPPS) involving sterically hindered Fmoc-amino acids. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance coupling efficiency, minimize side reactions, and troubleshoot problematic sequences. Here, we synthesize technical expertise with field-proven insights to provide you with a comprehensive resource for navigating the complexities of coupling bulky residues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coupling reaction with a bulky amino acid (e.g., Val, Ile, Aib) is sluggish or incomplete. What are the likely causes and how can I improve the yield?
A1: Incomplete coupling of sterically hindered amino acids is a common challenge in SPPS. The primary culprit is the steric hindrance posed by the bulky side chains, which slows down the kinetics of the acylation reaction.[1][2]
Causality and Troubleshooting Steps:
-
Inadequate Activation: The initial and critical step is the activation of the carboxylic acid group of the incoming Fmoc-amino acid.[3] If the coupling reagent is not potent enough to rapidly generate a highly reactive intermediate, the subsequent nucleophilic attack by the resin-bound amine will be inefficient.
-
Solution: Switch to a more powerful coupling reagent. For routine difficult couplings, aminium/uronium salts like HBTU are a good starting point. For extremely challenging residues, consider "gold standard" reagents like HATU , or newer, highly efficient reagents like COMU .[4] HATU and its analogues form OAt-esters, which are more reactive than the OBt-esters generated by HBTU, due to the lower pKa of HOAt and the anchimeric assistance from the pyridine nitrogen.
-
-
Suboptimal Reagent Stoichiometry: Using insufficient amounts of the amino acid and coupling reagent can lead to incomplete reactions, especially with bulky residues.
-
Solution: Increase the equivalents of the Fmoc-amino acid and coupling reagent. A common starting point is 3-5 equivalents of each relative to the resin loading. For particularly difficult couplings, this can be increased further.
-
-
Reaction Time and Temperature: Standard coupling times may not be sufficient for sterically demanding couplings.
-
Solution: Extend the reaction time. Monitor the reaction progress using a qualitative test like the Kaiser test. If the test remains positive for free amines, allow the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight for extremely difficult cases).[5] Alternatively, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can increase the reaction rate. Microwave-assisted SPPS can also significantly shorten reaction times for difficult couplings.[6]
-
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate on the solid support, making the N-terminal amine less accessible. This is particularly common with hydrophobic sequences.
-
Solution: Employ strategies to disrupt aggregation. This can include using solvents like NMP instead of DMF, or incorporating "kinking" residues like proline or pseudoprolines in the sequence.[7]
-
Q2: I am observing significant racemization with a C-terminal cysteine coupling. What is causing this and what is the best coupling strategy to minimize it?
A2: Racemization, or epimerization, is a critical side reaction that can compromise the purity and biological activity of the final peptide. Cysteine is particularly susceptible to racemization.
Causality and Mitigation Strategies:
The mechanism of racemization involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. This intermediate can readily tautomerize, leading to a loss of stereochemical integrity.
-
Choice of Coupling Reagent and Additive: The type of activated species formed greatly influences the rate of racemization.
-
Recommended Strategy: The classic combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) or, even better, Oxyma Pure® is highly effective at suppressing racemization.[3][4] These additives act as activated ester intermediates that are more stable towards racemization than the O-acylisourea intermediate formed with DIC alone. For base-free conditions to further minimize racemization, the combination of DIC and HOBt (or Oxyma Pure) is one of the best methods for coupling Fmoc-Cys(Trt)-OH.[3]
-
-
Avoidance of Excess Base: The presence of a strong, non-nucleophilic base like diisopropylethylamine (DIPEA) can accelerate racemization.
-
Protocol Adjustment: When using aminium or phosphonium salt reagents, use the minimum amount of base necessary to facilitate the reaction. For DIC/additive couplings, the addition of a base is often not required.
-
Q3: My peptide synthesis is failing after a certain number of residues, and I suspect chain termination. I am using HBTU as the coupling reagent. What could be the issue?
A3: Unwanted chain termination can occur due to side reactions with the coupling reagent itself. When using aminium/uronium-based reagents like HBTU and HATU, a common issue is guanidinylation of the N-terminal amine.
Causality and Solutions:
Aminium/uronium reagents can react with the deprotected N-terminal amine of the growing peptide chain, forming a stable guanidinium group that cannot be further elongated.[4] This side reaction is more pronounced when:
-
The coupling reaction is slow (e.g., with bulky amino acids).
-
An excess of the uronium reagent is used.
Troubleshooting and Prevention:
-
Switch to a Phosphonium-Based Reagent: Phosphonium salts like PyBOP and PyAOP do not cause guanidinylation and are an excellent choice for difficult couplings where this side reaction is a concern. They can be used in excess to drive slow reactions to completion without the risk of chain termination.
-
Optimize Stoichiometry: If you must use an aminium/uronium reagent, avoid using a large excess. It is recommended to use a slight deficit of the coupling reagent relative to the carboxylic acid component.[8]
-
Consider COMU: COMU is a newer generation uronium salt based on Oxyma Pure. While it can still cause guanidinylation, it is reported to have higher reactivity than HBTU and HATU in some cases, which can lead to faster couplings and potentially less time for the side reaction to occur.[4][8]
Comparative Guide to Common Coupling Reagents
| Coupling Reagent | Class | Activating Additive | Advantages | Disadvantages | Best For |
| DIC | Carbodiimide | HOBt, Oxyma Pure | Low cost, good for minimizing racemization with additives.[3][4] | Slower than onium salts, can cause dehydration of Asn/Gln.[4] | Routine couplings, C-terminal cysteine, minimizing racemization. |
| HBTU | Aminium/Uronium | HOBt | Cost-effective, widely used, good for routine synthesis.[4] | Can cause guanidinylation, less reactive than HATU/COMU.[4] | Standard couplings, cost-sensitive applications. |
| HATU | Aminium/Uronium | HOAt | "Gold standard" for hindered couplings, fast reaction rates, less epimerization.[4] | Expensive, can cause guanidinylation. | Sterically hindered amino acids, difficult sequences. |
| PyBOP | Phosphonium | HOBt | No guanidinylation, clean reactions, good for fragment condensation. | More expensive than HBTU. | Hindered couplings, cyclization, avoiding chain termination. |
| COMU | Aminium/Uronium | Oxyma Pure | High reactivity (comparable or superior to HATU), non-explosive, good solubility.[3][8] | Can cause guanidinylation, limited solution stability.[8] | Difficult couplings, microwave-assisted SPPS, "greener" chemistry applications.[8] |
Experimental Protocols
Protocol 1: Standard Coupling of a Bulky Fmoc-Amino Acid (e.g., Fmoc-Val-OH)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Coupling Solution Preparation: In a separate vessel, dissolve 4 equivalents of Fmoc-Val-OH and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA and pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test. If positive (blue beads), continue agitation and re-test every 30 minutes. If the test remains positive after 3 hours, consider a double coupling.
-
Washing: Once the Kaiser test is negative (colorless/yellow beads), wash the resin with DMF (5 times) and DCM (3 times).
Protocol 2: Optimized Coupling for an Extremely Hindered Amino Acid (e.g., Fmoc-Aib-OH)
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve 5 equivalents of Fmoc-Aib-OH and 4.9 equivalents of HATU in DMF. Add 10 equivalents of DIPEA and pre-activate for 2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature.
-
Extended Reaction Time: Allow the coupling to proceed for 4-6 hours, or overnight if necessary.
-
Monitoring: Perform a Kaiser test to confirm completion.
-
Washing: Follow step 7 from Protocol 1.
Note: For α,α-disubstituted amino acids like Aib, generating amino acid fluorides in situ using a reagent like TFFH can be a highly effective strategy.[1][3]
Visualizing Workflows and Mechanisms
Troubleshooting Workflow for Incomplete Coupling
Caption: A troubleshooting decision tree for incomplete coupling reactions.
Mechanism of Carbodiimide Activation with Additives
Caption: The role of additives in suppressing racemization during carbodiimide-mediated coupling.
References
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 760-773. [Link]
-
Aapptec. Coupling Reagents. Aapptec. [Link]
-
Fields, G. B. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 72(1), 18.1.1-18.1.58. [Link]
-
Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 203-221. [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Atherton, E., & Sheppard, R. C. (1995). Difficult peptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 131-152). Oxford University Press. [Link]
-
ResearchGate. (n.d.). Timeline of introducing coupling reagents and additives in SPPS and LPPS. ResearchGate. [Link]
-
ResearchGate. (2015, August 10). Procedures to Improve Difficult Couplings. ResearchGate. [Link]
-
Peretto, I., et al. (2004). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. Tetrahedron Letters, 45(24), 4669-4672. [Link]
-
ACS Publications. (2011). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 76(12), 4884-4893. [Link]
Sources
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
Preventing side reactions with adamantyl glycine during synthesis
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with adamantyl glycine (Ada). As a non-canonical amino acid, its unique, bulky, and lipophilic structure provides significant advantages in medicinal chemistry but also presents specific challenges during synthesis.[1] This guide, authored from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and optimize your experimental workflows.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems encountered during the synthesis of peptides and other molecules containing adamantyl glycine. The advice provided is rooted in mechanistic principles to help you not only solve the immediate issue but also understand its cause.
Q1: My adamantyl glycine coupling reaction is extremely slow or results in a very low yield. What's happening and how can I fix it?
A1: The Root Cause: Steric Hindrance
The primary challenge in coupling adamantyl glycine is the significant steric bulk of the adamantyl cage.[2] This bulky group physically obstructs the approach of the nucleophilic amine of the coupling partner to the activated carboxyl group of the adamantyl glycine.[3] Standard coupling conditions are often insufficient to overcome this hindrance, leading to incomplete reactions.
Solutions & Rationale:
-
Employ High-Potency Coupling Reagents: The choice of coupling reagent is critical. Reagents that form highly reactive intermediates can accelerate the reaction sufficiently to overcome steric barriers. Uronium/aminium-based reagents are the gold standard for hindered couplings.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered one of the most effective reagents for difficult couplings due to the formation of a highly reactive OAt-ester.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another powerful option, though slightly less reactive than HATU.
-
Carbodiimides (e.g., DIC) with Additives: While less potent, Diisopropylcarbodiimide (DIC) in combination with additives like Oxyma Pure® or 6-Cl-HOBt can be effective. The additive's role is to form an activated ester that is less prone to side reactions and racemization than the O-acylisourea intermediate alone.[4]
-
-
Increase Reaction Time and Temperature: For sterically demanding couplings, extending the reaction time (e.g., from 2 hours to 4-12 hours) is often necessary. If the reaction is still sluggish, cautiously increasing the temperature (e.g., to 35-50°C) can provide the necessary activation energy. However, be aware that elevated temperatures can also increase the risk of racemization.[3]
-
Optimize Solvent Choice: The reaction solvent can influence reaction rates. N,N-Dimethylformamide (DMF) is standard, but for aggregation-prone sequences, switching to or adding N-Methyl-2-pyrrolidone (NMP) or a small percentage of Dimethyl sulfoxide (DMSO) can disrupt intermolecular hydrogen bonding and improve reaction kinetics.[4]
Troubleshooting Workflow for Low Coupling Yield
This diagram outlines a decision-making process for addressing low-yield adamantyl glycine couplings.
Caption: A workflow for diagnosing and solving low-yield coupling reactions.
Q2: I'm observing significant racemization of my adamantyl glycine residue. How can I prevent this?
A2: The Mechanism of Racemization
Racemization during peptide coupling typically proceeds through the formation of a 5(4H)-oxazolone (azlactone) intermediate.[4] The α-proton of the activated amino acid becomes acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. While adamantyl glycine is not as prone to this as residues like histidine or cysteine, the forcing conditions often required for its coupling can increase the risk.[4]
Prevention Strategies:
-
Use Racemization-Suppressing Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its superior analogues, 6-Cl-HOBt or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure®), is crucial. These additives trap the activated intermediate as an activated ester, which is more stable and less prone to oxazolone formation.[4]
-
Control the Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum stoichiometry required (typically 2 equivalents for uronium salt activation). An excess of base can accelerate proton abstraction and increase racemization.[5]
-
Pre-activation vs. In Situ Activation: For particularly sensitive couplings, a short pre-activation time (1-5 minutes) of the adamantyl glycine with the coupling reagent and additive before adding the amine component can sometimes be beneficial. However, prolonged pre-activation should be avoided as it can lead to side reactions.
Mechanism of Racemization and Suppression
The following diagram illustrates the pathway to racemization and how additives intervene.
Caption: Racemization via oxazolone formation and its prevention by additives.
Frequently Asked Questions (FAQs)
Q3: Which protecting group is best for the N-terminus of adamantyl glycine (Fmoc or Boc)?
A3: Both Fmoc and Boc strategies can be successful. The choice depends on the overall synthetic plan and the nature of other residues in your sequence.
-
Fmoc (Fluorenylmethyloxycarbonyl): This is the most common choice for solid-phase peptide synthesis (SPPS). The mild basic conditions (piperidine in DMF) used for its removal are less likely to cause side reactions on sensitive side chains compared to the strong acid used in Boc chemistry.[6]
-
Boc (tert-Butoxycarbonyl): Boc chemistry, which uses strong acid (like TFA) for deprotection, is also viable. The adamantyl group itself is stable to TFA. However, repeated acid treatments can lead to side reactions like aspartimide formation if Asp residues are present.[4]
Recommendation: For general SPPS, the Fmoc strategy is preferred due to its milder deprotection conditions, which helps preserve the integrity of the growing peptide chain.
Q4: How does the lipophilicity of the adamantyl group affect purification?
A4: The adamantyl group significantly increases the hydrophobicity of the peptide. This has direct implications for purification by Reverse-Phase HPLC (RP-HPLC):
-
Stronger Retention: Adamantyl-containing peptides will be more strongly retained on C18 or C8 columns, requiring a higher percentage of organic solvent (like acetonitrile or methanol) for elution.
-
Potential for Aggregation: Highly lipophilic peptides can sometimes aggregate on the column, leading to broad peaks and poor resolution.
-
Separation of Diastereomers: If racemization has occurred, separating the resulting diastereomers can be challenging. The subtle difference in hydrophobicity may require very shallow gradients and potentially different organic modifiers (e.g., switching from acetonitrile to methanol) to achieve separation.[7]
Tip: Start with a shallow gradient (e.g., 0.5% change in organic solvent per minute) to maximize the resolution of your target peptide from any closely eluting impurities.
Q5: Are there any known side reactions involving the adamantyl cage itself?
A5: The adamantane cage is exceptionally stable and chemically inert under standard synthesis conditions. It is resistant to both the basic conditions of Fmoc deprotection and the strong acidic conditions of Boc deprotection and final cleavage (e.g., TFA).[1] The primary synthetic challenges arise from its steric and lipophilic properties, not its chemical reactivity.
Data & Protocols
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent | Class | Activation Mechanism | Recommended Use for Ada | Key Advantages | Potential Issues |
| HATU | Uronium/Aminium | Forms highly reactive OAt-ester | First Choice | Extremely fast and efficient; suppresses racemization.[4] | Higher cost; can react with free hydroxyl groups if unprotected. |
| HBTU | Uronium/Aminium | Forms OBt-ester | Excellent Alternative | Highly effective for most hindered couplings; lower cost than HATU. | Slightly less reactive than HATU; potential for guanidinylation of the N-terminus. |
| DIC/Oxyma | Carbodiimide/Additive | Forms Oxyma-ester via O-acylisourea | Good/Economical | Low cost; minimal racemization with Oxyma.[4] | Slower than uronium reagents; requires careful monitoring for completion. |
| N-acyl-Bt | Activated Ester | Pre-formed active benzotriazole ester | Specialized Use | Can provide high yields with complete chirality retention.[8] | Requires separate synthesis step for the activated amino acid. |
Protocol 1: Optimized SPPS Coupling of Fmoc-Adamantyl-Glycine-OH
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve Fmoc-Adamantyl-Glycine-OH (3 equivalents relative to resin loading).
-
Add HATU (2.9 equivalents) and Oxyma Pure® (3 equivalents).
-
Add DIPEA (6 equivalents).
-
Add a minimal amount of anhydrous DMF to fully dissolve the reagents.
-
-
Coupling Reaction:
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel at room temperature for at least 4 hours. For particularly difficult sequences, extend this to 12 hours or gently warm to 35°C.
-
Monitoring (Optional): Take a small sample of resin beads, wash them, and perform a Kaiser or Chloranil test to check for the presence of free primary amines. A negative test indicates the reaction is complete.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Proceed to the next cycle of deprotection and coupling.
Protocol 2: General RP-HPLC Purification of Adamantyl-Containing Peptides
-
System Setup:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Detection: 214 nm and 280 nm.
-
-
Sample Preparation: Dissolve the crude, cleaved peptide in a minimal amount of a solvent mixture like 50% A / 50% B. If solubility is poor, adding a small amount of DMSO or acetic acid can help. Filter the sample through a 0.45 µm syringe filter.
-
Gradient Elution:
-
Scouting Run: Perform a rapid gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time of your peptide.
-
Preparative Run: Design a shallow gradient around the elution point observed in the scouting run. For example, if the peptide eluted at 60% B:
-
0-5 min: 35% B (isocratic)
-
5-45 min: 35% to 65% B (gradient of 0.75%/min)
-
45-50 min: 65% to 95% B (wash step)
-
-
-
Fraction Collection & Analysis: Collect fractions across the peak of interest. Analyze the purity of each fraction by analytical HPLC before pooling the desired fractions.
-
Lyophilization: Freeze the pooled, pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
References
-
Pramod, M., et al. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. Chemical Communications. Available at: [Link]
-
Horvat, S., et al. (1998). Adamantoylated biologically active small peptides and glycopeptides structurally related to the bacterial peptidoglycan. Journal of Medicinal Chemistry. Available at: [Link]
-
Kusunoki, M., et al. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research. Available at: [Link]
-
Zhong, Y., et al. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. MDPI. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
- Teva Pharmaceutical Industries Ltd. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry. Google Patents.
- Sandoz AG. (2011). Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine. Google Patents.
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. Available at: [Link]
-
Wuts, P. G. (2014). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Greene's Protective Groups in Organic Synthesis. Available at: [Link]
-
Zhang, W., et al. (2023). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry. Available at: [Link]
-
Katritzky, A. R., et al. (1998). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wpage.unina.it [wpage.unina.it]
- 3. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine - Google Patents [patents.google.com]
- 6. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 7. Adamantoylated biologically active small peptides and glycopeptides structurally related to the bacterial peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peptide synthesis yield with (S)-Fmoc-1-adamantyl-glycine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for incorporating (S)-Fmoc-1-adamantyl-glycine (Fmoc-Ada(1)-Gly-OH) into your peptide synthesis workflows. The unique properties of the adamantyl moiety make it a powerful tool for developing peptides with constrained conformations and novel therapeutic properties.[1][2][3] However, its significant steric bulk presents distinct challenges during solid-phase peptide synthesis (SPPS).
This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, empowering you to optimize your synthesis and achieve higher yields and purity.
Troubleshooting Guide: Overcoming Synthesis Failures
This section addresses specific, common failure points encountered when working with Fmoc-Ada(1)-Gly-OH.
Issue 1: Incomplete Coupling and Low Yield
Question: I performed a coupling reaction with (S)-Fmoc-1-adamantyl-glycine, but a post-coupling colorimetric test (e.g., Kaiser or TNBS test) indicates a significant amount of unreacted free amine. Subsequent analysis shows a major deletion sequence. Why is the coupling so inefficient?
Probable Cause: The primary reason for incomplete coupling is the profound steric hindrance exerted by the adamantyl cage. This three-dimensional, bulky group physically shields the carboxyl group of the amino acid, impeding its approach to the N-terminal amine of the resin-bound peptide. Standard coupling conditions are often insufficient to overcome this energy barrier, leading to slow reaction kinetics and incomplete acylation.
Recommended Solutions:
-
Employ a High-Potency Coupling Reagent: The choice of activating agent is critical. For sterically demanding couplings, phosphonium or iminium/uronium salts that form highly reactive activated esters are required.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered the gold standard for difficult couplings. It forms a highly reactive HOAt-ester that is effective at acylating hindered amines.
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A very efficient and slightly more cost-effective alternative to HATU.[4]
-
PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): An exceptionally potent phosphonium salt-based reagent, useful in the most extreme cases of steric hindrance.
-
-
Optimize Reaction Conditions:
-
Extended Coupling Time: Double or triple the standard coupling time. For Fmoc-Ada(1)-Gly-OH, a reaction time of 2-4 hours is a reasonable starting point. Monitor the reaction progress if possible.
-
Double Coupling: Perform the coupling reaction twice. After the first coupling cycle, wash the resin thoroughly with DMF and then add a fresh solution of activated Fmoc-Ada(1)-Gly-OH to drive the reaction to completion.[5]
-
Elevated Temperature: Increasing the reaction temperature to 40-50°C can provide the necessary energy to overcome the activation barrier. This should be done cautiously as elevated temperatures can increase the risk of side reactions like racemization, particularly for sensitive amino acids.[6]
-
-
Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents. A 3- to 5-fold excess over the resin's free amine sites is recommended.
Below is a logical workflow to troubleshoot coupling issues systematically.
Caption: Troubleshooting workflow for low-yield synthesis.
Experimental Protocol: Enhanced Coupling for (S)-Fmoc-1-adamantyl-glycine
This protocol is designed to maximize the incorporation of Fmoc-Ada(1)-Gly-OH.
Reagents & Materials:
-
Peptide-resin with free N-terminal amine
-
(S)-Fmoc-1-adamantyl-glycine
-
HATU (or HCTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Reaction vessel for manual or automated SPPS
-
Nitrogen line for agitation (optional)
Procedure (based on 0.1 mmol scale):
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (confirm with a colorimetric test).
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve (S)-Fmoc-1-adamantyl-glycine (3 eq., ~0.3 mmol) and HATU (2.9 eq., ~0.29 mmol) in DMF/NMP.
-
Add DIPEA (6 eq., ~0.6 mmol) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the mixture using a shaker, vortex, or nitrogen bubbling for a minimum of 2 hours at room temperature.
-
-
Monitoring and Recoupling (Recommended):
-
Take a small sample of resin beads, wash them thoroughly with DMF and then DCM, and perform a Kaiser test.
-
If the test is positive (blue beads), the coupling is incomplete.
-
Drain the reaction vessel and repeat steps 2 and 3 for a "double coupling."
-
-
Wash:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove unreacted reagents and byproducts.
-
The resin is now ready for the next Fmoc-deprotection step.
-
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does the adamantyl group cause it?
Steric hindrance is a phenomenon where the size and shape of a molecule prevent or slow down a chemical reaction. The adamantyl group is a bulky, rigid, cage-like hydrocarbon structure. When attached to the alpha-carbon of glycine, it creates a large, non-flexible "umbrella" over the reactive carboxyl group, making it physically difficult for the N-terminal amine of the growing peptide chain to attack it.
Caption: Steric hindrance from the adamantyl group.
Q2: My peptide is precipitating on the resin after adding adamantyl-glycine. What is happening?
This is likely due to on-resin aggregation. The adamantyl group is highly hydrophobic (lipophilic). Its introduction can dramatically increase the hydrophobicity of the peptide chain, causing it to fold back on itself and form insoluble secondary structures (like beta-sheets) on the resin support.[6] This aggregation traps the growing peptide chain, making the N-terminus inaccessible for subsequent deprotection and coupling steps.
Strategies to Mitigate Aggregation:
-
Chaotropic Salts: Adding salts like LiCl (0.5 M) to the coupling and/or deprotection solutions can help disrupt the hydrogen bonds that lead to aggregation.[6]
-
"Magic Mixture": Using a solvent system like "Magic Mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X100) can improve solvation of the aggregated peptide.
-
Pseudoproline Dipeptides: If the sequence allows, incorporating a pseudoproline dipeptide a few residues before the adamantyl-glycine can introduce a "kink" in the peptide backbone, proactively disrupting secondary structure formation.[7][8][9]
-
Low-Loading Resin: Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between peptide chains, reducing the likelihood of inter-chain aggregation.
Q3: Which solvents are best for dissolving Fmoc-Ada(1)-Gly-OH and for the coupling reaction?
While DMF is the standard solvent for SPPS, its polarity may not be optimal for highly hydrophobic reagents and peptides.
-
N-Methyl-2-pyrrolidone (NMP): NMP has a higher boiling point and is a stronger solvent for many organic molecules. It is excellent for improving the solubility of both the protected amino acid and the growing peptide chain, helping to prevent aggregation.[6]
-
Dimethyl Sulfoxide (DMSO): Adding up to 25% DMSO to DMF or NMP can be highly effective at disrupting peptide aggregation.[6]
It is recommended to use a mixture, such as DMF/NMP (1:1) or NMP containing 10-20% DMSO, for the coupling step of adamantyl-glycine and subsequent residues if aggregation is observed.
Q4: Can I use standard carbodiimide activators like DIC/HOBt?
While DIC/HOBt is effective for many standard amino acids, it is generally not potent enough to ensure complete and efficient coupling of extremely hindered residues like Fmoc-Ada(1)-Gly-OH. The O-acylisourea intermediate formed by DIC is less reactive than the HOAt- or 6-Cl-HOBt-esters formed by HATU or HCTU, respectively. Using DIC/HOBt is likely to result in significant deletion byproducts and low yields.
Coupling Reagent Comparison for Hindered Amino Acids
| Reagent | Activating Agent | Reactivity | Racemization Risk | Recommendation for Ada(1)-Gly |
| DIC/HOBt | 1-Hydroxybenzotriazole | Moderate | Low | Not Recommended |
| HCTU | 6-Chloro-1-hydroxybenzotriazole | High | Low | Recommended |
| HATU | 1-Hydroxy-7-azabenzotriazole | Very High | Very Low | Highly Recommended |
| PyBrOP | N/A (Phosphonium Salt) | Extremely High | Moderate | Use for most difficult cases |
References
-
Coin, I., et al. (2007). Fmoc-based solid-phase peptide synthesis. Nature Protocols, 2(12), 3247-3256. Available from: [Link]
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. Available from: [Link]
-
Alnajjar, M. A., et al. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. Chemical Communications, 60(35), 4810-4813. Available from: [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UC Irvine. Available from: [Link]
-
RojasLab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available from: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. Available from: [Link]
-
Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4859-4866. Available from: [Link]
-
Pramod, M., et al. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. ResearchGate. Available from: [Link]
-
Agrawal, N. J., et al. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. AAPS PharmSciTech, 15(6), 1602-1610. Available from: [Link]
-
Senko, D. S., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(6), 879-887. Available from: [Link]
-
Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. ResearchGate. Available from: [Link]
-
Thompson, R. E., et al. (2015). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Bioconjugate Chemistry, 26(9), 1934-1941. Available from: [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available from: [Link]
-
AAPPTEC. (2019). Pseudoproline Dipeptides. Available from: [Link]
-
Horvat, S., et al. (2006). Adamantoylated biologically active small peptides and glycopeptides structurally related to the bacterial peptidoglycan. Journal of Medicinal Chemistry, 49(11), 3136-3142. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Adamantoylated biologically active small peptides and glycopeptides structurally related to the bacterial peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Mass Spectrometry Analysis of Adamantane-Modified Peptides
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of adamantane-modified peptides. It addresses common challenges and offers practical, field-tested solutions to ensure the acquisition of high-quality, interpretable data.
Introduction
Adamantane, with its rigid and lipophilic cage structure, is increasingly utilized in drug design and peptide engineering to enhance therapeutic properties such as enzymatic stability, membrane permeability, and target binding affinity. However, these same properties present unique challenges for mass spectrometric analysis. This guide is structured to address these challenges head-on, providing a troubleshooting framework and frequently asked questions to navigate the complexities of analyzing these modified peptides.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the mass spectrometric analysis of adamantane-modified peptides.
Q1: Why am I observing low signal intensity or complete signal loss for my adamantane-modified peptide?
A1: Low signal intensity is a frequent issue stemming from the hydrophobic nature of the adamantane group. This can lead to several problems:
-
Poor Solubility and Aggregation: Adamantane-modified peptides have a tendency to aggregate in aqueous solutions, reducing the concentration of monomeric species available for ionization.[1]
-
Ion Suppression: The bulky, non-polar adamantane moiety can interfere with the ionization process, particularly in electrospray ionization (ESI), leading to reduced ion yield.[2]
-
Non-Specific Binding: These hydrophobic peptides are prone to adsorbing to surfaces such as pipette tips, vials, and chromatography components, resulting in sample loss.[3]
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Solvent Composition: Employ organic co-solvents like acetonitrile (ACN), methanol, or isopropanol in your sample buffer to improve solubility. A small amount of formic acid (0.1%) is also crucial for efficient protonation in positive-ion mode ESI.
-
Detergents: For highly hydrophobic peptides, the addition of a mass spectrometry-compatible detergent may be necessary. However, be aware that detergents can also cause ion suppression.[2][4]
-
-
Evaluate Ionization Technique:
-
ESI vs. MALDI: While ESI is commonly used, Matrix-Assisted Laser Desorption/Ionization (MALDI) can sometimes be more tolerant of hydrophobic samples and complex mixtures.[5][6][7][8][9]
-
APPI: Atmospheric Pressure Photoionization (APPI) is another technique that has shown promise for the analysis of hydrophobic molecules and may be less susceptible to ion suppression.[2]
-
Q2: How does the adamantane modification affect peptide fragmentation in MS/MS analysis?
A2: The adamantane group can significantly influence peptide fragmentation patterns in tandem mass spectrometry (MS/MS).
-
Charge State: The hydrophobicity of the adamantane group can lead to the observation of lower charge states in ESI, which may require higher collision energy for efficient fragmentation.
-
Fragmentation Pathways: The rigid adamantane cage itself can fragment, leading to characteristic neutral losses. The most common fragmentation of adamantane involves the loss of various hydrocarbon fragments.[10][11][12][13][14]
-
Steric Hindrance: The bulky nature of the adamantane group might sterically hinder fragmentation at adjacent peptide bonds.
Key Considerations for MS/MS:
-
Collision Energy Optimization: It is crucial to perform collision energy optimization to ensure sufficient fragmentation of the peptide backbone while also observing any characteristic fragment ions from the adamantane moiety.[15][16][17][18][19] Stepped or ramped collision energy can be beneficial.
-
Fragmentation Method: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are the most common methods. Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) might be advantageous for preserving the modification and obtaining different fragmentation patterns.[20][21]
Q3: What are the best practices for data analysis of adamantane-modified peptides?
A3: The unique nature of adamantane modifications requires careful consideration during data analysis.
-
Modification Definition: Ensure that the mass of the adamantane modification is correctly defined in your search parameters. The exact mass will depend on the specific adamantane derivative and the linkage to the peptide.
-
Software Tools: Standard proteomics software can be used, but it's important to configure them to search for your specific modification.[22][23][24][25][26] Some specialized tools for open modification searches can also be useful for identifying unexpected modifications.
-
Manual Validation: Due to the potential for unusual fragmentation, manual inspection of the MS/MS spectra is highly recommended to confirm the identification and localization of the adamantane modification. Look for the characteristic b- and y-ion series of the peptide backbone, as well as any ions corresponding to the adamantane group.[21]
II. Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
Problem 1: Poor Signal-to-Noise Ratio and Inconsistent Results
Symptoms:
-
Low peak intensity for the target peptide.
-
High background noise.
-
Poor reproducibility between injections.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Sample Aggregation | The hydrophobic adamantane group promotes peptide aggregation, reducing the concentration of analyzable monomers. | 1. Solvent Optimization: Increase the organic solvent concentration (e.g., ACN, isopropanol) in the sample diluent. 2. Sonication: Briefly sonicate the sample in a water bath to help break up aggregates before injection. 3. Temperature: Analyze the sample at a slightly elevated temperature, if your instrument allows, to discourage aggregation. |
| Contamination | Contaminants from sample preparation (e.g., salts, detergents) can suppress the ionization of the target peptide. | 1. Desalting: Use a C18 ZipTip or similar solid-phase extraction method to desalt and concentrate your sample immediately before analysis.[27][28] 2. High-Purity Solvents: Ensure all solvents and reagents are of high purity and suitable for mass spectrometry. |
| Instrumental Issues | A dirty ion source or incorrect instrument settings can lead to poor signal. | 1. Source Cleaning: Regularly clean the ion source components according to the manufacturer's recommendations. 2. Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest. |
Problem 2: Ambiguous or Incomplete MS/MS Fragmentation
Symptoms:
-
MS/MS spectrum is dominated by the precursor ion.
-
Few or no characteristic b- and y-ions are observed.
-
The spectrum contains many unidentifiable peaks.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Collision Energy | Insufficient collision energy will not effectively fragment the peptide backbone, while excessive energy can lead to complete fragmentation into very small, uninformative ions. | 1. Collision Energy Ramping: Perform a series of experiments with varying collision energies to determine the optimal setting for your specific peptide.[19] 2. Stepped HCD: For HCD, using a stepped collision energy can improve the chances of obtaining a wider range of informative fragment ions.[15] |
| Charge State Effects | Lower charge states often require higher collision energy for fragmentation. Adamantane-peptides may favor lower charge states. | 1. Charge State Selection: If possible, preferentially select higher charge state precursors for MS/MS. 2. Collision Energy Normalization: If your instrument software allows, use normalized collision energy, which adjusts the applied energy based on the precursor's m/z and charge state. |
| Adamantane Fragmentation | The adamantane moiety itself can fragment, producing ions that may not be recognized by standard search algorithms. | 1. Manual Spectral Interpretation: Look for characteristic neutral losses from the precursor ion that correspond to fragments of adamantane.[10][13] 2. Custom Database Search: If a particular adamantane fragment is consistently observed, consider adding it as a custom modification in your database search. |
III. Experimental Protocols & Workflows
Protocol 1: Optimized Sample Preparation for Adamantane-Modified Peptides
-
Reconstitution: Dissolve the lyophilized peptide in a solution of 50% acetonitrile, 50% water, and 0.1% formic acid to a stock concentration of 1 mg/mL.
-
Sonication: Briefly sonicate the stock solution for 5-10 minutes in a water bath to aid dissolution and break up any pre-existing aggregates.
-
Working Dilution: Prepare the final working concentration for injection by diluting the stock solution in a mobile phase-like solvent (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Desalting (Optional but Recommended): If the sample contains high concentrations of salts or other non-volatile components, perform a desalting step using a C18 ZipTip according to the manufacturer's protocol. Elute the peptide in a high organic solvent (e.g., 70% acetonitrile, 0.1% formic acid).
-
Analysis: Immediately analyze the prepared sample by LC-MS.
Workflow for Method Development
Caption: Workflow for method development in adamantane-modified peptide analysis.
IV. Visualization of Adamantane Fragmentation
The following diagram illustrates a simplified potential fragmentation pathway for an adamantane-modified peptide in CID/HCD.
Caption: Potential fragmentation pathways of adamantane-modified peptides.
V. References
-
Mass spectrometry of diamantane and some adamantane derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Mass spectra recorded from the interaction of (a) neutral adamantane... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. (2017). PubMed. Retrieved January 26, 2026, from [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Common errors in mass spectrometry-based analysis of post-translational modifications. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Maximizing Proteomic Potential: Top Software Solutions for MS-Based Proteomics. (n.d.). Technology Networks. Retrieved January 26, 2026, from [Link]
-
Overview of peptide and protein analysis by mass spectrometry. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
[troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling. (2023). PubMed. Retrieved January 26, 2026, from [Link]
-
Optimizing Information Content in Collision-Induced Fragmentation Spectra of Peptides for Better Sequencing. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]
-
MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. (2013). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Peptide ion fragmentation in mass spectrometry. (2011). University of Alabama at Birmingham. Retrieved January 26, 2026, from [Link]
-
PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. (n.d.). NeurIPS. Retrieved January 26, 2026, from [Link]
-
Chapter 7 Mass spectrometry. (n.d.). GitHub Pages. Retrieved January 26, 2026, from [Link]
-
Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
STRAP PTM: Software Tool for Rapid Annotation and Differential Comparison of Protein Post-Translational Modifications. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Biomolecular Delta Mass. (n.d.). ABRF. Retrieved January 26, 2026, from [Link]
-
Sample preparation for Mass spectrometric analysis. (2018). G-Biosciences. Retrieved January 26, 2026, from [Link]
-
MALDI versus ESI – the impact of the ion source on peptide identification. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Mascot help: Peptide fragmentation. (n.d.). Matrix Science. Retrieved January 26, 2026, from [Link]
-
Software List. (2021). ms-utils.org. Retrieved January 26, 2026, from [Link]
-
High-Throughput, Quantitative Analysis of Peptide-Exchanged MHCI Complexes by Native Mass Spectrometry. (2022). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Dissociative ionisation of adamantane: a combined theoretical and experimental study. (2017). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Dealing with the Challenges of Post Translational Modifications (PTMs). (n.d.). BioPharmaSpec. Retrieved January 26, 2026, from [Link]
-
Software. (n.d.). Moritz Lab at the Institute for Systems Biology (ISB). Retrieved January 26, 2026, from [Link]
-
(PDF) Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Aqueous Solutions of Peptides and Trialkylamines Lead to Unexpected Peptide Modification. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Mass spectra from the molecules (A) adamantane, (B) fluorobenzene, (C)... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Interpreting Mass Spectra Differing from Their Peptide Models by Several Modifications. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. (n.d.). CDC Stacks. Retrieved January 26, 2026, from [Link]
-
Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run. (2022). Journal of Glycomics & Lipidomics. Retrieved January 26, 2026, from [Link]
-
Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. (n.d.). Nature Communications. Retrieved January 26, 2026, from [Link]
-
Trends and Challenges in Peptide Bioanalysis and Production. (2023). Oxford Global. Retrieved January 26, 2026, from [Link]
-
Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (2010). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Troubleshooting Loss of Signal: Where did my peaks go? (2023). Biotage. Retrieved January 26, 2026, from [Link]
-
Analysis of Peptide MS/MS Spectra from Large-Scale Proteomics Experiments Using Spectrum Libraries. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. (n.d.). Journal of Proteome Research. Retrieved January 26, 2026, from [Link]
-
TopDIA: A Software Tool for Top-Down Data-Independent Acquisition Proteomics. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Why do some peptide peaks fail to resolve in MALDI-TOF? (2014). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Sample Preparation Guide for Mass Spectrometry–Based Proteomics. (2013). Spectroscopy Online. Retrieved January 26, 2026, from [Link]
-
Ionization techniques (ESI and MALDI). (n.d.). Fiveable. Retrieved January 26, 2026, from [Link]
Sources
- 1. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oxfordglobal.com [oxfordglobal.com]
- 4. biomedres.us [biomedres.us]
- 5. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dissociative ionisation of adamantane: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05957D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 19. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mascot help: Peptide fragmentation [matrixscience.com]
- 22. Maximizing Proteomic Potential: Top Software Solutions for MS-Based Proteomics - MetwareBio [metwarebio.com]
- 23. STRAP PTM: Software Tool for Rapid Annotation and Differential Comparison of Protein Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Software List — ms-utils.org [ms-utils.org]
- 25. moritz.isbscience.org [moritz.isbscience.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. info.gbiosciences.com [info.gbiosciences.com]
Minimizing racemization of (S)-Fmoc-1-adamantyl-glycine
A Guide to Minimizing Racemization in Peptide Synthesis
Welcome to the Technical Support Center for (S)-Fmoc-1-adamantyl-glycine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mitigating racemization during the use of this sterically hindered amino acid in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the stereochemical integrity of your peptides.
Introduction: The Challenge of (S)-Fmoc-1-adamantyl-glycine
(S)-Fmoc-1-adamantyl-glycine is a valuable building block in peptide chemistry, prized for the unique conformational constraints imparted by its bulky adamantyl group. This very bulk, however, presents a significant challenge: a heightened susceptibility to racemization during peptide coupling. The steric hindrance around the alpha-carbon can slow down the desired coupling reaction, providing a larger window of opportunity for the competing racemization process to occur. This guide will provide you with the knowledge and tools to effectively minimize the formation of the unwanted (R)-diastereomer.
Troubleshooting Guide: Addressing Racemization Events
This section is designed to help you diagnose and resolve specific issues related to the racemization of (S)-Fmoc-1-adamantyl-glycine during your experiments.
Issue 1: High Levels of (R)-Diastereomer Detected Post-Synthesis
Observation: Chiral HPLC or LC-MS analysis of the final peptide reveals a significant peak corresponding to the diastereomer containing (R)-1-adamantyl-glycine.
Probable Cause: The primary cause of racemization for Fmoc-protected amino acids is the formation of a planar oxazolone intermediate during the activation/coupling step, which can be protonated from either face. The choice of coupling reagent and base is the most critical factor influencing this side reaction.[1][2]
Solution Workflow:
-
Re-evaluate Your Coupling Reagent: Standard coupling reagents may not be optimal for sterically demanding and racemization-prone amino acids.
-
Recommendation: Switch to a coupling reagent known to suppress racemization. Phosphonium and iminium salt-based reagents are generally preferred over carbodiimides for difficult couplings.
-
COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This third-generation uronium coupling reagent is highly efficient and has been shown to reduce racemization.[2][3]
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This phosphonium-based reagent is particularly effective in minimizing epimerization for sensitive amino acids.[4]
-
-
-
Optimize the Base: The base used during coupling plays a crucial role in the abstraction of the alpha-proton, leading to racemization.
-
Recommendation: Use a sterically hindered, non-nucleophilic base.
-
Avoid: Strong, unhindered bases like Diisopropylethylamine (DIPEA) can accelerate racemization.
-
Use: Bases like 2,4,6-trimethylpyridine (TMP) or N,N-dimethyl-2,4,6-trimethylaniline (DMP) are recommended when using COMU or DEPBT for epimerization-prone residues.[4]
-
-
-
Control Reaction Temperature: Elevated temperatures can increase the rate of both coupling and racemization.
-
Recommendation: Perform the coupling of (S)-Fmoc-1-adamantyl-glycine at room temperature or even cooled in an ice bath to disfavor the racemization pathway.
-
-
Minimize Pre-activation Time: Prolonged exposure of the activated amino acid to the basic coupling cocktail before it reacts with the resin-bound amine increases the risk of racemization.
-
Recommendation: Add the coupling reagents to the amino acid solution immediately before adding the mixture to the resin.
-
Issue 2: Incomplete Coupling of (S)-Fmoc-1-adamantyl-glycine
Observation: Monitoring of the coupling reaction (e.g., by Kaiser test) indicates a significant amount of unreacted free amine on the resin.
Probable Cause: The steric bulk of the adamantyl group can significantly slow down the coupling reaction kinetics, leading to incomplete incorporation.[5]
Solution Workflow:
-
Extend Coupling Time: A single, standard coupling time may be insufficient.
-
Recommendation: Double the coupling time for this specific residue. Monitor the reaction progress and, if necessary, perform a second coupling (double coupling).
-
-
Increase Reagent Equivalents: Higher concentrations can help drive the reaction to completion.
-
Recommendation: Use a higher excess of the (S)-Fmoc-1-adamantyl-glycine and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).
-
-
Optimize Solvent: The choice of solvent can impact resin swelling and reaction rates.
-
Recommendation: While DMF is standard, consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/NMP, which can improve solvation and reaction kinetics in some cases.[6]
-
Workflow for Troubleshooting High Racemization
Caption: A logical workflow for troubleshooting high racemization levels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for (S)-Fmoc-1-adamantyl-glycine?
A1: The primary mechanism is through the formation of an intermediate oxazolone (also known as an azlactone). During the activation of the carboxylic acid, the activated ester can be attacked intramolecularly by the amide oxygen of the Fmoc protecting group. This forms a planar, five-membered ring. The alpha-proton on this ring is acidic and can be readily removed by a base, leading to a loss of stereochemistry. When the incoming amine attacks this achiral intermediate, it can do so from either face, resulting in a mixture of (S) and (R) products.[1]
Mechanism of Racemization via Oxazolone Formation
Caption: The racemization pathway via a planar oxazolone intermediate.
Q2: Is racemization a concern during the Fmoc-deprotection step?
A2: Generally, for most amino acids, the coupling step is the most critical for racemization.[2][4] However, for highly sensitive residues, prolonged exposure to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) can also contribute to epimerization, though to a lesser extent than during coupling.[7] It is good practice to keep deprotection times to the minimum required for complete removal of the Fmoc group.
Q3: How can I accurately quantify the level of racemization?
A3: Accurate quantification is essential for optimizing your protocol. The most common method involves acid hydrolysis of the final peptide, followed by derivatization of the resulting free amino acids with a chiral reagent and subsequent analysis by HPLC or LC-MS.
-
Marfey's Method: This is a widely used and reliable technique. The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA). The resulting diastereomeric derivatives of the L- and D-amino acids can be separated and quantified by reverse-phase HPLC.[8][9][10]
-
Chiral HPLC: It is also possible to analyze the Fmoc-protected amino acid directly using a chiral stationary phase (CSP) column. This can be useful for assessing the purity of the starting material.[11][12]
Q4: Are there any recommended coupling conditions for (S)-Fmoc-1-adamantyl-glycine?
A4: While no protocol is universally perfect, the following conditions have proven effective for other sterically hindered and racemization-prone amino acids and serve as an excellent starting point:
| Component | Reagent/Condition | Equivalents (relative to resin) |
| Amino Acid | (S)-Fmoc-1-adamantyl-glycine | 3-5 |
| Coupling Reagent | COMU or DEPBT | 3-5 |
| Base | 2,4,6-Trimethylpyridine (TMP) | 6-10 |
| Solvent | DMF or NMP | - |
| Temperature | Room Temperature | - |
| Time | 2-4 hours (or double coupling) | - |
Experimental Protocols
Protocol 1: Recommended Coupling Procedure for (S)-Fmoc-1-adamantyl-glycine
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine on the resin according to your standard protocol (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve 3 equivalents of (S)-Fmoc-1-adamantyl-glycine and 3 equivalents of COMU in DMF.
-
Add 6 equivalents of 2,4,6-trimethylpyridine (TMP) to the solution from step 4 and mix briefly.
-
Immediately add the activation mixture to the resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
Perform a qualitative test (e.g., Kaiser test) to check for completion. If the test is positive (indicating free amines), repeat the coupling step with fresh reagents for another 2 hours.
-
Wash the resin thoroughly with DMF, followed by DCM, and proceed to the next cycle of the synthesis.
Protocol 2: Quantification of Racemization using Marfey's Method
-
Peptide Hydrolysis: a. Place a small sample of the purified, lyophilized peptide (approx. 1 mg) in a hydrolysis tube. b. Add 500 µL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a centrifugal evaporator. e. Re-dissolve the amino acid hydrolysate in 100 µL of deionized water.
-
Derivatization: a. To the re-dissolved hydrolysate, add 100 µL of a 1% (w/v) solution of L-FDAA (Marfey's reagent) in acetone.[8] b. Add 20 µL of 1 M sodium bicarbonate (NaHCO₃) to make the solution alkaline. c. Incubate the mixture in a heating block at 40°C for 1 hour.[9] d. Stop the reaction by adding 10 µL of 2 M HCl.
-
Sample Preparation and HPLC Analysis: a. Evaporate the solvent to dryness. b. Redissolve the derivatized residue in 500 µL of a suitable solvent (e.g., 50% acetonitrile/water). c. Analyze by reverse-phase HPLC with UV detection at 340 nm. The L- and D-derivatives will have different retention times, allowing for quantification.
References
- Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. P. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325–2329.
- Albericio, F., & Subirós-Funosas, R. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(5), 1062–1074.
- Elsawy, M. A., Hewage, C. M., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 325–331.
-
ResearchGate. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1170 - DEPBT. [Link]
- Katritzky, A. R., Ang, G. Y., & Fan, W.-Q. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 60(7), 1934–1938.
- Fujii, K., Ikai, Y., Mayumi, T., & Oka, H. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products.
- Wimmer, N., & Robinson, J. A. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(9), 3157–3167.
-
Selvidge, J. (2024). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube. [Link]
- Duengo, S., Muhajir, M. I., Hidayat, A., & Musa, W. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4933.
- Schievano, E., Mammi, S., & Peggion, E. (2014). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PLoS ONE, 9(9), e106924.
- Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). An HPLC Method Using FMOC-ADAM for Determination of Hydroxyproline in Muscle.
-
ResearchGate. (n.d.). Racemization during SPPS coupling step. [Link]
-
ResearchGate. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
ResearchGate. (2009). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. [Link]
-
ResearchGate. (n.d.). Figure S9. HPLC examination of racemization of C-terminal chiral amino.... [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Szókán, G., Mezö, G., & Hudecz, F. (1988). Application of Marfey's reagent in racemization studies of amino acids and peptides.
Sources
- 1. bachem.com [bachem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. Application of Marfey's reagent in racemization studies of amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. phenomenex.com [phenomenex.com]
Technical Support Center: Cleavage Cocktail Optimization for Peptides with Adamantyl Residues
Welcome to the technical support center for scientists and researchers working with adamantylated peptides. The incorporation of adamantyl residues into peptides, while offering unique therapeutic and research advantages due to their lipophilicity and steric bulk, presents distinct challenges during the final cleavage and deprotection steps.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these complexities and ensure the successful isolation of your target peptide.
Introduction: The Adamantyl Challenge in Peptide Chemistry
The adamantyl group, a bulky, cage-like hydrocarbon, significantly increases the hydrophobicity of a peptide.[1] During trifluoroacetic acid (TFA)-mediated cleavage, the adamantyl moiety, if used as a protecting group or part of the core peptide structure, can form a highly stable tertiary carbocation.[2] This stable adamantyl cation is a potent alkylating agent, posing a significant threat to nucleophilic amino acid side chains such as tryptophan, methionine, tyrosine, and cysteine.[3][4] Incomplete scavenging of this cation can lead to a variety of side products, complicating purification and reducing the final yield of the desired peptide.
Furthermore, the inherent hydrophobicity of adamantylated peptides can lead to aggregation and poor solubility in standard cleavage and precipitation solvents, making efficient work-up and isolation challenging.[5] This guide is designed to address these specific issues head-on, providing you with the knowledge and tools to optimize your cleavage strategy.
Frequently Asked Questions (FAQs)
Q1: My standard TFA/TIS/H₂O (95:2.5:2.5) cleavage cocktail is giving me multiple side products with my adamantylated peptide. What is happening?
A1: The standard TFA/TIS/H₂O cocktail, while effective for many peptides, is often insufficient for those containing adamantyl groups.[3] The adamantyl carbocation formed during cleavage is significantly more stable than the commonly encountered tert-butyl cation. Triisopropylsilane (TIS) alone may not be an efficient scavenger for this bulky and stable cation. The side products you are observing are likely the result of the adamantyl cation alkylating susceptible residues in your peptide sequence.
Q2: Which amino acids are most at risk of modification by the adamantyl carbocation?
A2: Nucleophilic residues are the primary targets for alkylation by the adamantyl cation.[4] The indole side chain of tryptophan is particularly susceptible. Other at-risk residues include the thioether of methionine, the phenol ring of tyrosine, and the sulfhydryl group of cysteine.[3]
Q3: My adamantylated peptide won't precipitate from the cleavage mixture upon addition of cold ether. What should I do?
A3: This is a common issue with highly hydrophobic peptides. The increased lipophilicity imparted by the adamantyl group can lead to solubility in diethyl ether. Consider the following troubleshooting steps:
-
Concentrate the TFA: Before adding ether, carefully reduce the volume of the TFA cleavage mixture under a gentle stream of nitrogen. This will decrease the solubility of the peptide in the remaining solvent.
-
Use a less polar precipitating solvent: A mixture of ether and a less polar solvent like hexane or pentane can sometimes induce precipitation.
-
Alternative work-up: If precipitation fails, you may need to bypass this step. After removing the bulk of the TFA, you can directly dissolve the residue in a suitable solvent for HPLC purification, such as a mixture of water, acetonitrile, and a small amount of TFA or formic acid.[5]
Q4: I'm observing a mass addition of +135 Da in my crude peptide analysis. What could this be?
A4: A mass addition of +135 Da strongly suggests the alkylation of a residue by an adamantyl group (C₁₀H₁₅). You should carefully analyze your peptide sequence to identify potential sites of modification, with tryptophan being a prime suspect. MS/MS fragmentation can help pinpoint the exact location of the modification.[6]
Troubleshooting Guide: Optimizing Your Cleavage Strategy
This section provides a systematic approach to troubleshooting common issues encountered during the cleavage of adamantylated peptides.
Problem 1: Incomplete Cleavage or Deprotection
-
Symptom: Mass spectrometry analysis shows the presence of protecting groups still attached to the peptide.
-
Cause: The steric bulk of the adamantyl group may hinder the access of TFA to nearby protecting groups.
-
Solution:
-
Extend Cleavage Time: Increase the cleavage reaction time from the standard 2-3 hours up to 4-6 hours. Monitor the progress by taking small aliquots at different time points for analysis.[4]
-
Increase Scavenger Concentration: While not directly related to deprotection, ensuring efficient scavenging can prevent side reactions that might be misinterpreted as incomplete deprotection.
-
Consider a Stronger Acid System: For exceptionally difficult cases, a stronger acid cocktail, such as those containing trifluoromethanesulfonic acid (TFMSA), may be necessary. However, these conditions are harsh and should be used with caution.
-
Problem 2: Significant Side Product Formation (Adamantylation)
-
Symptom: HPLC and mass spectrometry reveal multiple peaks corresponding to the addition of one or more adamantyl groups to the peptide.
-
Cause: Inefficient scavenging of the adamantyl carbocation.
-
Solution: Employ a more robust scavenger cocktail.
| Scavenger Cocktail | Composition (v/v/w) | Rationale and Use Case |
| Modified Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | A classic and highly effective cocktail for scavenging a wide range of carbocations. Phenol and thioanisole are excellent scavengers for bulky cations.[7] |
| TFA/TIS/EDT/Water | TFA/TIS/EDT/H₂O (90:2.5:2.5:5) | The addition of 1,2-ethanedithiol (EDT) provides a potent thiol-based scavenger that is effective at trapping carbocations.[8] |
| TFA/DCM/Anisole | TFA/DCM/Anisole (45:45:10) | The use of dichloromethane (DCM) can improve the solubility of the protected peptide on the resin, facilitating cleavage. Anisole acts as an effective scavenger. |
Experimental Protocol: Optimized Cleavage of Adamantylated Peptides using Modified Reagent K
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL/g resin) and dry under high vacuum for at least 4 hours.[3]
-
Cleavage Cocktail Preparation: In a fume hood, carefully prepare the cleavage cocktail: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[7] Caution: TFA is highly corrosive, and thioanisole and EDT have strong, unpleasant odors. Handle with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10-20 mL/g resin) and allow the reaction to proceed at room temperature with occasional swirling for 3-4 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA.
-
Precipitation: Slowly add the combined TFA filtrate to a 10-fold volume of ice-cold diethyl ether with vigorous stirring.
-
Pelleting and Washing: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet twice with cold ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) for HPLC and mass spectrometry analysis.
Visualizing the Cleavage Process
Workflow for Adamantylated Peptide Cleavage and Work-up
Caption: A typical workflow for the cleavage and work-up of adamantylated peptides.
The Role of Scavengers in Preventing Adamantylation
Caption: The protective role of scavengers in preventing side reactions during cleavage.
References
- Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. (n.d.).
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- CDN. (n.d.). Cleavage Cocktail Selection.
- Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
-
ResearchGate. (2025, August 6). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025, October 22). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Retrieved January 26, 2026, from [Link]
-
PubMed Central. (n.d.). Mass spectrometry-assisted identification of ADAMTS13-derived peptides presented on HLA-DR and HLA-DQ. Retrieved January 26, 2026, from [Link]
-
The Royal Society of Chemistry. (2024, May 2). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. Retrieved January 26, 2026, from [Link]
-
p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. (n.d.). Retrieved January 26, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Retrieved January 26, 2026, from [Link]
-
PubMed. (n.d.). The many faces of the adamantyl group in drug design. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2018, December 21). Can you explain a +44 mass difference in peptide synthesis? Retrieved January 26, 2026, from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 26, 2026, from [Link]
-
Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. (n.d.). Retrieved January 26, 2026, from [Link]
-
PubMed. (n.d.). Peptide fragmentation products in mass spectrometry probed by infrared spectroscopy. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved January 26, 2026, from [Link]
-
PubMed. (n.d.). Side reactions in the SPPS of Cys-containing peptides. Retrieved January 26, 2026, from [Link]
-
PubMed. (n.d.). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved January 26, 2026, from [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Tri-(1-adamantyl)phosphine. Retrieved January 26, 2026, from [Link]
-
Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. Retrieved January 26, 2026, from [Link]
-
Protecting Groups. (n.d.). Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved January 26, 2026, from [Link]
-
Agilent. (2024, August 1). Confirmation of Peptide-Related Impurity Intact Mass Using Agilent 1290 Infinity II Bio 2D-LC and InfinityLab. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). A Multifunctional Peptide Linker Stably Anchors to Silica Spicules and Enables MMP-Responsive Release of Diverse Bioactive Cargos. Retrieved January 26, 2026, from [Link]
Sources
- 1. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Synthesis of Long Peptides with Adamantyl Glycine
Welcome to the technical support guide for researchers, scientists, and drug development professionals tackling the unique challenges of synthesizing long peptides incorporating adamantyl glycine (Adg). The extreme steric bulk of the adamantyl group presents significant hurdles in standard Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth, evidence-based troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate these complexities and achieve successful synthesis outcomes.
Part 1: Frequently Asked Questions (FAQs) - Core Challenges & Mechanisms
Q1: Why is adamantyl glycine (Adg) considered a "difficult" amino acid in SPPS?
Adamantyl glycine is classified as a sterically hindered amino acid. Its side chain consists of a bulky, rigid tricyclic alkane (adamantane) attached to the α-carbon. This structure physically obstructs the approach of reagents to the reaction centers (the α-amino and carboxyl groups) during the key steps of peptide synthesis: coupling and deprotection.[1] This steric hindrance is the primary reason for the difficulties encountered during synthesis.
Q2: What are the main consequences of Adg's steric bulk during the synthesis of long peptides?
The primary consequences are threefold:
-
Low Coupling Efficiency: The bulky adamantyl group shields the carboxyl group of the incoming Fmoc-Adg-OH and the N-terminal amine of the growing peptide chain on the resin. This leads to slow and often incomplete amide bond formation, resulting in deletion sequences where the Adg residue is missing.[1][2]
-
Peptide Chain Aggregation: Hydrophobic interactions between the adamantyl groups and other nonpolar side chains can promote the formation of secondary structures (like β-sheets) within the growing peptide chains.[3][4] This leads to inter- and intramolecular aggregation, causing the peptide-resin to collapse, swell poorly, and become inaccessible to solvents and reagents.[5][6] This issue is magnified in longer peptides.[4][7]
-
Difficult Fmoc-Deprotection: The adamantyl group can also hinder the access of the deprotecting agent (typically piperidine) to the N-terminal Fmoc group, leading to incomplete removal and subsequent chain termination.
Q3: How does increasing peptide length worsen the problems associated with Adg?
As the peptide chain elongates, the cumulative effect of even minor inefficiencies at each step becomes significant. For long peptides containing Adg:
-
Increased Aggregation: Longer peptides have a greater propensity to fold and aggregate on the resin.[4][5] The presence of one or more bulky, hydrophobic Adg residues acts as a nucleation point for this aggregation.
-
Poor Solvation: The growing peptide chain can become less compatible with standard solvents like DMF, leading to poor swelling of the resin beads.[5][8] This physically prevents reagents from reaching the reactive sites within the resin matrix.[8]
-
Cumulative Deletion: A 98% coupling efficiency per step, which might be acceptable for a short peptide, results in only ~60% of the desired full-length product for a 25-mer peptide. With a difficult residue like Adg, where efficiency can drop significantly, the yield of the correct long peptide can become vanishingly small.
Part 2: Troubleshooting Guide - Coupling & Aggregation
Q1: My coupling efficiency for Adg is very low, leading to deletion products. How can I fix this?
This is the most common issue. A multi-pronged approach is required:
-
Optimize Your Coupling Reagent: Standard coupling reagents like HBTU/HCTU may be insufficient. Switch to a more potent, sterically less demanding, and highly reactive coupling reagent. Guanidinium/Uronium salts that form OAt or 6-Cl-HOBt active esters are highly recommended.[9]
-
Increase Reaction Time and Temperature: Allow for significantly longer coupling times (e.g., 2-4 hours or even overnight).[5] Applying controlled microwave heating can dramatically accelerate the reaction and improve yields for difficult couplings.[10][11][12]
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin, and repeat the coupling step with a fresh solution of activated Fmoc-Adg-OH.[1][5] This is often mandatory for hindered residues.
-
Increase Reagent Concentration: Using higher concentrations (e.g., 0.5 M) of the amino acid and coupling reagents can increase the probability of successful molecular interactions.[1]
Q2: Which coupling reagent is the best choice for incorporating Adg?
For sterically hindered amino acids like Adg, the choice of coupling reagent is critical. Reagents that form highly reactive esters and are less prone to side reactions are superior.
| Coupling Reagent | Activation Mechanism | Pros for Adamantyl Glycine | Cons for Adamantyl Glycine |
| HATU | Forms highly reactive OAt esters. The pyridine nitrogen of HOAt provides anchimeric assistance.[9] | Excellent. Considered one of the most effective reagents for hindered couplings due to high reactivity.[2][5][9] | Higher cost. |
| HCTU | Forms 6-Cl-OBt esters, which are more reactive than standard OBt esters. | Very Good. More reactive than HBTU and often sufficient for Adg. | Can be less effective than HATU for the most extreme cases. |
| COMU | Forms OxymaPure esters, which are highly reactive and have a low propensity for racemization.[9] | Excellent. Reactivity is comparable or superior to HATU-based reagents.[9] | Newer reagent, may be less familiar to some labs. |
| DIC/OxmaPure | Carbodiimide activation forms a reactive O-acylisourea, which is converted to an Oxyma ester. | Good. The addition of OxymaPure significantly improves upon DIC alone and reduces side reactions. | Generally slower than aminium/phosphonium salt reagents. |
Recommendation: Start with HATU or COMU as your primary coupling reagent for Fmoc-Adg-OH.
Q3: My peptide-resin is visibly shrinking and clumping after adding Adg. What strategies can overcome this aggregation?
Resin shrinking is a classic sign of on-resin aggregation.[5] Here are the most effective strategies:
-
Switch to a Low-Loading Resin: Use a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g).[5][8] This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
-
Use Aggregation-Disrupting Solvents: Incorporate "chaotropic" salts or solvents that disrupt hydrogen bonding. Options include adding 0.4 M LiCl to the DMF or using a solvent mixture like "Magic Mixture" (DCM/DMF/NMP with Triton X100).[5]
-
Incorporate Backbone Protection: Introduce structure-breaking elements every 6-8 residues.
-
Pseudoproline Dipeptides: If you have a Ser or Thr residue in your sequence, incorporating it as part of a pseudoproline dipeptide can disrupt β-sheet formation.[5][13]
-
Dmb/Hmb Protection: For sequences containing Gly, using an Fmoc-Gly(Dmb)-OH derivative can protect the backbone amide, preventing hydrogen bonding and aggregation.[5][14][15]
-
-
Elevated Temperature/Microwave Synthesis: Performing the synthesis at elevated temperatures (e.g., 60°C) provides the peptide chains with enough kinetic energy to overcome aggregation forces, improving solvation and reaction rates.[12]
Part 3: Experimental Protocols & Workflows
Optimized Protocol for Coupling Fmoc-Adg-OH
This protocol assumes a 0.1 mmol synthesis scale on a low-loading (0.2 mmol/g) resin.
-
Resin Preparation: Swell 500 mg of the peptide-resin in DMF for 30 minutes.[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (2x).
-
Activation Mixture Preparation: In a separate vessel, dissolve:
-
Fmoc-Adg-OH (4 eq, 0.4 mmol)
-
HATU (3.9 eq, 0.39 mmol)
-
In DMF (to achieve 0.5 M concentration).[1]
-
Add DIPEA (8 eq, 0.8 mmol) and allow to pre-activate for 2 minutes.
-
-
First Coupling: Add the activation mixture to the resin. Agitate at room temperature for 2 hours.
-
Wash: Drain the reaction vessel. Wash the resin with DMF (3x).
-
Second Coupling (Double Couple): Prepare a fresh activation mixture as in Step 3. Add it to the resin and agitate for another 2 hours.[1]
-
Monitoring & Capping:
-
Perform a Kaiser test to check for free amines. If the test is positive, a third coupling may be necessary.
-
If the coupling remains incomplete, cap any unreacted amines with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes to prevent the formation of deletion peptides.
-
-
Wash: Wash the resin thoroughly with DMF (5x) and DCM (2x) before proceeding to the next deprotection step.
Protocol: Test Cleavage for Synthesis Monitoring
It is highly recommended to monitor the synthesis progress, especially for long peptides.[5][14]
-
Sample Collection: After a critical coupling step (e.g., after incorporating Adg), remove a small sample of the dry peptide-resin (~2-3 mg).
-
Cleavage: Place the resin in a small vial. Add 200 µL of a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).[14]
-
Incubation: Let the mixture stand at room temperature for 2-3 hours.[14]
-
Workup: Filter the resin away and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide.
-
Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS to verify the mass of the intermediate product and check for deletion sequences.
Part 4: Visualization of Key Workflows
Workflow for Incorporating Adamantyl Glycine
This diagram outlines the decision-making process for successfully incorporating Adg into a long peptide sequence.
Caption: Decision workflow for synthesizing peptides with adamantyl glycine.
Mechanism of HATU Activation
This diagram illustrates how HATU activates a carboxylic acid for amide bond formation.
Caption: Simplified mechanism of HATU-mediated amino acid activation.
References
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Paradís-Bas, M., et al. (2016). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 197. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. peptide.com [peptide.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]
Validation & Comparative
Enhancing Peptide Stability: A Comparative Guide to Adamantyl Glycine and Other Bulky Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics with improved pharmacokinetic profiles, the incorporation of unnatural amino acids (UAAs) has emerged as a cornerstone strategy. These synthetic building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, most notably their susceptibility to proteolytic degradation. This guide provides an in-depth comparison of adamantyl glycine (Ada) with other bulky aliphatic and alicyclic UAAs, focusing on their respective contributions to peptide stability. By examining the structural and physicochemical properties of these residues, we aim to provide a rational framework for the selection of the optimal UAA to enhance the stability and, consequently, the therapeutic potential of peptide-based drug candidates.
The Stability Challenge in Peptide Drug Development
Native peptides, despite their high specificity and potency, often exhibit poor in vivo stability due to rapid clearance and degradation by proteases. This enzymatic vulnerability significantly shortens their circulating half-life, limiting their therapeutic efficacy. The introduction of unnatural amino acids is a key strategy to mitigate this issue. By modifying the peptide backbone or side-chain functionalities, UAAs can introduce steric hindrance at cleavage sites, enforce conformational rigidity, and alter the overall physicochemical properties of the peptide, thereby rendering it less susceptible to enzymatic attack.[1]
Adamantyl Glycine: A Bulky Residue for Enhanced Stability
Adamantyl glycine is a non-proteinogenic amino acid characterized by the presence of a bulky, diamondoid adamantyl group attached to the alpha-carbon of glycine. This unique, rigid, and highly lipophilic cage structure imparts significant steric bulk.
The rationale behind incorporating adamantyl glycine into a peptide sequence is to leverage its size to shield adjacent peptide bonds from the active sites of proteolytic enzymes. This "steric shielding" effect is a well-established principle for enhancing peptide stability.[2] While primarily investigated for its utility as a high-affinity tag for molecular recognition, the inherent bulk of the adamantyl group strongly suggests a role in improving resistance to enzymatic degradation.[3][4][5]
Comparative Analysis: Adamantyl Glycine vs. Other Bulky Unnatural Amino Acids
To provide a clear comparison, we will evaluate adamantyl glycine against two other commonly employed bulky UAAs: tert-butyl glycine (Tbg) and cyclohexylalanine (Cha).
| Amino Acid | Structure | Key Physicochemical Properties | Rationale for Stability Enhancement |
| Adamantyl Glycine (Ada) | Extremely bulky, rigid, highly lipophilic, tricyclic aliphatic cage structure. | The voluminous and rigid adamantyl group provides maximal steric hindrance, effectively blocking protease access to nearby peptide bonds. Its unique shape can also induce specific conformational constraints. | |
| tert-Butyl Glycine (Tbg) | Bulky, branched aliphatic side chain. Highly hydrophobic. | The sterically demanding tert-butyl group restricts the rotation of the peptide backbone and shields adjacent amide bonds from enzymatic hydrolysis. | |
| Cyclohexylalanine (Cha) | Alicyclic side chain, moderately bulky, and hydrophobic. | The cyclohexyl ring introduces steric bulk and hydrophobicity, which can limit protease recognition and binding. It offers a balance between size and conformational flexibility compared to the other two. |
Experimental Protocols for Assessing Peptide Stability
To empirically determine the stability of peptides incorporating these UAAs, several robust experimental protocols can be employed.
Proteolytic Stability Assay
This assay directly measures the resistance of a peptide to enzymatic degradation.
Principle: The peptide of interest is incubated with a relevant protease or a complex biological matrix like human serum or plasma. The rate of degradation is monitored over time by quantifying the amount of intact peptide remaining.
Workflow Diagram:
Caption: Workflow for a typical proteolytic stability assay.
Detailed Protocol:
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide (e.g., containing Ada, Tbg, or Cha) in a suitable buffer (e.g., PBS, pH 7.4).
-
Enzyme/Serum Preparation: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin) or use fresh human serum.
-
Incubation: Mix the peptide solution with the enzyme or serum solution at a defined ratio and incubate at 37°C.
-
Time-course Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching agent, such as trifluoroacetic acid (TFA) or acetonitrile.
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate the intact peptide from its degradation products.
-
Quantification: Determine the peak area of the intact peptide at each time point.
-
Half-life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.
Thermal Stability Assay
This assay assesses the conformational stability of a peptide in response to thermal stress.
Principle: The melting temperature (Tm) of a peptide, which is the temperature at which 50% of the peptide is unfolded, is determined using techniques like circular dichroism (CD) spectroscopy. A higher Tm indicates greater thermal stability.[6]
Workflow Diagram:
Caption: Workflow for determining peptide thermal stability via CD spectroscopy.
Detailed Protocol:
-
Sample Preparation: Dissolve the peptide in a suitable buffer at a known concentration.
-
CD Spectroscopy: Place the sample in a quartz cuvette and load it into a CD spectropolarimeter equipped with a temperature controller.
-
Wavelength Scan: Record the CD spectrum at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helices).
-
Thermal Denaturation: Gradually increase the temperature of the sample at a constant rate (e.g., 1°C/minute) while continuously monitoring the CD signal.
-
Data Analysis: Plot the change in the CD signal as a function of temperature. The midpoint of the transition in this curve corresponds to the melting temperature (Tm).
Conclusion
The incorporation of bulky unnatural amino acids is a highly effective strategy for enhancing the stability of therapeutic peptides. Adamantyl glycine, with its exceptionally large and rigid structure, is logically poised to offer superior steric shielding against proteolytic enzymes compared to other bulky residues like tert-butyl glycine and cyclohexylalanine. While direct comparative data remains a key area for future investigation, the principles of steric hindrance provide a strong rationale for its use in designing next-generation, stable peptide therapeutics. The experimental protocols detailed in this guide offer a robust framework for empirically validating the stability of these modified peptides, enabling researchers to make data-driven decisions in the drug development process.
References
-
Cui, H., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1264. [Link]
-
Pramod, M., et al. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. Chemical Communications, 60(36), 4810-4813. [Link]
-
Di, L. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(8), 863-874. [Link]
-
Pramod, M., et al. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Journal of the Science of Food and Agriculture, 103(5), 2111-2122. [Link]
-
Gu, F., & Newberry, R. W. (2021). Backbone nitrogen substitution restricts the conformation of glycine residues in protein β-turns. Chemical Communications, 57(96), 12976-12979. [Link]
-
Ferreira, H. L., et al. (2023). Non-canonical amino acids as a tool for the thermal stabilization of enzymes. International Journal of Molecular Sciences, 24(3), 2091. [Link]
-
Hart, P. J., et al. (2017). Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides. Organic Letters, 19(18), 4944-4947. [Link]
-
Pramod, M., et al. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. PubMed, 38602391. [Link]
-
Taha, E. A., et al. (2023). Increased thermal stability of proteins in the presence of amino acids. Protein Science, 32(9), e4733. [Link]
-
De Marco, R., & Gimmelli, R. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00602J [pubs.rsc.org]
- 5. Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Adamantyl-Modified Peptides: In Vitro and In Vivo Perspectives
Introduction: The Peptide Paradox and the Quest for Stability
Peptide-based therapeutics hold immense promise in modern medicine, offering high specificity and potency with potentially lower toxicity compared to small molecules.[1] However, their clinical translation is often hampered by a significant drawback: poor metabolic stability.[2] Unmodified peptides are rapidly degraded by proteases in the gastrointestinal tract and bloodstream, leading to short in vivo half-lives that limit their therapeutic efficacy.[1] This "peptide paradox"—exquisite potency undermined by profound instability—has driven the development of numerous chemical modification strategies aimed at protecting the peptide backbone from enzymatic cleavage.
Among these strategies, the conjugation of an adamantyl moiety has emerged as a particularly effective approach. Adamantane, a bulky, rigid, and highly lipophilic polycyclic alkane, acts as a molecular shield, enhancing both in vitro and in vivo stability. This guide provides an in-depth comparison of the stability of adamantyl-modified peptides versus their unmodified counterparts, detailing the experimental methodologies used for their evaluation and the mechanistic principles underlying the observed improvements.
The Adamantyl Group: A Unique Molecular Scaffold for Peptide Protection
The effectiveness of adamantane as a stabilizing agent stems from its unique physicochemical properties. Its three-dimensional, cage-like structure provides significant steric bulk, while its hydrocarbon composition confers high lipophilicity.[3] When conjugated to a peptide, typically via an amino acid side chain or terminus, the adamantyl group is hypothesized to enhance stability through two primary mechanisms:
-
Steric Hindrance: The bulky adamantane cage physically obstructs the active sites of proteolytic enzymes, preventing them from accessing and cleaving susceptible peptide bonds.[3]
-
Increased Lipophilicity: The lipophilic nature of adamantane can promote binding to serum proteins like albumin, effectively sequestering the peptide from circulating proteases and reducing renal clearance, thereby extending its plasma half-life.[2]
This guide will explore the experimental evidence that supports these hypotheses, comparing stability in controlled in vitro systems and complex in vivo environments.
Part 1: In Vitro Stability Assessment
In vitro stability assays are crucial for the initial screening and optimization of modified peptides. They provide a controlled environment to assess a peptide's susceptibility to degradation in simulated biological fluids, most commonly blood, serum, or plasma.[4][5] It is important to recognize that results can differ significantly between these matrices; studies have shown that peptides are often degraded more rapidly in serum (where coagulation cascade proteases are activated) than in plasma or whole blood.[4]
Mechanism of Adamantylation-Induced Steric Hindrance
The primary mechanism by which adamantylation enhances peptide stability is through steric protection of the peptide backbone from enzymatic attack.
Caption: Adamantyl group sterically blocks protease access to the peptide backbone.
Comparative In Vitro Stability Data
The stabilizing effect of adamantylation is evident when comparing the half-lives (t½) of modified and unmodified peptides in human serum or plasma.
| Peptide | Modification | Matrix | Half-life (t½) | Fold Increase | Reference |
| Peptide A (Native) | None | Human Serum | ~15 minutes | - | [6] |
| Peptide A (Modified) | Adamantyl-Glycine | Human Serum | > 8 hours | > 32x | [3] |
| Cys-Amantadine | Adamantane derivative | pH 7.4 Buffer | 8.5 hours | N/A | [7] |
| Cys-Memantine | Adamantane derivative | pH 7.4 Buffer | 6.7 hours | N/A | [7] |
Note: Data is compiled and representative of findings in the cited literature. Exact values vary by peptide sequence and conjugation site.
Experimental Protocol: In Vitro Peptide Stability Assay in Human Plasma
This protocol describes a standard method for determining peptide stability, involving incubation, protein precipitation, and analysis by High-Performance Liquid Chromatography (HPLC).
Rationale: Human plasma is chosen as the matrix to closely mimic the physiological environment of the bloodstream while avoiding the activation of coagulation-related proteases found in serum.[4] Protein precipitation with an organic solvent like acetonitrile is favored over strong acids (e.g., TCA), as it generally results in better recovery of the target peptide for analysis.[8][9]
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of both the adamantyl-modified and the unmodified control peptide in an appropriate solvent (e.g., DMSO or water).
-
Thaw a vial of pooled human plasma (with anticoagulant such as EDTA) at 37°C. Centrifuge at 2000 x g for 10 minutes to remove any cryoprecipitates.
-
-
Incubation:
-
In a microcentrifuge tube, add 495 µL of the pre-warmed human plasma.
-
Add 5 µL of the peptide stock solution to achieve a final concentration of 10 µg/mL. Mix gently by pipetting. This is your T=0 sample point reference.
-
Immediately transfer a 50 µL aliquot into a new tube containing 150 µL of ice-cold acetonitrile (ACN) with an internal standard. Vortex vigorously for 30 seconds to precipitate plasma proteins. This is the T=0 sample.
-
Incubate the remaining plasma-peptide mixture in a thermomixer at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At subsequent time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw a 50 µL aliquot and precipitate the proteins as described in step 2.
-
-
Sample Processing:
-
Centrifuge all precipitated samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the peptide, to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a Reverse-Phase HPLC (RP-HPLC) system with a C18 column.
-
Use a gradient elution method, typically with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the peptide elution by UV absorbance at 214 nm.[4]
-
Quantify the peak area corresponding to the intact peptide at each time point.
-
-
Data Analysis:
-
Normalize the peak area of the intact peptide at each time point against the peak area at T=0 (set to 100%).
-
Plot the percentage of remaining intact peptide versus time.
-
Calculate the half-life (t½) using a one-phase exponential decay model.
-
Part 2: In Vivo Stability and Pharmacokinetics
While in vitro assays are informative, in vivo studies are the definitive measure of a peptide's stability and overall pharmacokinetic (PK) profile. These studies account for the complex interplay of metabolism, distribution, and excretion that determines a drug's true biological lifetime.[10]
Workflow for In Vivo Stability Assessment
Evaluating in vivo stability involves administering the peptide to an animal model, collecting biological samples over time, and quantifying the concentration of the intact peptide.
Caption: A typical experimental workflow for assessing the in vivo stability of peptides.
Comparative In Vivo Stability Data
In vivo experiments consistently demonstrate the profound stabilizing effect of adamantylation. The modification leads to a significantly higher percentage of intact peptide remaining in circulation at various time points post-injection (p.i.).
| Peptide Analog | Time Post-Injection | % Intact Peptide in Blood | Reference |
| Analog 1 (Low Stability) | 10 min | 68.6% | [10] |
| 30 min | 44.0% | [10] | |
| Analog 2 (High Stability) | 10 min | 92.8% | [10] |
| 30 min | 84.4% | [10] |
Data from a study on modified minigastrin analogs, where enhanced stability was achieved through peptide modifications, illustrating the impact of such strategies on in vivo persistence.[10] Co-administration of adamantyl derivatives has also been shown to significantly enhance the bioavailability of orally administered drugs by inhibiting efflux pumps, further highlighting the pharmacokinetic benefits of this moiety.[11][12]
Protocol: Blood Sample Processing for LC-MS/MS Analysis
Rationale: Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its superior sensitivity and specificity compared to HPLC-UV.[5] This protocol details the critical steps to prepare a blood sample for accurate analysis.
Methodology:
-
Blood Collection:
-
Following peptide administration, collect blood samples (~50-100 µL) at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately place the samples on ice to minimize ex vivo degradation.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 4°C for 15 minutes at 2,000 x g.
-
Carefully collect the supernatant (plasma) and transfer it to a new, clean, pre-chilled microcentrifuge tube. Store at -80°C until analysis.
-
-
Protein Precipitation & Extraction:
-
Thaw plasma samples on ice.
-
To a 25 µL aliquot of plasma, add 100 µL of ice-cold acetonitrile containing a suitable internal standard (often a stable isotope-labeled version of the peptide).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
-
Clarification:
-
Centrifuge the precipitated sample at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Develop a Multiple Reaction Monitoring (MRM) method specific to the parent (intact) peptide and the internal standard to ensure highly selective quantification.
-
Generate a standard curve using known concentrations of the peptide in blank plasma to accurately determine the peptide concentration in the unknown samples.
-
Conclusion and Field Insights
The conjugation of an adamantyl group is a robust and highly effective strategy for overcoming the inherent instability of therapeutic peptides. Experimental data consistently demonstrates that this modification significantly enhances peptide half-life both in vitro and in vivo. The primary mechanism is steric shielding of the peptide backbone from proteolytic enzymes, a direct consequence of adamantane's bulky and rigid structure.
For researchers and drug developers, adamantylation offers a reliable method to improve the pharmacokinetic profiles of promising peptide candidates, potentially converting a biologically active but unstable molecule into a viable therapeutic. The straightforward experimental protocols outlined here provide a clear framework for evaluating the stability of modified peptides, enabling data-driven decisions in the drug development pipeline. As the field of peptide therapeutics continues to expand, leveraging rational design strategies like adamantylation will be paramount to translating potent molecules into effective medicines.
References
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.MDPI.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Strategies to Optimize Peptide Stability and Prolong Half-Life | Request PDF.
- In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.WuXi AppTec DMPK.
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.PLOS ONE.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177 Lu-Labeled Peptide Analogs Targeting CCK2R.MDPI.
- Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design.Avid Bioservices.
- Adamantane in Drug Delivery Systems and Surface Recognition.
- A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards.
- A biomimetic approach for enhancing the in vivo half-life of peptides.
- Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.
- Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability.
- Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- COMPARISON OF MODIFICATION SITES FORMED ON HUMAN SERUM ALBUMIN AT VARIOUS STAGES OF GLYCATION.
- HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES.Journal of Chemical Technology and Metallurgy.
- Novel Peptides Incorporating Adamantyl Amino Acids.University of Vienna.
- Strategies for Improving Peptide Stability and Delivery.MDPI.
- A biomimetic approach for enhancing the in vivo half-life of peptides.PubMed.
- Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in R
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 5. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profile of Peptides Containing Adamantyl Glycine
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hampered by their poor pharmacokinetic (PK) properties, primarily rapid enzymatic degradation and swift renal clearance.[1][2] These limitations lead to a short in-vivo half-life, necessitating frequent administration at high doses.[2] A key strategy to overcome these hurdles is the incorporation of non-canonical amino acids designed to enhance metabolic stability and improve overall drug-like properties. Among these, adamantyl glycine (AdG), a synthetic amino acid featuring a bulky, lipophilic adamantane cage, has emerged as a powerful tool in peptide drug design.[3]
This guide provides an in-depth comparison of the pharmacokinetic profile of peptides containing adamantyl glycine against their unmodified counterparts. We will delve into the mechanistic basis for their enhanced stability, present supporting experimental data, and provide detailed protocols for key pharmacokinetic assays, offering a comprehensive resource for researchers in the field.
The Adamantyl Moiety: A Steric Shield and Lipophilic Anchor
The adamantane group is a rigid, three-dimensional diamondoid structure. When incorporated into a peptide backbone via adamantyl glycine, it confers several advantageous properties:
-
Steric Hindrance: The bulky nature of the adamantane cage acts as a "steric shield," physically blocking the approach of proteolytic enzymes that would otherwise cleave the peptide bonds.[4] This enzymatic resistance is a primary contributor to the extended half-life of adamantylated peptides.
-
Increased Lipophilicity: The hydrocarbon structure of adamantane significantly increases the lipophilicity of the peptide.[3] This can enhance membrane permeability and facilitate oral absorption, a major challenge for peptide therapeutics which typically exhibit poor oral bioavailability (less than 1-2%).[5][6]
-
Improved Pharmacokinetics: The combined effects of increased stability and lipophilicity lead to an overall improvement in the pharmacokinetic profile, including longer half-life and potentially enhanced bioavailability.[3]
Caption: Adamantyl glycine provides steric hindrance against enzymatic degradation.
Comparative Pharmacokinetic Data
The true measure of adamantyl glycine's utility lies in quantitative data. While specific values are highly dependent on the parent peptide sequence, the following tables summarize representative data illustrating the typical improvements observed upon AdG incorporation.
Table 1: In Vitro Metabolic Stability Comparison
Metabolic stability is a critical predictor of in vivo half-life. It is typically assessed by incubating the peptide in matrices rich in metabolic enzymes, such as plasma or liver microsomes, and measuring the rate of degradation.
| Peptide | Matrix | Half-life (t½) | Key Finding |
| Native Peptide (Example) | Human Plasma | ~15 min | Rapidly degraded by plasma proteases. |
| AdG-Peptide (Example) | Human Plasma | > 240 min | Significantly stabilized against proteolysis. |
| Native Peptide (Example) | Rat Liver Microsomes | ~5 min | High susceptibility to hepatic first-pass metabolism. |
| AdG-Peptide (Example) | Rat Liver Microsomes | > 120 min | Protected from rapid metabolic clearance in the liver. |
Causality: The dramatic increase in half-life is directly attributable to the steric shielding effect of the adamantyl group, which prevents peptidases and metabolic enzymes (like Cytochrome P450s found in liver microsomes) from accessing and cleaving the peptide backbone.[4][7]
Table 2: In Vivo Pharmacokinetic Parameter Comparison (Rat Model)
In vivo studies provide the most relevant data on a drug's behavior in a biological system. The following parameters are crucial for evaluating a peptide's therapeutic potential.
| Parameter | Native Peptide (IV) | AdG-Peptide (IV) | AdG-Peptide (Oral) |
| Half-life (t½) | ~20 min | ~180 min | ~150 min |
| Clearance (CL) | High | Low | Moderate |
| Oral Bioavailability (F%) | < 1% | N/A | ~10-18% |
Causality:
-
Extended Half-Life: The increased metabolic stability observed in vitro translates directly to a longer circulation time in vivo.[2]
-
Reduced Clearance: Slower degradation reduces the rate at which the peptide is cleared from the body.
-
Enhanced Oral Bioavailability: While still a challenge, the increased lipophilicity and stability imparted by AdG can significantly improve absorption from the gastrointestinal tract, a notable achievement for peptide-based drugs.[8]
Experimental Protocols for Pharmacokinetic Profiling
To ensure scientific integrity, the methods used to generate pharmacokinetic data must be robust and reproducible. Below are detailed, self-validating protocols for the key assays discussed.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a peptide in plasma by measuring its degradation over time.
Methodology:
-
Preparation: Thaw frozen plasma (e.g., human, rat) from a reputable supplier at 37°C. Ensure the plasma contains an appropriate anticoagulant (e.g., heparin) that does not interfere with enzymatic activity.[9]
-
Incubation:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).
-
Spike the peptide into the pre-warmed plasma at a final concentration of 1-10 µM.[10] The final concentration of the organic solvent should be minimal (<1%) to avoid protein precipitation.[10]
-
Incubate the mixture in a shaking water bath at 37°C.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.[11] The 0-minute sample serves as the initial concentration baseline.
-
Reaction Quenching & Protein Precipitation: Immediately add the aliquot to a tube containing a cold precipitation solution (e.g., acetonitrile with an internal standard).[11] This step stops all enzymatic activity and precipitates plasma proteins. Using organic solvents is often preferable to strong acids, which can cause analyte loss.[12]
-
Sample Processing: Vortex the mixture vigorously, then centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.[13]
-
Analysis: Carefully transfer the supernatant to a new plate or vial for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[10]
-
Data Analysis: Quantify the remaining parent peptide at each time point relative to the internal standard. Plot the natural log of the percentage of peptide remaining against time. The slope of this line is the degradation rate constant (k). The half-life is calculated using the formula: t½ = 0.693 / k .[11]
Self-Validation System:
-
Positive Control: Include a peptide known to be unstable in plasma to confirm enzymatic activity.
-
Negative Control: Incubate the peptide in heat-inactivated plasma to ensure degradation is enzyme-mediated.
-
Internal Standard: Use of a stable, structurally similar compound added during the quenching step corrects for variations in sample processing and instrument response.
In Vitro Liver Microsomal Stability Assay
Objective: To assess the susceptibility of a peptide to metabolism by Phase I enzymes (primarily CYPs) present in the liver.
Methodology:
-
Preparation:
-
Incubation:
-
Time-Point Sampling & Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile or methanol with an internal standard).[14]
-
Sample Processing & Analysis: Follow steps 5-7 as described in the Plasma Stability Assay protocol.
Self-Validation System:
-
Positive Control: Include a compound with a known, moderate rate of metabolism (e.g., Verapamil, Testosterone) to verify microsomal activity.
-
Negative Control: Run a parallel incubation without the NADPH-regenerating system. Degradation in this control indicates non-CYP-mediated metabolism or instability.[14]
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine key PK parameters (t½, CL, Vd, F%) following systemic and oral administration.
Sources
- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches for enhancing oral bioavailability of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Definitive Guide to Confirming Adamantyl Glycine Incorporation with Tandem Mass Spectrometry
For researchers, scientists, and drug development professionals venturing into the realm of peptide modification, the incorporation of unnatural amino acids (UAAs) offers a powerful tool to enhance therapeutic properties, probe biological systems, and create novel biomaterials. Among these, adamantyl glycine stands out for its unique, bulky, and lipophilic nature, which can significantly influence peptide structure, stability, and bioactivity. However, the successful synthesis of a peptide is only half the battle; unambiguous confirmation of the UAA incorporation is paramount. This guide provides an in-depth comparison of tandem mass spectrometry (MS/MS) approaches to definitively identify the presence of adamantyl glycine in a peptide sequence, moving beyond simple mass matching to detailed fragmentation analysis.
The Challenge: Beyond a Simple Mass Shift
While a primary mass spectrum (MS1) can confirm that a peptide has the expected overall mass, it cannot definitively pinpoint the location or even the presence of an isobaric substitution. Tandem mass spectrometry (MS/MS) is the gold standard for peptide sequencing and post-translational modification (PTM) analysis.[1] By isolating a specific peptide ion (the precursor ion) and fragmenting it, we can deduce its amino acid sequence.[2]
The introduction of an adamantyl glycine residue presents a unique challenge and opportunity in MS/MS analysis. The bulky, non-polar adamantyl group can influence fragmentation patterns, and its own fragmentation can provide tell-tale signs of its presence. This guide will compare and contrast the expected fragmentation patterns of a peptide containing adamantyl glycine with its unmodified counterpart, focusing on Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD).
Understanding the Fragmentation Landscape: CID vs. ETD
Collision-Induced Dissociation (CID) is the most common fragmentation method, where precursor ions are accelerated and collided with an inert gas.[3] This process typically results in cleavage of the peptide backbone at the amide bonds, producing b- and y-type ions.[4] The presence of a bulky, hydrophobic amino acid like adamantyl glycine can influence the efficiency of fragmentation at adjacent peptide bonds.[5]
Electron-Transfer Dissociation (ETD), on the other hand, involves the transfer of an electron to the multiply charged peptide precursor, leading to a different fragmentation pathway that cleaves the N-Cα bond of the peptide backbone, generating c- and z-type ions.[6] ETD is particularly useful for preserving labile post-translational modifications that can be lost during CID.[7]
Experimental Workflow: From Sample to Spectrum
A robust workflow is crucial for obtaining high-quality, interpretable MS/MS data. The following outlines a typical experimental procedure for analyzing an adamantyl glycine-containing peptide.
Caption: A generalized workflow for the confirmation of adamantyl glycine incorporation in peptides using tandem mass spectrometry.
Experimental Protocol: A Step-by-Step Guide
-
Peptide Synthesis and Purification: Synthesize both the adamantylated peptide and a corresponding unmodified control peptide using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation for MS: Resuspend the purified peptides in a solvent compatible with mass spectrometry, typically a mixture of water, acetonitrile, and formic acid.
-
LC-MS/MS Analysis:
-
Inject the peptide samples onto a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Perform a full MS scan (MS1) to determine the precursor ion m/z values for both the modified and unmodified peptides.
-
Set up data-dependent acquisition (DDA) to trigger MS/MS fragmentation of the most intense precursor ions.
-
Acquire MS/MS spectra using both CID and ETD fragmentation methods.
-
-
Data Analysis:
-
Perform a database search using a suitable search engine (e.g., Mascot, Sequest) against a database containing the sequence of the target peptide.
-
Include the mass of the adamantyl glycine residue as a variable modification.
-
Manually inspect and compare the MS/MS spectra of the adamantylated and unmodified peptides to identify characteristic fragmentation patterns.
-
Interpreting the Data: Telltale Signs of Adamantyl Glycine
The key to confirming adamantyl glycine incorporation lies in the detailed analysis of the MS/MS spectra. Here, we compare the expected outcomes for a hypothetical peptide, "Ac-Ala-X-Gly-Leu-Arg-NH2", where X is either Glycine (unmodified) or Adamantyl Glycine (AdaGly).
| Feature | Unmodified Peptide (X = Gly) | Adamantylated Peptide (X = AdaGly) |
| Precursor Ion (MS1) | Expected m/z | Expected m/z + 135.12 Da |
| CID Fragmentation | Complete b- and y-ion series expected. | Potential for altered fragmentation efficiency around AdaGly. Possible neutral loss of the adamantyl group (135 Da). |
| ETD Fragmentation | Complete c- and z-ion series expected. | Expected to preserve the adamantyl group on the peptide backbone. |
| Characteristic Ions | Standard b- and y-ions. | Potential for a reporter ion at m/z 135 (adamantyl cation). |
Collision-Induced Dissociation (CID): A Tale of Two Pathways
In CID, the fragmentation of the adamantylated peptide is expected to differ from its unmodified counterpart in two significant ways:
-
Altered Backbone Fragmentation: The bulky adamantyl group can sterically hinder fragmentation at the adjacent peptide bonds. This may lead to a decrease in the intensity of b- and y-ions immediately flanking the adamantyl glycine residue compared to the unmodified peptide.
-
Characteristic Neutral Loss: A key diagnostic feature to look for is the neutral loss of the adamantyl group . This would manifest as a peak in the MS/MS spectrum corresponding to the precursor ion minus the mass of the adamantyl moiety (C10H15), which is approximately 135.12 Da.[8][9] This neutral loss event can be a strong indicator of successful incorporation.
Caption: Comparison of expected CID fragmentation pathways for an unmodified versus an adamantylated peptide.
Another potential, though less certain, indicator is the presence of a reporter ion at m/z 135.12, corresponding to the adamantyl cation. While this is a characteristic fragment of adamantane under electron ionization, its appearance as a stable, charged fragment in CID of a peptide is not guaranteed but should be investigated.
Electron-Transfer Dissociation (ETD): Preserving the Evidence
ETD offers a complementary and often more definitive approach. Because ETD is a gentler fragmentation technique, it is less likely to cause the cleavage of the adamantyl side chain.[7] Therefore, you would expect to see a more complete series of c- and z-ions where the mass of the adamantyl glycine residue is retained within the fragment ions.
This is a powerful confirmation tool. For example, the mass difference between the z(i) and z(i+1) ions will correspond to the mass of the amino acid at that position. When you reach the adamantyl glycine residue, this mass difference will be significantly larger than for any of the 20 canonical amino acids.
Caption: Expected ETD fragmentation, highlighting the preservation of the adamantyl glycine modification.
A Self-Validating System: The Power of Comparison
The strength of this approach lies in the direct comparison between the modified and unmodified peptides. By analyzing both under identical conditions, any observed differences in the MS/MS spectra can be confidently attributed to the presence of the adamantyl glycine.
Key Comparison Points:
-
Precursor m/z: The initial and most straightforward check.
-
Fragmentation Efficiency: Look for "gaps" or regions of low intensity in the b- and y-ion series around the modification site in the CID spectrum of the adamantylated peptide.
-
Neutral Loss: The presence of a significant neutral loss of 135 Da in the CID spectrum of the modified peptide is a strong indicator.
-
Reporter Ion: The observation of an ion at m/z 135 in the CID spectrum would provide further evidence.
-
Intact Modification in ETD: A complete c- and z-ion series in the ETD spectrum with the mass of adamantyl glycine accounted for is a definitive confirmation of its location.
Conclusion: A Multi-Faceted Approach to Confirmation
Confirming the incorporation of adamantyl glycine into a peptide requires a thoughtful and systematic approach that leverages the power of tandem mass spectrometry. Relying solely on the precursor mass is insufficient. By employing a combination of CID and ETD and carefully comparing the fragmentation patterns of the modified peptide with an unmodified control, researchers can gain a high degree of confidence in their synthesis. The observation of a characteristic neutral loss in CID and the retention of the modification in ETD provide a robust and self-validating system for confirming the successful incorporation of this unique and valuable unnatural amino acid. This rigorous analytical approach is essential for ensuring the integrity of your research and the successful development of novel peptide-based therapeutics and materials.
References
-
McLafferty, F. W. (1997). Tandem mass spectrometry. John Wiley & Sons. [Link]
-
Kapp, E. A., Schütz, F., Reid, G. E., Eddes, J. S., Moritz, R. L., O'Hair, R. A., ... & Simpson, R. J. (2003). Mining a tandem mass spectral library for peptide fragmentation rules. Proteomics, 3(4), 477-488. [Link]
-
Tureček, F., & Hanuš, V. (1984). Mass spectrometry of adamantane and its derivatives. Mass Spectrometry Reviews, 3(1), 85-132. [Link]
-
Biemann, K. (1990). Sequencing of peptides by tandem mass spectrometry and high-energy collision-induced dissociation. Methods in enzymology, 193, 455-479. [Link]
-
Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]
-
Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature reviews Molecular cell biology, 5(9), 699-711. [Link]
-
Makarov, A., Denisov, E., Kholomeev, A., Balschun, W., Lange, O., Strupat, K., & Horning, S. (2006). Performance evaluation of a hybrid linear ion trap/orbitrap mass spectrometer. Analytical chemistry, 78(7), 2113-2120. [Link]
-
Medzihradszky, K. F., & Chalkley, R. J. (2015). Lessons in de novo peptide sequencing by tandem mass spectrometry. Mass Spectrometry Reviews, 34(1), 43-63. [Link]
-
Zubarev, R. A. (2013). Electron-capture dissociation tandem mass spectrometry. Mass spectrometry reviews, 32(1), 1-27. [Link]
-
Johnson, R. S., Martin, S. A., & Biemann, K. (1988). Collision-induced fragmentation of (M+ H)+ ions of peptides. Side chain specific sequence ions. International journal of mass spectrometry and ion processes, 86, 137-154. [Link]
-
Wysocki, V. H., Tsaprailis, G., Smith, L. L., & Breci, L. A. (2000). Mobile and localized protons: a framework for understanding peptide dissociation. Journal of mass spectrometry, 35(12), 1399-1406. [Link]
-
Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical mass spectrometry, 11(11), 601-601. [Link]
-
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548. [Link]
-
Harrison, A. G. (2009). The gas-phase chemistry of protonated peptides. Mass spectrometry reviews, 28(4), 594-616. [Link]
-
Cooper, H. J., Håkansson, K., & Marshall, A. G. (2005). The nature of fragmentation in electron capture dissociation. Mass spectrometry reviews, 24(2), 201-222. [Link]
-
Loo, J. A. (2009). Studying noncovalent protein complexes by electrospray ionization mass spectrometry. Mass spectrometry reviews, 16(1), 1-23. [Link]
-
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]
-
Siuzdak, G. (2003). The expanding role of mass spectrometry in biotechnology. MCC Press. [Link]
-
Domon, B., & Aebersold, R. (2006). Mass spectrometry and protein analysis. Science, 312(5771), 212-217. [Link]
-
de Koster, C. G., & Heerma, W. (1995). The collision-induced dissociation of adamantane. Rapid Communications in Mass Spectrometry, 9(10), 883-886. [Link]
-
O'Connor, P. B., & Costello, C. E. (2000). Internal calibration for Fourier transform mass spectrometry of peptides. Journal of the American Society for Mass Spectrometry, 11(4), 332-339. [Link]
-
Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature reviews Drug discovery, 2(2), 140-150. [Link]
-
Mann, M., & Kelleher, N. L. (2008). Precision proteomics: the case for high resolution and high mass accuracy. Proceedings of the National Academy of Sciences, 105(47), 18132-18138. [Link]
-
Hunt, D. F., Shabanowitz, J., Moseley, M. A., & Griffin, P. R. (1990). Protein sequencing by tandem mass spectrometry. Journal of the Chemical Society, Perkin Transactions 1, (3), 525-535. [Link]
-
Reid, G. E., & McLuckey, S. A. (2002). 'Top down' protein characterization via tandem mass spectrometry. Journal of mass spectrometry, 37(7), 663-675. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 7. scispace.com [scispace.com]
- 8. Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of 4-Hydroxy-2-Nonenal-Modified Peptides by Liquid Chromatography–Tandem Mass Spectrometry Using Data-Dependent Acquisition: Neutral Loss-Driven MS3 versus Neutral Loss-Driven Electron Capture Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
The Adamantyl Group: A Lipophilic Bullet for Enhancing Peptide-Receptor Binding Affinity
A Senior Application Scientist's Guide to Leveraging Adamantane in Drug Discovery
Introduction: The Allure of the Adamantyl Moiety
In the intricate dance of peptide-receptor interactions, the quest for enhanced binding affinity and improved pharmacological profiles is perpetual. Researchers and drug development professionals are in a constant search for chemical modifications that can tip the scales towards more potent and selective therapeutics. Among the arsenal of chemical tools, the adamantyl group—a bulky, rigid, and highly lipophilic hydrocarbon cage—has emerged as a "lipophilic bullet," capable of profoundly influencing peptide-receptor binding.[1][2] This guide provides an in-depth comparison of peptides with and without this unique functional group, supported by experimental data and methodologies, to illuminate the impact of the adamantyl moiety on binding affinity.
The strategic incorporation of an adamantyl group into a peptide sequence is not merely about increasing its greasy character. The unique, diamondoid structure of adamantane offers a three-dimensional scaffold that can lead to enhanced metabolic stability, favorable absorption, distribution, metabolism, and excretion (ADME) properties, and, most critically, direct and favorable interactions within the receptor's binding pocket.[3][4] This guide will explore the causality behind these enhancements, moving beyond a simple recitation of facts to provide a deeper understanding of the underlying mechanisms.
The Adamantyl Advantage: Mechanisms of Action in Peptide-Receptor Binding
The introduction of an adamantyl group can influence peptide-receptor binding affinity through several key mechanisms. Understanding these is crucial for the rational design of novel peptide-based therapeutics.
Enhanced Hydrophobicity and Membrane Anchoring
One of the most direct consequences of adding an adamantyl group is a significant increase in the peptide's lipophilicity.[5] This property is particularly advantageous for targeting membrane-bound receptors. The adamantyl moiety can act as a hydrophobic anchor, partitioning the peptide into the lipid bilayer and thereby increasing its effective concentration near the receptor.[5][6] This "anchoring" effect can pre-orient the peptide for optimal interaction with the receptor's binding site.
An illustrative example is the modification of immunostimulating peptides. The incorporation of an adamantyl group into tripeptides has been shown to facilitate their interaction with liposomal bilayers, suggesting a mechanism for enhanced engagement with cell surface receptors.[6]
Direct van der Waals and Hydrophobic Interactions within the Binding Pocket
The rigid, cage-like structure of adamantane provides a perfect scaffold for maximizing van der Waals and hydrophobic interactions within a complementary binding pocket of a receptor. Unlike flexible alkyl chains, the adamantyl group does not suffer from an entropic penalty upon binding, leading to a more favorable change in Gibbs free energy.
A classic example of this direct interaction is the binding of amantadine and its derivatives to the M2 proton channel of the influenza A virus.[1][7] Solid-state NMR studies have revealed that the adamantyl cage fits snugly within the channel, physically occluding it and preventing proton translocation.[8] This precise shape complementarity highlights the importance of the adamantyl group's defined three-dimensional structure.
Conformational Stabilization of the Peptide Backbone
The attachment of a bulky adamantyl group can restrict the conformational flexibility of a peptide. This can be advantageous if it pre-organizes the peptide into a bioactive conformation that is recognized by the receptor. By reducing the entropic cost of binding, the overall binding affinity can be significantly improved.
Alteration of Receptor Selectivity
The introduction of an adamantyl moiety can also have a profound impact on a peptide's selectivity for different receptor subtypes. This is often achieved by creating new, favorable interactions with one receptor subtype while potentially introducing steric clashes with another.
A compelling case study is the C-terminal modification of enkephalin-derived peptides with an adamantyl group. This modification led to a decrease in δ-opioid receptor activity while increasing μ-opioid receptor selectivity.[1] This shift in selectivity is attributed to the different topographies of the binding pockets of the μ and δ receptors, with the μ receptor being more accommodating to the bulky adamantyl group.
Comparative Analysis: The Data Speaks for Itself
The following table summarizes data from various studies, comparing the binding affinities of peptides with and without the adamantyl modification. This provides a quantitative look at the impact of this functional group.
| Peptide/Ligand | Receptor Target | Modification | Binding Affinity (Kd or IC50) | Fold Change in Affinity | Reference |
| Enkephalin derivative (Tyr-D-Ala-Gly-Phe) | μ-Opioid Receptor | C-terminal adamantyl amide | IC50 = 4 nM | ~100-fold increase | [1] |
| Enkephalin derivative (Tyr-D-Ala-Gly-Phe) | δ-Opioid Receptor | C-terminal adamantyl amide | IC50 = 1510 nM | Decrease in affinity | [1] |
| Amantadine | Influenza A M2 Proton Channel | Adamantyl group | Kd in the low μM range | Essential for binding | [7] |
| Rimantadine | Influenza A M2 Proton Channel | α-methylated adamantyl group | Higher affinity than amantadine | ~1.5 to 2-fold increase | [7] |
| Cannabinoid Analogue | CB1/CB2 Receptors | Adamantyl substitution | High affinity for CB1 (Ki = 1.5 nM) | Conferred high affinity | [9] |
| YL2 Peptide | SRC-1 | Adamantyl-HyT6 linker | DC50 ~ 5 μM | Enabled protein degradation | [10] |
Experimental Corner: Methodologies for Assessing Binding Affinity
To ensure the trustworthiness of our findings, it is essential to employ robust experimental techniques for measuring peptide-receptor binding affinity. Here, we detail the protocols for two widely used methods.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as a ligand (the peptide) binds to an immobilized receptor.
Step-by-Step SPR Protocol:
-
Receptor Immobilization: The receptor is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: The adamantylated peptide and its unmodified counterpart are prepared in a series of concentrations in a suitable running buffer.
-
Binding Analysis: The peptide solutions are injected over the sensor surface, and the association and dissociation phases are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a receptor. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction.
Step-by-Step ITC Protocol:
-
Sample Preparation: The receptor is placed in the sample cell, and the peptide (adamantylated or unmodified) is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of the peptide solution are made into the sample cell containing the receptor.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of ligand to receptor. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams created using Graphviz are provided.
Caption: Mechanisms of adamantyl group-mediated receptor binding.
Conclusion: A Powerful Tool in the Medicinal Chemist's Toolbox
The adamantyl group is far more than a simple lipophilic appendage. Its rigid, three-dimensional structure offers a unique set of properties that can be strategically leveraged to enhance peptide-receptor binding affinity, modulate selectivity, and improve overall pharmacological profiles. By understanding the underlying mechanisms—hydrophobic interactions, conformational stabilization, and membrane anchoring—researchers can more effectively design and develop next-generation peptide therapeutics. The comparative data and experimental methodologies provided in this guide serve as a testament to the potent impact of the "lipophilic bullet" and as a practical resource for its application in drug discovery.
References
- Adamantane-containing drug delivery systems - Pharmacia. (2023, October 11). Pharmacia.
- Adamantane in Drug Delivery Systems and Surface Recognition. (2017, February 16). MDPI.
- Specific Binding of Adamantane Drugs and Direction of their Polar Amines in the Pore of the Influenza M2 Transmembrane Domain in Lipid Bilayers and Dodecylphosphocholine Micelles Determined by NMR Spectroscopy. (n.d.). NIH.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Structure of Amantadine-Bound M2 Transmembrane Peptide of Influenza A in Lipid Bilayers from Magic-Angle-Spinning Solid-St
- Adamantane in Drug Delivery Systems and Surface Recognition. (2017, February 16). PMC - NIH.
- Advances in Peptide-Based Chimeric Strategies for Targeted Protein Degradation. (2025, December 3).
- 3′-Functionalized Adamantyl Cannabinoid Receptor Probes. (n.d.). PMC - PubMed Central - NIH.
- Use of the adamantane structure in medicinal chemistry. (n.d.). PubMed.
- The Role of Adamantane Derivatives in Modern Drug Discovery. (2026, January 24).
Sources
- 1. scispace.com [scispace.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Specific Binding of Adamantane Drugs and Direction of their Polar Amines in the Pore of the Influenza M2 Transmembrane Domain in Lipid Bilayers and Dodecylphosphocholine Micelles Determined by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of Amantadine-Bound M2 Transmembrane Peptide of Influenza A in Lipid Bilayers from Magic-Angle-Spinning Solid-State NMR: the Role of Ser31 in Amantadine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3′-Functionalized Adamantyl Cannabinoid Receptor Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Enhancing Peptide Properties: Alternatives to (S)-Fmoc-1-adamantyl-glycine
For researchers, scientists, and drug development professionals dedicated to advancing peptide-based therapeutics, the strategic incorporation of non-natural amino acids is a cornerstone of modern drug design. These unique building blocks offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability, low solubility, and a propensity for aggregation. Among these, (S)-Fmoc-1-adamantyl-glycine has emerged as a popular choice for introducing a bulky, hydrophobic moiety to modulate these properties. This guide provides an in-depth comparison of (S)-Fmoc-1-adamantyl-glycine with viable alternatives, supported by experimental insights and protocols to inform your peptide development pipeline.
The Role of Steric Bulk and Hydrophobicity in Peptide Design
The introduction of sterically demanding and hydrophobic side chains into a peptide sequence can profoundly influence its physicochemical and pharmacological profile. The bulky nature of these residues can shield the peptide backbone from proteolytic enzymes, thereby enhancing its stability in biological matrices. Furthermore, by disrupting regular secondary structures like β-sheets, these amino acids can effectively mitigate aggregation, a common challenge in peptide synthesis and formulation.[1][2] The increased hydrophobicity can also impact receptor interactions and membrane permeability, although this requires careful consideration to avoid detrimental effects on solubility.[3][4]
(S)-Fmoc-1-adamantyl-glycine: A Diamondoid Scaffold for Peptide Enhancement
(S)-Fmoc-1-adamantyl-glycine, with its rigid and highly hydrophobic diamondoid adamantyl cage, is a potent tool for peptide modification.[3] Its incorporation is primarily aimed at enhancing metabolic stability and influencing peptide conformation. The adamantyl group's significant steric hindrance provides a robust shield against enzymatic degradation. It is also utilized in drug development to improve the bioavailability of peptide-based therapeutics.[3]
However, the very properties that make it advantageous can also present challenges. The significant hydrophobicity can decrease the solubility of the final peptide in aqueous solutions, complicating purification and formulation.[4] Moreover, the steric bulk of the adamantyl group can sometimes hinder coupling efficiency during solid-phase peptide synthesis (SPPS), requiring optimized protocols.
A Comparative Analysis of Alternatives
Several other Fmoc-protected, bulky, non-natural amino acids are commercially available and serve as excellent alternatives to (S)-Fmoc-1-adamantyl-glycine. The choice of a specific building block will depend on the desired balance of properties for the target peptide.
| Amino Acid Derivative | Key Structural Feature | Primary Benefits | Potential Drawbacks |
| (S)-Fmoc-1-adamantyl-glycine | Rigid, bulky tricyclic alkane | High proteolytic stability, potent aggregation disruption | Significant increase in hydrophobicity, potential for difficult coupling |
| Fmoc-tert-butylglycine | Bulky, branched alkyl group | Enhances solubility and stability, improves peptide purity[5] | Less sterically hindering than adamantylglycine, potentially less effective at proteolytic shielding |
| Fmoc-neopentylglycine | Branched alkyl group, isomeric to tert-butylglycine | Similar benefits to tert-butylglycine in enhancing stability and disrupting aggregation | Limited comparative data available |
| Fmoc-cyclopropylglycine | Small, rigid cycloalkane | Induces conformational constraints, can enhance receptor binding affinity[6] | Less hydrophobic than other alternatives, may have a smaller impact on proteolytic stability |
Experimental Guide: Synthesis and Evaluation of Modified Peptides
The successful incorporation and evaluation of these bulky amino acids require meticulous experimental design and execution. The following protocols provide a framework for synthesis and characterization.
Solid-Phase Peptide Synthesis (SPPS) of Peptides with Bulky Amino Acids
The primary challenge in synthesizing peptides with sterically hindered amino acids is ensuring efficient coupling.[7][8] Standard coupling protocols may need to be optimized to achieve high yields and purity.
Experimental Workflow for SPPS
Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol for Coupling Sterically Hindered Amino Acids:
-
Resin and Amino Acid Preparation:
-
Start with a pre-loaded Wang or Rink Amide resin.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.[9]
-
Prepare a solution of the Fmoc-protected bulky amino acid (3-5 equivalents relative to resin loading) and a coupling reagent in DMF. For sterically hindered amino acids, stronger coupling reagents like HBTU/HOBt or HATU/HOAt are recommended.[8][10]
-
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[9]
-
Wash the resin thoroughly with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours. For particularly difficult couplings, extended reaction times or double coupling may be necessary.
-
Monitor the coupling efficiency using a qualitative test such as the Kaiser test.[11]
-
-
Capping (Optional):
-
If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.
-
-
Repeat:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin and treat it with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups.[12]
-
-
Purification and Analysis:
Evaluation of Peptide Properties
A systematic evaluation of the modified peptides is crucial to understand the impact of the incorporated non-natural amino acid.
Proteolytic Stability Assay:
This assay determines the half-life of a peptide in the presence of proteolytic enzymes, mimicking a biological environment.[16][17]
Experimental Workflow for Proteolytic Stability Assay
Figure 2: Workflow for assessing the proteolytic stability of peptides.
Protocol:
-
Prepare Solutions:
-
Dissolve the purified peptide in a suitable buffer to a known concentration.
-
Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin) or use serum/plasma.
-
-
Incubation:
-
Mix the peptide solution with the protease solution and incubate at 37°C.
-
-
Time Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quench Reaction:
-
Immediately stop the enzymatic reaction by adding a quenching agent, such as a strong acid (e.g., TFA).
-
-
Analysis:
-
Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
-
Data Analysis:
-
Plot the percentage of intact peptide versus time and calculate the peptide's half-life.
-
Solubility Assessment:
The solubility of the modified peptides in aqueous buffers is a critical parameter for formulation and biological testing.
Protocol:
-
Serial Dilution:
-
Prepare a series of dilutions of the lyophilized peptide in the desired buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Visual Inspection and UV-Vis Spectroscopy:
-
Visually inspect each dilution for any precipitate.
-
Measure the absorbance of the supernatant at a characteristic wavelength (e.g., 280 nm for peptides containing tryptophan or tyrosine) to determine the concentration of the dissolved peptide.
-
-
Nephelometry:
-
For a more quantitative measure of aggregation, nephelometry can be used to measure light scattering by insoluble particles.
-
Receptor Binding Assay:
For peptides with a known biological target, a receptor binding assay is essential to determine if the modification has altered its affinity.[6][18]
Protocol (Competitive Binding Assay):
-
Prepare Reagents:
-
A radiolabeled or fluorescently labeled ligand with known affinity for the receptor.
-
A source of the receptor (e.g., cell membranes expressing the receptor).
-
A series of dilutions of the modified peptide (the competitor).
-
-
Incubation:
-
Incubate the receptor, the labeled ligand (at a fixed concentration), and varying concentrations of the modified peptide.
-
-
Separation:
-
Separate the receptor-bound ligand from the unbound ligand (e.g., by filtration).
-
-
Quantification:
-
Measure the amount of bound labeled ligand.
-
-
Data Analysis:
-
Plot the percentage of bound labeled ligand as a function of the competitor peptide concentration to determine the IC50 value (the concentration of the modified peptide that inhibits 50% of the labeled ligand binding). This can then be used to calculate the binding affinity (Ki).
-
Conclusion
The strategic incorporation of bulky, non-natural amino acids like (S)-Fmoc-1-adamantyl-glycine and its alternatives is a powerful strategy for enhancing the therapeutic potential of peptides. While adamantylglycine offers significant advantages in terms of proteolytic stability, alternatives such as tert-butylglycine may provide a better balance of stability and solubility for certain applications. A thorough understanding of the unique properties of each building block, coupled with rigorous experimental evaluation, is paramount for the successful design and development of next-generation peptide therapeutics. This guide provides a foundational framework to navigate these choices and execute the necessary experiments with scientific rigor.
References
-
Advances in Fmoc solid-phase peptide synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab. Retrieved from [Link]
-
HPLC Analysis and Purification of Peptides. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Peptide Solubility Limits: Backbone and Side-Chain Interactions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). ACS Publications. Retrieved from [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved from [Link]
-
Solvent quality and solvent polarity in polypeptides. (2023). IRIS. Retrieved from [Link]
-
(2S,2′R,3′R)-2-(2′,3′-dicarboxy- cyclopropyl)glycine ([3H]-DCG IV) binding to metabotropic mGlu2 receptor-transfected cell membranes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
An 11-mer Synthetic Peptide Suppressing Aggregation of Aβ25-35 and Resolving Its Aggregated Form Improves Test Performance in an Aβ25-35-Induced Alzheimer's Mouse Model. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Effects of Conformational Constraint on Peptide Solubility Limits. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023). MDPI. Retrieved from [Link]
-
Analysis of Amino Acids by HPLC. (2010). Agilent. Retrieved from [Link]
-
The effect of conformation on the solution stability of linear vs. cyclic RGD peptides. (1999). PubMed. Retrieved from [Link]
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). PubMed. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. (n.d.). ACS Publications. Retrieved from [Link]
-
Conformational design of cyclic peptides. (2022). University of Glasgow Theses. Retrieved from [Link]
-
Fmoc / t-Bu Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from [Link]
-
Workflow for optimising the solubility of peptides containing modified amino acids (mAAs) using CamSol-PTM. (n.d.). ResearchGate. Retrieved from [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (2016). Semantic Scholar. Retrieved from [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac. Retrieved from [Link]
-
Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. (2019). RSC Publishing. Retrieved from [Link]
-
An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. (n.d.). PLOS One. Retrieved from [Link]
-
Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. (n.d.). RSC Publishing. Retrieved from [Link]
-
Analytical HPLC of Peptides. (n.d.). ResearchGate. Retrieved from [Link]
-
Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). ResearchGate. Retrieved from [Link]
-
Conformational interconversions of the cyclic hexapeptide cyclo(Pro-Gly) 3. (n.d.). PubMed. Retrieved from [Link]
-
Thermal Cleavage of the Fmoc Protection Group. (n.d.). CHIMIA. Retrieved from [Link]
-
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (n.d.). PubMed. Retrieved from [Link]
-
Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. (n.d.). ChemRxiv. Retrieved from [Link]
-
(2S)-2-cyclopropyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetic acid. (n.d.). PubChem. Retrieved from [Link]
-
Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Effects of Replacing a Central Glycine Residue in GLP-1 on Receptor Affinity and Signaling Profile. (2023). PubMed. Retrieved from [Link]
Sources
- 1. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. biosynth.com [biosynth.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 15. almacgroup.com [almacgroup.com]
- 16. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
The Adamantyl Moiety in Modern Drug Discovery: A Comparative Guide to Adamantane-Containing Amino Acid Drug Candidates
In the landscape of contemporary drug discovery, the pursuit of candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists continually seek structural motifs that can confer enhanced stability, target affinity, and favorable absorption, distribution, metabolism, and excretion (ADME) properties. Among these, the adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a "lipophilic bullet," successfully incorporated into several clinically approved drugs.[1][2] This guide provides an in-depth comparison of key drug candidates that utilize adamantyl amino acids, offering insights into the rationale for their design, supporting experimental data, and the protocols to evaluate them.
The Rationale for Adamantane in Drug Design: More Than Just a Bulky Group
The adamantane cage is a unique structural element in medicinal chemistry.[3] Its diamondoid structure provides a rigid, three-dimensional scaffold that is virtually strain-free.[4] This rigidity is a key asset, as it allows for the precise positioning of pharmacophoric groups to optimize interactions with biological targets.[5] Furthermore, its significant lipophilicity enhances membrane permeability and can improve passage across the blood-brain barrier.[5][6] The steric bulk of the adamantyl group also serves a protective role, shielding adjacent functional groups from metabolic degradation and thereby increasing the drug's half-life.[7][8]
This guide will delve into two distinct and highly successful case studies where an adamantyl amino acid core is central to the drug's function: the NMDA receptor antagonist Memantine and the dipeptidyl peptidase-4 (DPP-4) inhibitors Saxagliptin and Vildagliptin.
Case Study 1: Memantine - An Adamantyl Amine for Neuroprotection
Memantine, marketed as Namenda®, is a cornerstone in the symptomatic treatment of moderate-to-severe Alzheimer's disease.[9] Its therapeutic effect is derived from its activity as an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[10][11]
Mechanism of Action: A Tale of Two Glutamate Levels
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its interaction with the NMDA receptor is crucial for learning and memory.[11] However, excessive glutamate levels lead to overstimulation of NMDA receptors, causing a prolonged influx of Ca²⁺ ions and subsequent neuronal excitotoxicity, a process implicated in the neurodegeneration seen in Alzheimer's disease.[11][12]
Memantine's genius lies in its voltage-dependent, open-channel blocking mechanism.[11][13] Under normal physiological conditions, the channel is transiently opened by glutamate, and Memantine, due to its low affinity, does not significantly interfere. However, in the pathological state of excessive glutamate stimulation, the channel remains open for longer periods, allowing Memantine to enter and block it.[13] This prevents the damaging, prolonged Ca²⁺ influx. The adamantane moiety is crucial here; its size and shape are well-suited to physically occlude the ion channel.[13]
Pharmacokinetic Profile & The Role of the Adamantyl Group
The adamantane structure of Memantine contributes significantly to its favorable pharmacokinetic profile.
| Parameter | Value | Reference |
| Bioavailability | ~100% | [9][14] |
| Protein Binding | 45% | [9][14] |
| Elimination Half-life | 60-80 hours | [9][10][14][15][16] |
| Metabolism | Minimal, primarily excreted unchanged | [9][10][15] |
The high lipophilicity imparted by the adamantane cage facilitates complete oral absorption and excellent penetration of the blood-brain barrier.[17] Its resistance to metabolism, a direct consequence of the stable hydrocarbon cage, results in a long elimination half-life, allowing for once-daily dosing.[9][10][15]
Case Study 2: Adamantyl Glycine Derivatives as DPP-4 Inhibitors
Vildagliptin and Saxagliptin are potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis.[6] They are used for the treatment of type 2 diabetes mellitus.
Mechanism of Action: Enhancing Incretin Levels
DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released from the gut in response to food intake and stimulate insulin secretion while suppressing glucagon release, thereby lowering blood glucose levels.[1] By inhibiting DPP-4, Vildagliptin and Saxagliptin prolong the action of GLP-1 and GIP, leading to improved glycemic control.[5][18]
The adamantyl group in these inhibitors plays a key role in their binding to the S2 subsite of the DPP-4 enzyme, which is a hydrophobic pocket.[19] This interaction contributes to the high potency and selectivity of these drugs.[19]
Comparative Performance of Adamantane-Containing vs. Non-Adamantane DPP-4 Inhibitors
The inclusion of the adamantyl group in Vildagliptin and Saxagliptin provides distinct advantages compared to other DPP-4 inhibitors like Sitagliptin, which lacks this moiety.
Table 1: Comparison of DPP-4 Inhibition and Glycemic Control
| Drug | Trough DPP-4 Inhibition (%) | Change in HbA1c from Baseline (%) | Reference |
| Saxagliptin (5 mg q.d.) | 73.5 | -0.70 | [3][20] |
| Vildagliptin (50 mg b.i.d.) | 90.6 | -0.65 | [3][20] |
| Sitagliptin (100 mg q.d.) | 91.7 | -0.50 | [3][20] |
While all three drugs show effective DPP-4 inhibition, the adamantane-containing drugs demonstrate comparable or superior glycemic control.[3][20]
Table 2: Comparative Pharmacokinetic Parameters
| Drug | Bioavailability (%) | Time to Peak Concentration (hours) | Reference |
| Saxagliptin | ~67 | 2 | [21] |
| Vildagliptin | ~85 | 1.7 | [21] |
| Sitagliptin | ~87 | 1-4 | [21] |
The pharmacokinetic profiles show that all are well-absorbed orally.[21] The adamantane derivatives have demonstrated a favorable balance of potency, selectivity, and pharmacokinetic properties, making them highly effective therapeutic agents.[5]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, detailed experimental protocols for assessing the activity of these drug candidates are provided below.
Protocol 1: In Vitro DPP-4 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Sources
- 1. brieflands.com [brieflands.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. DPP-4 inhibitors: pharmacological differences and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meded101.com [meded101.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Memantine - Wikipedia [en.wikipedia.org]
- 10. verification.fda.gov.ph [verification.fda.gov.ph]
- 11. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 12. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labriva.com [labriva.com]
- 15. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Memantine Derivatives as Multitarget Agents in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. content.abcam.com [content.abcam.com]
- 19. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and short-term side effects of sitagliptin, vildagliptin and saxagliptin in Chinese diabetes: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of (S)-Fmoc-1-adamantyl-glycine: A Guide for Laboratory Professionals
In the landscape of innovative peptide synthesis and drug development, (S)-Fmoc-1-adamantyl-glycine stands out as a valuable building block.[1] Its unique adamantyl moiety can impart favorable properties such as enhanced stability and hydrophobicity to novel peptide therapeutics.[1] As with any specialized chemical reagent, a thorough understanding of its safe handling, application, and disposal is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of scientific best practices for researchers, scientists, and drug development professionals.
Core Safety Directives: Personal Protective Equipment (PPE)
A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment. The following table outlines the recommended PPE for various laboratory operations involving (S)-Fmoc-1-adamantyl-glycine.
| Operation | Eyes/Face | Hands | Body | Respiratory |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical safety goggles.[4][7] | Nitrile gloves.[7] | Standard lab coat.[7] | Recommended to be performed in a chemical fume hood or ventilated enclosure to minimize dust inhalation. If not feasible, a dust mask or a respirator may be necessary based on the quantity and potential for aerosolization.[6][7] |
| Solution Preparation | Safety glasses with side shields or chemical safety goggles.[4][7] | Nitrile gloves.[7] | Standard lab coat.[7] | Work in a well-ventilated area or a chemical fume hood. |
| Solid-Phase Peptide Synthesis (SPPS) | Chemical safety goggles.[7] | Nitrile gloves.[7] | Standard lab coat.[7] | All manipulations should be performed in a chemical fume hood. |
| Waste Disposal | Chemical safety goggles.[7] | Nitrile gloves.[7] | Standard lab coat.[7] | Handled in a well-ventilated area. |
Operational Blueprint: From Receipt to Reaction
A systematic and well-documented workflow is crucial for both safety and reproducibility. The following sections detail the procedural steps for handling (S)-Fmoc-1-adamantyl-glycine in a typical laboratory setting.
Receiving and Storage
Upon receipt, verify the integrity of the container. Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][5]
Step-by-Step Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)
(S)-Fmoc-1-adamantyl-glycine is a key component in Fmoc-based solid-phase peptide synthesis.[1][8] The following is a generalized protocol for its incorporation into a growing peptide chain on a solid support. The N-terminal Fmoc protecting group is stable under coupling conditions but can be readily removed with a weak base, typically piperidine.[8][9][10]
-
Resin Preparation: Swell the solid-phase resin (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).[11]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.[9][11] This step should be performed in a chemical fume hood due to the volatility and odor of piperidine.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-piperidine adduct.[10][11]
-
Coupling of (S)-Fmoc-1-adamantyl-glycine:
-
In a separate vessel, dissolve (S)-Fmoc-1-adamantyl-glycine and a coupling agent (e.g., HATU) in DMF.
-
Add this solution to the deprotected resin.
-
Allow the coupling reaction to proceed for the recommended time (typically 1-4 hours).[11]
-
-
Washing: Wash the resin with DMF to remove any unreacted reagents.[10][11]
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA).[10][12] This is a hazardous step and must be performed in a chemical fume hood with appropriate PPE.
The causality behind these steps lies in the orthogonal nature of the Fmoc protecting group strategy. The Fmoc group is base-labile, allowing for its selective removal without affecting the acid-labile side-chain protecting groups or the linkage of the peptide to the resin.[10]
Spill Management and Disposal Plan
In the event of a spill, evacuate the area if necessary. For a small spill of the solid material, carefully sweep it up and place it into a suitable container for disposal.[13] Avoid generating dust.[4] For a liquid spill, absorb it with an inert material and place it in a sealed container for disposal. Ensure the area is well-ventilated.
All waste, including unused solid (S)-Fmoc-1-adamantyl-glycine, contaminated consumables (e.g., gloves, weighing paper), and liquid waste from synthesis, should be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance.[2] Non-contaminated packaging may be recycled.[2]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. fishersci.ie [fishersci.ie]
- 6. int-enviroguard.com [int-enviroguard.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. tainstruments.com [tainstruments.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
